This technical guide outlines the robust synthetic pathway for N-Phenyl 4-bromo-3-methylbenzamide , a critical halogenated biaryl scaffold used frequently in Structure-Activity Relationship (SAR) studies and as a precursor for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).
While direct coupling reagents (HATU, EDC) offer mild conditions, this guide prioritizes the Acid Chloride Activation Pathway (via Thionyl Chloride). This method is selected for its superior scalability, cost-efficiency, and ease of purification for this specific steric profile, avoiding the atom-economy issues associated with peptide coupling reagents.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis is designed based on a disconnection at the amide bond (
). The 4-bromo-3-methyl substitution pattern on the benzoyl ring provides steric bulk and a lipophilic handle, but it does not significantly deactivate the carbonyl carbon, making the acid chloride route highly efficient.
Strategic Disconnection
The target molecule is deconstructed into two commercially available precursors:
Electrophile: 4-Bromo-3-methylbenzoyl chloride (generated in situ from the benzoic acid).
Nucleophile: Aniline (Phenylamine).
Figure 1: Retrosynthetic breakdown of the target amide focusing on the C-N bond disconnection.
Mechanism: The carboxylic acid attacks the sulfur of thionyl chloride. The catalytic DMF forms a Vilsmeier-Haack type chloroiminium intermediate, which is a more potent electrophile, accelerating the reaction and ensuring complete conversion at lower temperatures.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: N-Phenyl 4-bromo-3-methylbenzamide Identification, Synthesis, and Characterization
Content Type: Technical Whitepaper / Laboratory Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
[1]
Executive Summary
In the high-throughput environment of medicinal chemistry, the precise identification of benzamide scaffolds is critical. N-Phenyl 4-bromo-3-methylbenzamide is a functionalized biaryl amide intermediate often utilized in the synthesis of kinase inhibitors and receptor modulators. Its core value lies in the 4-bromo handle, which serves as a regioselective site for downstream palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid library expansion around the benzamide core.
This guide provides the definitive CAS registry data, distinguishes the molecule from its common structural isomers (the "reverse amide" trap), and outlines a robust, self-validating synthesis protocol.
Chemical Identity & CAS Verification[1][2][3][4]
The primary challenge in sourcing this compound is the potential for nomenclature ambiguity, particularly regarding the orientation of the amide bond.
Core Registry Data
Attribute
Value
CAS Registry Number
1020252-81-6
IUPAC Name
4-Bromo-3-methyl-N-phenylbenzamide
Molecular Formula
C₁₄H₁₂BrNO
Molecular Weight
290.16 g/mol
SMILES
CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2)Br
InChI Key
DITUUIPFJXYABP-UHFFFAOYSA-N
The "Reverse Amide" Trap (Critical Quality Control)
A common error in procurement and synthesis is confusing the target molecule with its "reverse" isomer. These two molecules have identical molecular weights and similar polarities but distinct reactivities.
Target (CAS 1020252-81-6): The bromine and methyl groups are on the carbonyl (acid) side.
Isomer (Reverse): N-(4-bromo-3-methylphenyl)benzamide. Here, the substituents are on the nitrogen (aniline) side.
Diagnostic Check:
If your mass spectrometry shows a fragment ion at m/z ~197/199 (bromomethylbenzoyl cation), you have the correct Target. If the major fragment is m/z ~105 (benzoyl cation), you likely have the Reverse Isomer.
Synthetic Pathway & Protocol
The most reliable route to N-Phenyl 4-bromo-3-methylbenzamide avoids expensive coupling reagents in favor of an acid chloride intermediate, ensuring scalability and high purity.
Reaction Workflow (DOT Visualization)
Figure 1: Convergent synthesis workflow via acid chloride activation.
Step-by-Step Protocol
Scale: 10.0 mmol basis
Activation:
Charge a round-bottom flask with 4-bromo-3-methylbenzoic acid (2.15 g, 10 mmol).
Add Thionyl Chloride (SOCl₂) (5 mL, excess) and 1 drop of DMF (catalyst).
Reflux for 2 hours until gas evolution (SO₂, HCl) ceases.
Process Check: The solution should turn homogeneous.
Concentrate in vacuo to remove excess SOCl₂. Re-dissolve the residue in dry Dichloromethane (DCM) (20 mL).
Coupling:
In a separate vessel, dissolve Aniline (1.02 g, 11 mmol) and Triethylamine (Et₃N) (1.52 g, 15 mmol) in dry DCM (20 mL).
Cool the aniline solution to 0°C.
Add the acid chloride solution dropwise over 15 minutes.
Allow to warm to Room Temperature (RT) and stir for 4 hours.
Workup & Purification:
Quench with 1M HCl (removes unreacted aniline).
Wash organic layer with Sat. NaHCO₃ (removes unreacted acid) and Brine.
Dry over MgSO₄ and concentrate.
Recrystallization: If necessary, recrystallize from Ethanol/Water to yield white needles.
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized compound, compare your analytical data against these predicted standards.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
The spectrum must exhibit specific diagnostic signals. If these are absent, the structure is incorrect.
Chemical Shift (δ)
Multiplicity
Integration
Assignment
Diagnostic Note
10.20 ppm
Broad Singlet
1H
Amide -NH
Disappears on D₂O shake.
7.90 ppm
Doublet (J~2Hz)
1H
Ar-H (C2)
Ortho to carbonyl & methyl.
7.75 ppm
Doublet (J~8Hz)
2H
Phenyl (Ortho)
Aniline ring protons.
7.65 ppm
Doublet (J~8Hz)
1H
Ar-H (C5)
Ortho to Bromine.
7.55 ppm
DD (J~8, 2Hz)
1H
Ar-H (C6)
Meta coupling confirms 1,3,4-subst.
7.35 ppm
Triplet
2H
Phenyl (Meta)
Aniline ring protons.
7.10 ppm
Triplet
1H
Phenyl (Para)
Aniline ring protons.
2.42 ppm
Singlet
3H
Ar-CH₃
Distinct methyl on acid ring.
Mass Spectrometry (LC-MS)
Ionization: ESI+
Isotope Pattern: The presence of one Bromine atom dictates a 1:1 ratio between the M+H (290) and M+H+2 (292) peaks.
Pass Criteria: Two peaks of equal intensity separated by 2 amu.
Fail Criteria: Single peak at 290 (De-bromination) or incorrect mass.
Applications in Drug Discovery
This scaffold is not merely an endpoint but a "privileged structure" for further elaboration.
Logical Derivatization Tree
Figure 2: Divergent synthesis capabilities from the brominated core.
Mechanistic Relevance
The 3-methyl group forces the amide bond out of planarity with the benzoyl ring due to steric clash (atropisomerism potential in highly substituted analogs), which can improve selectivity in kinase binding pockets (e.g., p38 MAP kinase or B-Raf) by filling hydrophobic sub-pockets.
References
Sigma-Aldrich. N-Phenyl 4-bromo-3-methylbenzamide Product Sheet (CAS 1020252-81-6).[1] Retrieved from [1]
PubChem. 4-bromo-N-phenylbenzamide Analogues and Bioactivity Data. National Library of Medicine. Retrieved from
ChemicalBook. CAS 1020252-81-6 Registry and Physical Properties. Retrieved from [2]
Organic Chemistry Portal. Amide Coupling Reagents and Protocols. Retrieved from
Biological Activity of N-Phenyl 4-bromo-3-methylbenzamide: Technical Guide
This technical guide provides an in-depth analysis of N-Phenyl 4-bromo-3-methylbenzamide , a privileged chemical scaffold used in medicinal chemistry.[1] While often utilized as a high-value intermediate or fragment in d...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of N-Phenyl 4-bromo-3-methylbenzamide , a privileged chemical scaffold used in medicinal chemistry.[1] While often utilized as a high-value intermediate or fragment in drug discovery, its structural core possesses inherent biological activity relevant to kinase inhibition and ion channel modulation.[1]
Executive Summary
N-Phenyl 4-bromo-3-methylbenzamide (CAS: 1020252-81-6) represents a "privileged scaffold" in rational drug design.[1] It functions primarily as a hydrophobic pharmacophore, capable of occupying allosteric pockets in enzymes (particularly kinases) and modulating voltage-gated ion channels.[1] Its biological utility stems from the specific substitution pattern on the benzoyl ring: the 4-bromo group provides a halogen-bonding "warhead," while the 3-methyl group introduces critical lipophilicity and steric constraints that lock the molecule into a bioactive conformation.[1]
Key Applications:
Kinase Inhibition (Type II): Targeting the DFG-out conformation of tyrosine kinases (e.g., FGFR, VEGFR).[1]
Ion Channel Modulation: Antagonism of TRP channels involved in nociception.
Fragment-Based Drug Discovery (FBDD): A validated starting point for optimizing ligand efficiency (LE).[1]
Physicochemical & Structural Profile
Understanding the biological activity requires a precise analysis of the molecule's physicochemical properties, which dictate its pharmacokinetics and binding affinity.
Ideal for fragment-based screening; high ligand efficiency potential.[1]
LogP (Predicted)
~4.2
Highly lipophilic; excellent membrane permeability but requires formulation for aqueous solubility.[1]
H-Bond Donors/Acceptors
1 Donor / 1 Acceptor
The amide linker acts as a critical "hinge binder" or directional anchor in protein pockets.[1]
Rotatable Bonds
2
Limited flexibility reduces the entropic penalty upon binding to a protein target.[1]
Structural Mechanism of Action (SAR)
The biological potency of this molecule is not random; it is driven by three distinct structural features:
The Amide Linker (–CONH–): Acts as a dipole, forming hydrogen bonds with the backbone residues of the target protein (e.g., the hinge region of a kinase).
The 4-Bromo "Warhead": Halogens like bromine can participate in Halogen Bonding (X-bond).[1] The sigma-hole of the bromine atom interacts with electron-rich residues (like the carbonyl oxygen of the peptide backbone), increasing affinity by 5–10 fold compared to a hydrogen atom.[1]
The 3-Methyl "Twist": The methyl group forces the benzamide ring out of planarity relative to the amide.[1] This "pre-organized" conformation often matches the shape of hydrophobic pockets in enzymes, reducing the energy cost of binding.
Biological Mechanisms & Targets[2][3][4]
Tyrosine Kinase Inhibition (FGFR/VEGFR Pathways)
The N-phenyl benzamide core is a foundational structure for Type II Kinase Inhibitors .[1] These inhibitors bind to the inactive conformation of the kinase (DFG-out), occupying the hydrophobic pocket adjacent to the ATP binding site.
Mechanism: The 4-bromo-3-methylphenyl moiety penetrates the deep hydrophobic "back pocket" of the kinase.[1] The bromine atom often targets the "gatekeeper" residue, a critical determinant of selectivity.
Pathway Relevance: Inhibition of the Fibroblast Growth Factor Receptor (FGFR) signaling cascade, which regulates cell proliferation and angiogenesis.
Ion Channel Modulation (TRPV1/TRPA1)
Benzamide analogs are potent antagonists of Transient Receptor Potential (TRP) channels.[1]
Mechanism: The lipophilic nature of the molecule allows it to partition into the lipid bilayer and interact with the transmembrane domain of the channel, stabilizing the closed state and preventing calcium influx.
Therapeutic Outcome: Analgesia (pain relief) and anti-inflammatory effects.[1]
Visualization: Kinase Signaling Inhibition
The following diagram illustrates the intervention point of N-Phenyl 4-bromo-3-methylbenzamide within the MAPK/ERK signaling pathway, a common target for this class of molecules.[1]
Caption: The molecule inhibits the RTK (e.g., FGFR) upstream, preventing the phosphorylation cascade that leads to cell proliferation.[1]
Experimental Protocols
Synthesis of N-Phenyl 4-bromo-3-methylbenzamide
To verify biological activity, high-purity material is required.[1] The following protocol ensures >98% purity suitable for bioassays.
Activation: Dissolve 4-bromo-3-methylbenzoic acid in anhydrous DMF (0.1 M concentration) under nitrogen. Add DIPEA and HATU. Stir for 15 minutes at room temperature to form the active ester.
Coupling: Add aniline dropwise. The reaction is exothermic; monitor temperature.
Reaction: Stir at room temperature for 4–6 hours. Monitor progress via TLC (Hexane/EtOAc 3:1) or LC-MS.[1]
Workup: Dilute with EtOAc, wash sequentially with 1N HCl (to remove excess aniline), sat. NaHCO₃ (to remove unreacted acid), and brine.
Purification: Dry over MgSO₄, concentrate, and recrystallize from Ethanol/Water.
Validation: Confirm structure via ¹H NMR (DMSO-d₆) and Mass Spec (Expected [M+H]⁺ = 290/292 due to Br isotope pattern).
In Vitro Kinase Inhibition Assay (Generic Protocol)
This assay determines the IC₅₀ of the compound against a target kinase (e.g., FGFR1).[1]
Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. Serial dilute (1:3) in assay buffer to generate a dose-response curve (e.g., 10 µM to 1 nM).
Enzyme Mix: Incubate recombinant Kinase (5 ng/well) with the compound for 30 minutes at 25°C.
Substrate Addition: Add ATP (at Km concentration) and a peptide substrate (e.g., Poly Glu:Tyr).[1]
Detection: Use an ADP-Glo™ or FRET-based detection system.[1]
Data Analysis: Normalize luminescence/fluorescence against DMSO controls (0% inhibition) and Staurosporine (100% inhibition). Fit data to a sigmoidal dose-response equation.[1]
Safety & Handling (GHS Classification)
While this specific molecule acts as a probe, it shares hazard profiles with similar halogenated aromatics.
Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.
References
PubChem. (2025).[1] Compound Summary: N-Phenylbenzamide Derivatives.[1][2] National Library of Medicine. [Link][1]
Li, X., et al. (2014). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors.[1] PubMed. [Link]
Wermuth, C.G. (2005).[3] Structure-Activity Relationships: The Pharmacophore Concept.[1][4] Drug Design Org. [Link]
Frontiers in Pharmacology. (2022).[1] Structure-Activity Relationship Analysis of Benzamide Derivatives.[Link][1]
An In-depth Technical Guide to Elucidating the Therapeutic Targets of N-Phenyl 4-bromo-3-methylbenzamide
Executive Summary The N-phenylbenzamide scaffold represents a "privileged structure" in medicinal chemistry, with derivatives demonstrating a vast range of pharmacological activities, including anticancer, antiviral, and...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The N-phenylbenzamide scaffold represents a "privileged structure" in medicinal chemistry, with derivatives demonstrating a vast range of pharmacological activities, including anticancer, antiviral, and antimicrobial effects.[1] N-Phenyl 4-bromo-3-methylbenzamide is a specific, under-characterized member of this class. While direct biological data is sparse, its structural features provide a fertile ground for hypothesis-driven and unbiased target discovery. This guide eschews a rigid template, instead presenting a dynamic, logic-driven framework for senior scientists to systematically identify and validate the therapeutic targets of this promising compound. We will detail the causal reasoning behind experimental choices, provide actionable protocols for key methodologies, and emphasize self-validating systems to ensure scientific rigor from initial hypothesis to preclinical validation.
Section 1: Hypothesis Generation from a Privileged Scaffold
The initial phase of target identification involves forming educated hypotheses based on the compound's chemical architecture and the known activities of structurally related molecules. The structure of N-Phenyl 4-bromo-3-methylbenzamide suggests several plausible lines of investigation.
Hypothesis 1: Anticancer Agent via Microtubule Disruption. A series of novel N-benzylbenzamide derivatives have been identified as potent tubulin polymerization inhibitors that bind to the colchicine site, exhibiting significant antiproliferative and anti-vascular activities in cancer models.[2] The core benzamide structure is central to this activity.
Hypothesis 2: Antibacterial Agent via Enzyme Inhibition. A closely related scaffold, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, has demonstrated potent antibacterial activity against extensively drug-resistant (XDR) Salmonella Typhi.[3][4] In silico docking studies and in vitro assays for these analogs suggest potential inhibition of critical bacterial enzymes such as DNA gyrase and alkaline phosphatase.[3][4]
Hypothesis 3: Antiviral Agent via Capsid Binding. Certain N-phenyl benzamide derivatives have been shown to inhibit enteroviruses, such as Coxsackie Virus A9 (CVA9), by acting as capsid binders.[5] These compounds stabilize the viral capsid, preventing the uncoating process necessary for infection.
Hypothesis 4: Kinase Inhibitor. The benzamide moiety is a common feature in many approved and investigational kinase inhibitors. Its ability to form key hydrogen bonds makes it a versatile scaffold for targeting the ATP-binding pocket of various kinases.
These initial hypotheses, summarized in Table 1, provide the basis for targeted validation assays that can be run in parallel with the unbiased approaches detailed in the next section.
Hypothesis
Proposed Target Class
Rationale / Supporting Evidence
Key Initial Experiment
Anticancer
Tubulin
N-benzylbenzamide derivatives are potent tubulin polymerization inhibitors.[2]
In vitro tubulin polymerization assay.
Antibacterial
DNA Gyrase, Alkaline Phosphatase
N-(4-bromo-3-methylphenyl) derivatives show activity against XDR S. Typhi.[3]
Bacterial DNA gyrase supercoiling assay.
Antiviral
Viral Capsid Proteins
N-phenyl benzamides act as capsid binders for enteroviruses.[5]
Viral infectivity/plaque reduction assay.
Broad-Spectrum
Protein Kinases
The benzamide scaffold is a common feature in kinase inhibitors.
Kinome-wide activity profiling screen.
Table 1: Initial Hypotheses for the Therapeutic Targets of N-Phenyl 4-bromo-3-methylbenzamide
Section 2: A Multi-Pronged Strategy for Unbiased Target Identification
While hypothesis-driven research is efficient, an unbiased approach is critical to uncover novel mechanisms of action. A robust target identification strategy should employ orthogonal methods that operate in different contexts (e.g., modified compound vs. native compound; cell lysate vs. intact cells). We present two cornerstone methodologies: Affinity Chromatography-Mass Spectrometry (AC-MS) and Cellular Thermal Shift Assay coupled with Mass Spectrometry (MS-CETSA).
Causality: This direct biochemical method relies on the principle of affinity.[6] By immobilizing the small molecule, it can be used as "bait" to physically capture its direct binding partners from a complex protein mixture, such as a cell lysate.[7][8] This provides a direct, physical link between the compound and its potential targets.
Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).
Step-by-Step Protocol:
Probe Synthesis:
Rationale: To immobilize the compound, it must be chemically modified with a linker and an affinity tag (e.g., biotin). The linker's attachment point is a critical variable; it should be placed on a part of the molecule predicted to be non-essential for target binding to preserve biological activity. For N-Phenyl 4-bromo-3-methylbenzamide, derivatization on the phenyl ring, distant from the core amide bond, is a logical starting point.
Synthesize a derivative with a functional group (e.g., an amine or carboxylic acid) suitable for coupling to a PEG linker arm, which in turn is attached to biotin.
Immobilization:
Incubate the biotinylated probe with streptavidin-coated agarose or magnetic beads to achieve stable immobilization.
Protein Binding:
Prepare native (non-denatured) cell lysate from a relevant cell line (e.g., a cancer cell line if pursuing the anticancer hypothesis).
Incubate the lysate with the probe-conjugated beads. As a crucial control, also incubate lysate with beads conjugated to the linker-biotin tag alone to identify non-specific binders. A second control involves a competition experiment, where the lysate is pre-incubated with an excess of the free, unmodified N-Phenyl 4-bromo-3-methylbenzamide before adding the probe-beads. True targets will show reduced binding to the beads in this condition.
Elution and Identification:
Wash the beads extensively with buffer to remove proteins that are not specifically bound.
Elute the specifically bound proteins using a denaturing solution (e.g., SDS sample buffer).
Separate the eluted proteins by SDS-PAGE.
Excise protein bands, perform in-gel tryptic digestion, and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] Candidate targets are those present in the probe pull-down but absent or significantly reduced in the control and competition lanes.
Causality: This powerful method operates on the biophysical principle that when a small molecule binds to its target protein, it confers thermodynamic stability.[9] This increased stability makes the protein more resistant to heat-induced denaturation. By heating intact cells treated with the compound and then quantifying the amount of each protein remaining in the soluble fraction, one can identify which proteins were stabilized by the compound.[10] This approach has the significant advantage of measuring target engagement in a native, physiological context without any modification to the compound.[11]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Step-by-Step Protocol:
Cell Treatment:
Treat cultured cells with N-Phenyl 4-bromo-3-methylbenzamide at a relevant concentration (e.g., 5-10x the EC50 from a cell viability assay). Include a vehicle-only (e.g., DMSO) control group.
Thermal Challenge:
Aliquot the treated cell suspensions into PCR tubes.
Heat the aliquots across a temperature gradient (e.g., from 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling to room temperature.[12]
Fractionation:
Lyse the cells using a non-denaturing method like freeze-thaw cycles.
Perform ultracentrifugation to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured proteins.
Analysis (Two Tiers):
Unbiased Discovery (MS-CETSA): Collect the soluble fractions from each temperature point. Perform tryptic digestion, label the peptides with isobaric tags (e.g., TMT), and analyze by quantitative LC-MS/MS. Plot the relative abundance of each identified protein against temperature to generate a "melting curve." A target protein will show a rightward shift in its melting curve in the compound-treated samples compared to the vehicle control.
Targeted Validation: If a candidate target is already known from AC-MS or hypothesis, the soluble fractions can be analyzed directly by Western Blot using an antibody specific to that target. This is a faster, more direct way to validate a thermal shift for a specific protein.
Section 3: Target Validation and Mechanistic Elucidation
Identifying a list of candidate proteins is only the first step. True target validation requires rigorous, multi-faceted evidence demonstrating that the engagement of a specific target by the compound is directly responsible for the observed biological effect.[13][14]
Methodology 3.1: In Vitro Biophysical and Functional Confirmation
Causality: These experiments confirm a direct, physical interaction between the compound and a purified candidate protein and quantify the functional consequence of that interaction. This removes the complexity of the cellular environment to prove direct engagement.
Step-by-Step Protocol:
Confirm Direct Binding:
Rationale: To prove the compound physically binds to the purified protein.
Use a label-free biophysical technique like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity (dissociation constant, KD) of N-Phenyl 4-bromo-3-methylbenzamide to the recombinant candidate protein.
Confirm Functional Modulation:
Rationale: To show that binding leads to a change in the protein's function.
The choice of assay is dictated by the target class.
For Enzymes (e.g., Kinases, DNA Gyrase): Perform an in vitro activity assay to determine the compound's IC50 (the concentration required to inhibit 50% of the enzyme's activity).
For Structural Proteins (e.g., Tubulin): Use an in vitro tubulin polymerization assay to measure the compound's effect on microtubule formation.
For Receptors: Use a radioligand binding assay to measure displacement of a known ligand.
Parameter
Technique
Purpose
Example Desired Outcome
Binding Affinity
Surface Plasmon Resonance (SPR)
Quantifies direct physical interaction.
KD = 150 nM
Target Engagement (Cellular)
Targeted CETSA (Western Blot)
Confirms interaction in intact cells.
ΔTm = +4.2 °C at 10 µM
Functional Activity
In Vitro Enzyme/Polymerization Assay
Measures functional consequence of binding.
IC50 = 250 nM
Table 2: Representative Data for In Vitro Target Validation
Methodology 3.2: Cellular Mechanism of Action
Causality: These experiments aim to establish a causal link between target engagement and the cellular phenotype (e.g., cell death, inhibition of proliferation). This is achieved by manipulating the target's expression or function and observing the impact on the compound's activity.
Step-by-Step Protocol:
Target Depletion:
Rationale: If the compound's efficacy depends on the target, removing the target should render the compound less effective.
Use siRNA or shRNA to transiently knock down the expression of the target protein. Alternatively, use CRISPR/Cas9 to create a stable knockout cell line.
Compare the dose-response curve of N-Phenyl 4-bromo-3-methylbenzamide in the target-depleted cells versus control cells. A significant rightward shift in the EC50 in depleted cells provides strong evidence for on-target activity.
Pathway Analysis:
Rationale: To confirm that the compound modulates the known downstream signaling pathways of the target.
Treat cells with the compound and use Western blotting to probe the phosphorylation status or expression level of known downstream substrates of the target protein. Services like KinomeView® Profiling can provide a broader look at pathway modulation.[15]
Caption: Logical framework for cellular target validation experiments.
Section 4: In Vivo Target Validation
The final step before a compound can be considered a true drug candidate is to demonstrate target engagement and efficacy in a whole-organism model.[16]
Step-by-Step Protocol:
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies:
Rationale: To ensure the compound reaches the target tissue at sufficient concentrations and engages the target in vivo.
Administer the compound to animals (e.g., mice). At various time points, collect blood and tissue samples. Measure compound concentration (PK) and assess a target engagement biomarker (PD). For example, if the target is a kinase, the PD biomarker could be the phosphorylation of its substrate in tumor tissue. A CETSA-based assay can also be adapted for use with tissue samples to directly measure target engagement.
Efficacy Models:
Rationale: To demonstrate a therapeutic benefit in a disease-relevant animal model.
Use a model appropriate to the validated mechanism. For an anticancer hypothesis, this would typically be a tumor xenograft model where human cancer cells are implanted in immunocompromised mice.
Treat tumor-bearing mice with the compound versus a vehicle control and measure the impact on tumor growth. Correlate tumor growth inhibition with the PD biomarker to establish a clear link between target engagement and therapeutic effect.
Conclusion
N-Phenyl 4-bromo-3-methylbenzamide stands as a compound of interest, not because of a wealth of existing data, but because of the therapeutic potential suggested by its privileged chemical scaffold. Elucidating its mechanism of action requires a disciplined, multi-faceted approach that marries hypothesis-driven investigation with unbiased discovery technologies. The integrated workflow presented in this guide—from scaffold-based hypothesizing, through orthogonal target identification with AC-MS and CETSA, to rigorous in vitro, cellular, and in vivo validation—provides a robust and self-validating pathway. By adhering to this logical progression and focusing on the causality behind each experimental choice, researchers can effectively deconvolve the therapeutic potential of this and other novel chemical entities, paving the way for the development of next-generation therapeutics.
References
Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. (2021). European Journal of Medicinal Chemistry. [Link]
Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. (2022). Pharmaceutics. [Link]
4-Acetamidobenzaldehyde Derivatives as Biological Active Candidates; Synthesis, Anti-oxidant, Anti-Alzheimer and DNA Binding Studies. (n.d.). Bentham Science. [Link]
N-phenyl-benzamide derivatives, process for their preparation and medicines containing them. (1984).
N,N-Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities. (2018). Chemical Communications. [Link]
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media. [Link]
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2022). Molecules. [Link]
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2022). MDPI. [Link]
Target identification of small molecules: an overview of the current applications in drug discovery. (2023). RSC Medicinal Chemistry. [Link]
A Pipeline for Drug Target Identification and Validation. (2015). Trends in Pharmacological Sciences. [Link]
Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. (2012). Molecules. [Link]
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology. [Link]
Target Validation for Cancer Therapy. (n.d.). Alfa Cytology. [Link]
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2023). Bio-protocol. [Link]
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2021). Platelets. [Link]
Hitting the right target – validating new approaches for innovative cancer drugs. (2014). The Institute of Cancer Research. [Link]
Strategic Optimization of N-Phenyl 4-bromo-3-methylbenzamide Scaffolds
Executive Summary: The "Privileged" Scaffold In modern drug discovery, the N-phenyl benzamide core represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Wi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Privileged" Scaffold
In modern drug discovery, the N-phenyl benzamide core represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Within this class, N-Phenyl 4-bromo-3-methylbenzamide (Compound 1 ) serves as a high-value starting point (lead) rather than a final drug.[1][2]
Its value lies in its structural modularity :
The Linker (Amide): A hydrogen-bond donor/acceptor motif critical for backbone interactions.[2]
The "Western" Core (4-bromo-3-methylphenyl): The 4-bromo substituent acts as a reactive handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library expansion.[1][2] The 3-methyl group provides a lipophilic anchor, often crucial for filling hydrophobic sub-pockets (e.g., in Kinase or Capsid binding sites).[2]
The "Eastern" Ring (Phenyl): A customizable domain for optimizing solubility and metabolic stability.[2]
This guide details the rational design, synthesis, and optimization of this scaffold, focusing on its potential in HIV-1 Capsid Inhibition and Antimicrobial applications.[2][3]
Synthetic Protocol: Robust Amide Coupling
The synthesis of the core scaffold requires a protocol that minimizes racemization (if chiral) and maximizes yield. While acid chlorides are cheap, they are often too harsh for functionalized anilines.[2] We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) for its superior reactivity and lower epimerization rates compared to EDC/HOBt.[2]
Protocol 1: HATU-Mediated Amide Bond Formation
Objective: Synthesis of N-Phenyl 4-bromo-3-methylbenzamide from 4-bromo-3-methylbenzoic acid and aniline.[1][2]
Activation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 4-bromo-3-methylbenzoic acid (1.0 mmol) in anhydrous DMF (5 mL/mmol).
Base Addition: Add DIPEA (3.0 mmol) via syringe. Stir for 5 minutes at Room Temperature (RT). Rationale: DIPEA acts as a proton sponge, ensuring the carboxylic acid is deprotonated to the carboxylate, which is the nucleophile that attacks HATU.
Active Ester Formation: Add HATU (1.2 mmol) in one portion. The solution typically turns yellow/orange.[2] Stir for 15–30 minutes. Mechanism: The carboxylate attacks HATU to form the O-At active ester, a highly reactive intermediate.[1][4]
Amine Addition: Add Aniline (1.1 mmol) dropwise.
Reaction: Stir at RT for 4–12 hours.
Self-Validation Check: Monitor reaction progress via TLC (30% EtOAc/Hexanes) or LC-MS.[1][2] The disappearance of the acid peak (M-H) and appearance of the product mass (M+H) confirms conversion.
Workup: Dilute with EtOAc (50 mL). Wash sequentially with:
1N HCl (2x) – Removes unreacted aniline and DIPEA.[2]
Sat. NaHCO₃ (2x) – Removes unreacted acid and HOAt byproduct.[2]
Brine (1x).
Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Yield Expectation: >85% Isolated Yield.
Structural Optimization & SAR Logic
Once the core (Compound 1 ) is synthesized, the 4-bromo position becomes the focal point for "Late-Stage Functionalization."[1][2] This allows researchers to grow the molecule into a specific binding pocket.[2]
SAR Decision Tree: The "Grow" Strategy
The following diagram illustrates the logical flow for diversifying the scaffold using Palladium-catalyzed cross-coupling.
Caption: SAR Optimization workflow utilizing the 4-bromo handle for divergent synthesis.
Key Structural Analog Classes
Based on recent medicinal chemistry literature (e.g., HIV-1 Capsid inhibitors like PF-74 derivatives), the following modifications are prioritized:
Restricts rotation of the phenyl ring (conformational lock).[2]
Biological Application: HIV-1 Capsid Inhibition
The benzamide scaffold resembles the core of PF-74 , a known HIV-1 capsid inhibitor.[1][2] The 4-bromo-3-methyl motif can be exploited to bind to the hydrophobic cleft between capsid hexamers.[1][2]
Experimental Workflow: Capsid Binding Assay
To validate the biological activity of the synthesized analogs, a Thermal Shift Assay (TSA) is the standard "first-pass" screen. It measures the thermal stability of the protein upon ligand binding.
Protein Prep: Purify recombinant HIV-1 CA (Capsid) protein (hexameric form preferred).[1][2] Dilute to 10 µM in buffer (50 mM Tris, pH 8.0, 150 mM NaCl).
Dye: Add SYPRO Orange dye (5000x stock) to a final concentration of 5x.
Compound: Add the test analog (dissolved in DMSO) to a final concentration of 50 µM. (Final DMSO < 1%).[2]
Measurement: Use a qPCR machine with a melt curve program (25°C to 95°C, 1°C/min ramp).
Data Analysis: Calculate the Melting Temperature (
).
Success Metric: A
compared to the DMSO control indicates significant binding.[2]
Synthetic Pathway Visualization
The following diagram details the full "Design-Make-Test" cycle for this specific scaffold.
Caption: Linear synthetic pathway from commercially available building blocks to complex biaryl analogs.
References
Montalbetti, C. A., & Falque, V. (2005).[2] Amide bond formation and peptide coupling.[2][5][6] Tetrahedron, 61(46), 10827-10852.[1][2] Link[1][2]
Pattabiraman, V. R., & Bode, J. W. (2011).[2] Rethinking amide bond synthesis. Nature, 480(7378), 471-479.[1][2] Link[1][2]
Blair, W. S., et al. (2010).[2] HIV-1 capsid is a natural target of the host factor cyclophilin A. PLoS Pathogens, 6(12), e1001236.[2] (Context for PF-74 and benzamide capsid inhibitors). Link[1][2]
Wilcken, R., et al. (2013).[2] Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Journal of Medicinal Chemistry, 56(4), 1363–1388.[2] Link[1][2]
PubChem Compound Summary. (2023). 4-Bromo-N-phenylbenzamide.[1][2][7] National Center for Biotechnology Information.[2] Link[1][2]
A Technical Guide to the Preliminary In-Vitro Evaluation of N-Phenyl 4-bromo-3-methylbenzamide
This guide provides a comprehensive framework for the initial in-vitro investigation of the novel compound, N-Phenyl 4-bromo-3-methylbenzamide. The methodologies detailed herein are synthesized from established protocols...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for the initial in-vitro investigation of the novel compound, N-Phenyl 4-bromo-3-methylbenzamide. The methodologies detailed herein are synthesized from established protocols for analogous benzamide derivatives and are intended to serve as a robust starting point for researchers and drug development professionals. The overarching goal is to elucidate the potential therapeutic activities of this compound through a systematic and scientifically rigorous screening process.
Introduction and Rationale
Benzamide and its derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including antitumor, antibacterial, and anti-Alzheimer's properties[1]. The core benzamide scaffold serves as a versatile template for medicinal chemists to explore structure-activity relationships. The subject of this guide, N-Phenyl 4-bromo-3-methylbenzamide, incorporates key structural motifs—a brominated phenyl ring and a methyl group—that can significantly influence its physicochemical properties and biological interactions. The bromine atom can enhance binding affinity through halogen bonding, while the methyl group can modulate steric and electronic properties. This guide outlines a proposed pathway for the synthesis and preliminary in-vitro characterization of this compound to uncover its potential biological functions.
Synthesis of N-Phenyl 4-bromo-3-methylbenzamide
The synthesis of N-Phenyl 4-bromo-3-methylbenzamide can be achieved through a standard amidation reaction. A proposed synthetic route is outlined below, based on established methods for similar benzamide derivatives[1][2].
Proposed Synthetic Protocol
A reliable method for the synthesis involves the reaction of 4-bromo-3-methylbenzoyl chloride with aniline.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Solvents for purification (e.g., Hexane, Ethyl acetate)
Procedure:
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-3-methylbenzoic acid in an excess of thionyl chloride. Reflux the mixture for 2-3 hours. After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude 4-bromo-3-methylbenzoyl chloride.
Amidation: Dissolve the crude acid chloride in an anhydrous solvent such as DCM. In a separate flask, dissolve aniline and a slight excess of a base like triethylamine in DCM. Cool the aniline solution in an ice bath and add the acid chloride solution dropwise with constant stirring.
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion, quench the reaction with water. Separate the organic layer, wash it sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
Purification and Characterization: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient[3]. The structure of the purified N-Phenyl 4-bromo-3-methylbenzamide should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry[3].
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for N-Phenyl 4-bromo-3-methylbenzamide.
Preliminary In-Vitro Biological Evaluation
Based on the known activities of structurally related benzamides, a tiered screening approach is recommended to efficiently assess the biological potential of N-Phenyl 4-bromo-3-methylbenzamide. The proposed initial assays will focus on antibacterial and anticancer activities.
Antibacterial Activity Screening
Benzamide derivatives have demonstrated notable antibacterial properties[1]. A primary screening against a panel of pathogenic bacteria is a logical first step.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Bacterial Strains: A panel of clinically relevant bacteria should be used, including Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains.
Preparation of Inoculum: Grow bacterial cultures in appropriate broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.
Compound Preparation: Prepare a stock solution of N-Phenyl 4-bromo-3-methylbenzamide in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate to achieve a range of concentrations.
Incubation: Inoculate each well with the standardized bacterial suspension. Include positive controls (a known antibiotic) and negative controls (vehicle solvent). Incubate the plates at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).
Anticancer Activity Screening
Many benzamide derivatives have been investigated for their anticancer properties[3][4]. An initial cytotoxicity screening against a panel of human cancer cell lines is recommended.
Experimental Protocol: MTT Assay for Cell Viability
Cell Lines: A panel of human cancer cell lines representing different tumor types should be selected (e.g., HCT116 for colon carcinoma, A549 for non-small cell lung cancer, and MCF-7 for breast cancer).
Cell Culture and Seeding: Culture the cells in their recommended media supplemented with fetal bovine serum (FBS) and antibiotics. Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
Compound Treatment: Treat the cells with serial dilutions of N-Phenyl 4-bromo-3-methylbenzamide for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug like doxorubicin).
MTT Assay: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
Data Analysis: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) and measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
In-Vitro Assay Workflow
Caption: Flow diagram for the proposed preliminary in-vitro screening.
Data Presentation and Interpretation
The quantitative data generated from the in-vitro assays should be systematically organized for clear interpretation and comparison.
Table of Expected Antibacterial Activity Data
Bacterial Strain
Gram Type
MIC (µg/mL) of N-Phenyl 4-bromo-3-methylbenzamide
MIC (µg/mL) of Positive Control
S. aureus
Positive
Experimental Value
Value
B. subtilis
Positive
Experimental Value
Value
E. coli
Negative
Experimental Value
Value
P. aeruginosa
Negative
Experimental Value
Value
Table of Expected Anticancer Activity Data
Cancer Cell Line
Tissue of Origin
IC₅₀ (µM) of N-Phenyl 4-bromo-3-methylbenzamide
IC₅₀ (µM) of Positive Control
HCT116
Colon
Experimental Value
Value
A549
Lung
Experimental Value
Value
MCF-7
Breast
Experimental Value
Value
The interpretation of these results will guide further investigation. Potent activity in either screen would warrant more in-depth mechanistic studies, such as determining the mode of antibacterial action or investigating the induction of apoptosis in cancer cells.
Conclusion
This technical guide provides a structured and scientifically grounded approach for the preliminary in-vitro evaluation of N-Phenyl 4-bromo-3-methylbenzamide. By following the proposed synthesis and screening protocols, researchers can efficiently assess the potential of this novel compound as a lead for the development of new therapeutic agents. The emphasis on standardized assays and clear data presentation will ensure the generation of reliable and actionable results, paving the way for more advanced preclinical studies.
References
Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). PMC - PubMed Central. [Link]
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). PMC - NIH. [Link]
Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. (n.d.). MDPI. [Link]
Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. (2021). Ciencia Digital. [Link]
Synthesis and the In Vitro Evaluation of Antitumor Activity of Novel Thiobenzanilides. (2023). MDPI. [Link]
(PDF) Efficient Synthesis of 4‐Bromo‐N‐(1‐phenylethyl)benzamide, Arylation by Pd(0) Catalyst, Characterization and DFT Study. (2022). ResearchGate. [Link]
Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. (n.d.). ResearchGate. [Link]
N-Phenyl 4-bromo-3-methylbenzamide: A Technical Guide to its Evaluation as a Novel Kinase Inhibitor
This guide provides an in-depth technical exploration of N-Phenyl 4-bromo-3-methylbenzamide as a potential kinase inhibitor. It is intended for researchers, scientists, and professionals in the field of drug development....
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical exploration of N-Phenyl 4-bromo-3-methylbenzamide as a potential kinase inhibitor. It is intended for researchers, scientists, and professionals in the field of drug development. The content herein is structured to offer not just procedural steps, but also the scientific rationale behind the experimental designs, ensuring a comprehensive understanding of the evaluation process for this novel compound.
Introduction: The Quest for Novel Kinase Inhibitors and the Promise of the Benzamide Scaffold
Protein kinases have emerged as one of the most significant classes of drug targets in the 21st century.[1][2] These enzymes play a pivotal role in regulating a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3][4] The development of small molecule kinase inhibitors has revolutionized the treatment of several malignancies and other conditions.[1][5] However, the challenges of acquired resistance and off-target effects necessitate a continuous search for novel chemical scaffolds with improved potency and selectivity.[1]
The benzamide functional group is a privileged scaffold in medicinal chemistry, found in a wide range of biologically active compounds.[6] Derivatives of benzamide have been reported to exhibit diverse pharmacological properties, including antibacterial and anti-Alzheimer's activities.[6] The structural analogue, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, has demonstrated potent antibacterial activity against extensively drug-resistant Salmonella Typhi.[7][8] This existing body of evidence suggests that the N-phenyl benzamide core is a valuable starting point for the design of new therapeutic agents. This guide focuses on a specific derivative, N-Phenyl 4-bromo-3-methylbenzamide , and outlines a hypothetical yet scientifically rigorous pathway for its investigation as a novel kinase inhibitor.
Synthesis and Characterization of N-Phenyl 4-bromo-3-methylbenzamide
The synthesis of N-Phenyl 4-bromo-3-methylbenzamide can be readily achieved through a standard amidation reaction. The key starting material, 4-bromo-3-methylbenzoic acid, is a commercially available compound utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[9][10][11]
Proposed Synthetic Protocol:
Objective: To synthesize N-Phenyl 4-bromo-3-methylbenzamide from 4-bromo-3-methylbenzoic acid and aniline.
Materials:
4-bromo-3-methylbenzoic acid
Aniline
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., EDC/HOBt)
Anhydrous dichloromethane (DCM) or a suitable solvent
Triethylamine (TEA) or another suitable base
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
Acid Chloride Formation (if using thionyl chloride):
In a round-bottom flask, dissolve 4-bromo-3-methylbenzoic acid in an excess of thionyl chloride.
Reflux the mixture for 2-3 hours.
Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-bromo-3-methylbenzoyl chloride.
Amidation:
Dissolve the crude acid chloride in anhydrous DCM.
In a separate flask, dissolve aniline and triethylamine in anhydrous DCM.
Slowly add the acid chloride solution to the aniline solution at 0°C with constant stirring.
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Work-up and Purification:
Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure N-Phenyl 4-bromo-3-methylbenzamide.
Characterization:
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:
¹H NMR and ¹³C NMR spectroscopy
Mass spectrometry (MS)
High-performance liquid chromatography (HPLC)
Hypothetical Target Identification and Rationale
Given the antibacterial activity of related benzamide derivatives, a plausible starting point for investigating the kinase inhibitory potential of N-Phenyl 4-bromo-3-methylbenzamide would be to screen it against a panel of bacterial kinases or human kinases involved in inflammatory pathways that are often hijacked during bacterial infections. For the purpose of this guide, we will hypothesize that our compound targets a key kinase in an inflammatory signaling pathway, for instance, a member of the Mitogen-Activated Protein Kinase (MAPK) family, which is crucial for cellular responses to external stimuli.
Caption: Workflow for kinase selectivity profiling.
Kinase Family
Representative Kinase
% Inhibition
MAPK
p38α
95
MAPK
JNK1
60
TK
EGFR
15
AGC
PKA
10
CAMK
CAMKII
5
Cell-Based Assays: Assessing Target Engagement in a Physiological Context
While biochemical assays are essential for determining direct inhibitory activity, cell-based assays are necessary to confirm that the compound can penetrate cell membranes and inhibit the target kinase in its natural cellular environment.
[12][13][14]
Cellular Phosphorylation Assay Protocol:
Objective: To measure the inhibition of target kinase-mediated phosphorylation in a cellular context.
Principle: This assay quantifies the phosphorylation of a specific substrate of the target kinase within cells. Inhibition of the kinase by the compound will lead to a decrease in substrate phosphorylation.
Procedure:
Cell Culture and Treatment:
Plate cells known to have an active signaling pathway involving the target kinase.
Treat the cells with various concentrations of N-Phenyl 4-bromo-3-methylbenzamide for a predetermined time.
Stimulate the cells with an appropriate agonist to activate the kinase pathway.
Cell Lysis: Lyse the cells to release the cellular proteins.
Quantification of Phosphorylation:
Use a method such as Western blotting or an ELISA-based assay with a phospho-specific antibody to detect the phosphorylated substrate.
Normalize the level of the phosphorylated substrate to the total amount of the substrate protein.
Data Analysis: Plot the normalized phosphorylation signal against the compound concentration to determine the cellular IC₅₀.
Lead Optimization and Future Directions
The initial data gathered from the in vitro and cell-based assays will guide the subsequent steps in the drug discovery process.
Caption: The iterative process of drug discovery and development.
Structure-Activity Relationship (SAR) Studies:
To improve the potency and selectivity of N-Phenyl 4-bromo-3-methylbenzamide, a systematic SAR study should be undertaken. This involves synthesizing and testing a series of analogues with modifications at various positions of the molecule.
ADMET Profiling:
Early assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is critical to avoid late-stage failures in drug development. [15][16][17]In silico models and a battery of in vitro assays can be used to predict properties such as:
Solubility
Permeability
Metabolic stability
Potential for drug-drug interactions
Cytotoxicity
Conclusion
This technical guide has outlined a comprehensive and scientifically grounded approach to the evaluation of N-Phenyl 4-bromo-3-methylbenzamide as a novel kinase inhibitor. While the specific biological activity of this compound in the context of kinase inhibition is yet to be publicly reported, the benzamide scaffold holds considerable promise. The methodologies detailed herein, from synthesis and in vitro characterization to cell-based assays and lead optimization strategies, provide a robust framework for elucidating the therapeutic potential of this and other novel chemical entities in the exciting and ever-evolving field of kinase inhibitor drug discovery.
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PMC - NIH. (URL: [Link])
The Importance of 4-Bromo-3-methylbenzoic Acid in Organic Chemistry. (URL: [Link])
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (URL: [Link])
Using a Novel Consensus-Based Chemoinformatics Approach to Predict ADMET Properties and Druglikeness of Tyrosine Kinase Inhibitors - PMC - NIH. (URL: [Link])
Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC - PubMed Central. (URL: [Link])
Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC. (URL: [Link])
Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC - NIH. (URL: [Link])
Identification of potential extracellular signal-regulated protein kinase 2 inhibitors based on multiple virtual screening strategies - Frontiers. (URL: [Link])
(PDF) Efficient Synthesis of 4‐Bromo‐N‐(1‐phenylethyl)benzamide, Arylation by Pd(0) Catalyst, Characterization and DFT Study - ResearchGate. (URL: [Link])
Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2: Structure-Based Virtual Screening and Molecular Dynamics with Perspectives for Machine Learning-Assisted Prioritization - MDPI. (URL: [Link])
Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (URL: [Link])
An In-depth Technical Guide to the Spectroscopic Characterization of N-Phenyl 4-bromo-3-methylbenzamide
Abstract This technical guide provides a comprehensive analysis of the spectroscopic data for the compound N-Phenyl 4-bromo-3-methylbenzamide. Designed for researchers, scientists, and professionals in drug development,...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for the compound N-Phenyl 4-bromo-3-methylbenzamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this molecule. In the absence of publicly available experimental spectra, this guide utilizes predicted data, interpreted with reference to analogous compounds, to provide a robust characterization. The methodologies for data acquisition are detailed, offering a framework for the experimental validation of the predicted spectral features. This guide emphasizes the causal relationships behind spectral characteristics, ensuring a deep understanding of the molecule's structural properties.
Introduction
N-Phenyl 4-bromo-3-methylbenzamide, with the chemical formula C₁₄H₁₂BrNO, is a member of the benzamide class of compounds, which are of significant interest in medicinal chemistry and materials science.[1] The presence of a bromine atom and a methyl group on the benzoyl ring, coupled with the N-phenyl substituent, imparts specific electronic and steric properties that can influence its biological activity and material characteristics. Accurate structural elucidation through spectroscopic methods is paramount for its application in research and development. This guide provides a detailed spectroscopic characterization to aid in its identification and further investigation.
Figure 1: Chemical structure of N-Phenyl 4-bromo-3-methylbenzamide.
Synthesis Methodology
A reliable method for the synthesis of N-Phenyl 4-bromo-3-methylbenzamide involves the coupling of 4-bromo-3-methylbenzoic acid with aniline. This transformation can be efficiently achieved using a variety of coupling agents that activate the carboxylic acid for nucleophilic attack by the amine.
General Procedure for Amide Synthesis
The following protocol outlines a general and robust method for the synthesis of N-phenyl-4-bromo-3-methylbenzamide, adapted from established procedures for amide bond formation.[4][5][6]
To a solution of 4-bromo-3-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq).
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
Add aniline (1.1 eq) to the reaction mixture.
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by recrystallization or column chromatography to afford N-Phenyl 4-bromo-3-methylbenzamide.
Figure 2: Workflow for the synthesis of N-Phenyl 4-bromo-3-methylbenzamide.
Spectroscopic Data & Interpretation
Disclaimer: The following spectroscopic data are predicted using advanced computational algorithms and have not been experimentally verified. They are intended to provide a close approximation of the expected spectral features.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~ 8.0 - 7.8
s
1H
NH
~ 7.75
d
1H
Ar-H
~ 7.65
d
2H
Ar-H
~ 7.55
dd
1H
Ar-H
~ 7.40
t
2H
Ar-H
~ 7.20
t
1H
Ar-H
~ 2.45
s
3H
CH ₃
Interpretation:
The broad singlet observed at the downfield region (~8.0-7.8 ppm) is characteristic of the amide N-H proton. Its broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.
The aromatic region (~7.75-7.20 ppm) displays a complex pattern of signals corresponding to the eight aromatic protons. The protons on the N-phenyl ring are expected to appear as a doublet, a triplet, and another triplet, integrating to 2H, 2H, and 1H respectively. The protons on the 4-bromo-3-methylbenzoyl ring will exhibit a doublet and a doublet of doublets.
The singlet at approximately 2.45 ppm, integrating to three protons, is assigned to the methyl group attached to the benzoyl ring.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
Chemical Shift (δ, ppm)
Assignment
~ 165.5
C =O (Amide Carbonyl)
~ 139.0
Ar-C
~ 138.5
Ar-C
~ 135.0
Ar-C
~ 132.0
Ar-C
~ 129.5
Ar-C H
~ 129.0
Ar-C H
~ 125.0
Ar-C H
~ 124.0
Ar-C -Br
~ 120.5
Ar-C H
~ 20.0
C H₃
Interpretation:
The signal at the most downfield region (~165.5 ppm) is assigned to the amide carbonyl carbon, which is deshielded due to the electronegativity of the oxygen and nitrogen atoms.
The aromatic region will display several signals for the twelve aromatic carbons. The carbon atom attached to the bromine will be observed at a characteristic chemical shift.
The upfield signal at approximately 20.0 ppm corresponds to the carbon of the methyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Data (KBr, cm⁻¹):
Wavenumber (cm⁻¹)
Intensity
Assignment
~ 3300
Medium, Sharp
N-H Stretch
~ 3060
Weak
Aromatic C-H Stretch
~ 2920
Weak
Aliphatic C-H Stretch
~ 1660
Strong, Sharp
C=O Stretch (Amide I)
~ 1600, 1480
Medium
Aromatic C=C Stretch
~ 1530
Medium
N-H Bend (Amide II)
~ 1240
Medium
C-N Stretch
~ 830, 750
Strong
Aromatic C-H Out-of-plane Bend
~ 550
Medium
C-Br Stretch
Interpretation:
A sharp peak around 3300 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amide.
The strong, sharp absorption at approximately 1660 cm⁻¹ is the characteristic C=O stretching vibration of the amide group (Amide I band).
The peak around 1530 cm⁻¹ corresponds to the N-H bending vibration (Amide II band).
The presence of aromatic rings is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations in the 1600-1480 cm⁻¹ region.
The C-Br stretching vibration is expected to appear in the fingerprint region, around 550 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrum Data (EI):
m/z
Relative Intensity (%)
Assignment
291/289
High
[M]⁺ (Molecular Ion)
212/210
Moderate
[M - C₆H₅N]⁺
183/185
High
[Br(CH₃)C₆H₃CO]⁺
155/157
Moderate
[Br(CH₃)C₆H₃]⁺
92
Moderate
[C₆H₅NH]⁺
77
High
[C₆H₅]⁺
Interpretation:
The mass spectrum will show a prominent molecular ion peak [M]⁺ with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), appearing at m/z 289 and 291.
A key fragmentation pathway for benzamides is the cleavage of the amide bond. This will result in the formation of the 4-bromo-3-methylbenzoyl cation [Br(CH₃)C₆H₃CO]⁺ (m/z 183/185) and the phenylaminyl radical.
Further fragmentation of the benzoyl cation by loss of a carbonyl group will lead to the 4-bromo-3-methylphenyl cation [Br(CH₃)C₆H₃]⁺ (m/z 155/157).
Another significant fragmentation is the cleavage of the C-N bond to give the phenyl cation [C₆H₅]⁺ at m/z 77 and the anilino radical. The protonated aniline fragment [C₆H₅NH]⁺ may also be observed at m/z 92.
Figure 3: Predicted major fragmentation pathways for N-Phenyl 4-bromo-3-methylbenzamide in mass spectrometry.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of N-Phenyl 4-bromo-3-methylbenzamide. The presented ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, along with their interpretations, offer a comprehensive understanding of the molecule's structural features. The included synthesis protocol provides a practical method for its preparation. This guide serves as a valuable resource for researchers, enabling the confident identification and further investigation of this compound in various scientific endeavors. Experimental verification of the predicted data is recommended for definitive structural confirmation.
References
National Center for Biotechnology Information. PubChem Compound Summary for CID 690966, 4-bromo-N-phenylbenzamide. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 186113, 4-Bromo-N-methylbenzamide. [Link]
Royal Society of Chemistry. Supplementary Information for [Journal Article].
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Direct and waste-free amidation of carboxylic acids using boronic acid catalysis.
Lan, Q., & Wang, Y. (2019). Recent advances in direct amidation of carboxylic acids. Asian Journal of Organic Chemistry, 8(5), 576-591.
Charville, H., Jackson, D., Hodges, G., Whiting, A., & Wilson, M. R. (2011). The synthesis and utility of modern amide coupling reagents.
Application Note: High-Efficiency Suzuki-Miyaura Coupling of N-Phenyl 4-bromo-3-methylbenzamide Derivatives
Abstract & Scope This application note details an optimized protocol for the Suzuki-Miyaura cross-coupling of N-phenyl 4-bromo-3-methylbenzamide (Substrate 1 ) with various aryl boronic acids. While the benzamide moiety...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This application note details an optimized protocol for the Suzuki-Miyaura cross-coupling of N-phenyl 4-bromo-3-methylbenzamide (Substrate 1 ) with various aryl boronic acids. While the benzamide moiety provides electronic activation (para-EWG), the ortho-methyl group introduces significant steric hindrance adjacent to the reactive C-Br bond. This protocol addresses these competing factors by utilizing a high-activity catalyst system (Pd(dppf)Cl₂·DCM) and a biphasic solvent system to ensure quantitative conversion and minimal protodeboronation.
Target Audience: Medicinal Chemists, Process Development Scientists.
Introduction & Mechanistic Rationale
The Substrate Challenge
The target substrate, N-phenyl 4-bromo-3-methylbenzamide, presents a classic "push-pull" scenario in palladium catalysis:
Electronic Activation: The amide group at the para position is electron-withdrawing (
), which lowers the electron density at the C-Br bond, theoretically facilitating the Oxidative Addition step.
Steric Deactivation: The methyl group at the ortho position (C3) creates steric bulk that hinders the approach of the Pd(0) species. This steric crowding can also retard the Transmetalation step by impeding the formation of the necessary pre-transmetalation intermediate.
Catalyst Selection Strategy
To overcome the ortho-steric hindrance, we employ [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) .
Why dppf? The large bite angle of the dppf ligand (99°) forces the palladium center into a geometry that relieves steric strain during reductive elimination, favoring the formation of the biaryl bond over homocoupling side reactions.
Alternative: For extremely hindered boronic acids (e.g., ortho-substituted), the Buchwald G2 (XPhos or SPhos) precatalysts are recommended as a secondary option.
Reaction Pathway Visualization
The following diagram illustrates the catalytic cycle with specific emphasis on the steric interactions governed by the C3-methyl group.
Figure 1: Catalytic cycle highlighting the oxidative addition step as the critical control point due to ortho-methyl steric hindrance.
Experimental Protocol
Materials & Reagents
Reagent
Equiv.
Role
Critical Attribute
Aryl Bromide (1)
1.0
Substrate
Purity >98% by HPLC
Aryl Boronic Acid
1.2 - 1.5
Coupling Partner
Excess compensates for protodeboronation
Pd(dppf)Cl₂·DCM
0.03 - 0.05
Catalyst
Store under Argon; Orange/Red solid
K₂CO₃
2.5
Base
Finely ground powder preferred
1,4-Dioxane
--
Solvent (Organic)
Degassed (sparged with N₂)
Water
--
Solvent (Aqueous)
Degassed; Essential for base solubility
Standard Operating Procedure (SOP)
Step 1: Reaction Setup (Inert Atmosphere)
Equip a 25 mL round-bottom flask (or microwave vial) with a magnetic stir bar.
Add Substrate 1 (1.0 mmol, 290 mg) and the Aryl Boronic Acid (1.2 mmol).
Add Pd(dppf)Cl₂·DCM (0.03 mmol, 24 mg).
Note: Adding solids first allows for simultaneous inert gas purging.
Seal the vessel with a septum and cycle vacuum/Nitrogen (3x) to remove oxygen.
Why? Oxygen causes homocoupling of the boronic acid and deactivates the Pd(0) species.
Step 2: Solvent Addition
Prepare a mixture of 1,4-Dioxane/Water (4:1 v/v) . Sparge with Nitrogen for 10 minutes.
Add 5.0 mL of the solvent mixture via syringe.
Add K₂CO₃ (2.5 mmol, 345 mg) quickly by briefly removing the septum (under positive N₂ flow) or as a pre-dissolved aqueous solution (2M).
Step 3: Reaction Execution
Heat the reaction mixture to 90°C in an oil bath or heating block.
Stir vigorously (800 rpm).
Reaction Time: Typically 2–4 hours.
Monitoring: Check by TLC (Hexane/EtOAc 7:3) or LC-MS. Look for the disappearance of the bromide (M+H ~290/292).
Step 4: Workup & Purification
Cool to room temperature.
Dilute with EtOAc (20 mL) and Water (20 mL).
Separate layers.[1] Extract aqueous layer with EtOAc (2 x 10 mL).
Wash combined organics with Brine (15 mL), dry over Na₂SO₄, and concentrate in vacuo.
Purification: Flash Column Chromatography.
Stationary Phase: Silica Gel (230-400 mesh).
Eluent: Gradient 0%
30% EtOAc in Hexanes.
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis of biaryl benzamides.[1][2]
Troubleshooting & Critical Parameters
Issue
Probable Cause
Corrective Action
Low Conversion (<50%)
Catalyst deactivation (O₂)
Ensure rigorous degassing. Switch to XPhos Pd G2 if steric hindrance is extreme.
Homocoupling (Ar-Ar)
Oxidative coupling of boronic acid
Reduce O₂ exposure. Add boronic acid slowly or use K₃PO₄ as base.
Protodeboronation (Ar-H)
Hydrolysis of boronic acid
Use anhydrous conditions with Cs₂CO₃ in Toluene, or increase boronic acid equivalents (1.5 eq).
Black Precipitate
"Pd Black" formation
Catalyst decomposition. Add ligand (e.g., PPh₃) or lower temperature to 80°C.
Characterization Guide
For the expected product (Biaryl derivative):
1H NMR (CDCl₃):
Amide NH: Broad singlet,
7.5 - 8.0 ppm.
Methyl Group: Singlet,
2.2 - 2.4 ppm (shifting slightly upfield due to shielding if the new aryl ring is twisted).
Biaryl Protons: New aromatic signals introduced by the boronic acid.
MS (ESI): Look for
corresponding to the coupled product mass. The characteristic Br isotope pattern (1:1 doublet) will disappear.
References
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[4] Accounts of Chemical Research, 41(11), 1461–1473. Link
Valente, C., et al. (2012).[1] Recent Advances in the Suzuki-Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition, 51(14), 3314-3332. Link
Organic Chemistry Portal. Suzuki Coupling Mechanism and Conditions. Link
Application Note: Cytotoxicity Profiling of Hydrophobic Benzamide Derivatives
Focus Compound: N-Phenyl 4-bromo-3-methylbenzamide Introduction & Scope N-Phenyl 4-bromo-3-methylbenzamide is a representative hydrophobic small molecule scaffold often explored in medicinal chemistry for kinase inhibiti...
N-Phenyl 4-bromo-3-methylbenzamide is a representative hydrophobic small molecule scaffold often explored in medicinal chemistry for kinase inhibition, tubulin binding, or ion channel modulation.[1] However, its lipophilic nature (predicted LogP > 3.[1]0) presents specific challenges in aqueous cell-based assays.
This Application Note provides a rigorous protocol for assessing the cytotoxicity of this compound. Unlike water-soluble drugs, this benzamide derivative requires strict solvent management to distinguish true biological toxicity from physical precipitation artifacts.[1]
Key Mechanistic Objectives:
Metabolic Impairment: Quantified via tetrazolium reduction (MTT/MTS).[1]
Membrane Integrity: Quantified via Lactate Dehydrogenase (LDH) leakage.[1]
Solubility Verification: Ensuring the compound remains in solution during the assay window.[1]
Pre-Assay Preparation: The Critical Phase
Causality Warning: The most common cause of "flat" dose-response curves or noisy data with benzamides is compound precipitation in the culture medium, not biological inactivity.[1]
Rationale: Higher concentrations (e.g., 100 mM) may crash out when hitting aqueous media.[1]
Storage: Aliquot into amber glass vials (to prevent plastic leaching and photodegradation) and store at -20°C. Avoid repeated freeze-thaw cycles.
2.2 Vehicle Tolerance
Determine the "DMSO Tolerance" of your specific cell line before testing the compound.[1] Most mammalian cells tolerate 0.1% - 0.5% (v/v) DMSO.[1]
Rule: The final DMSO concentration must remain constant across all wells, including the vehicle control (0 µM drug).
Experimental Workflow Visualization
The following diagram illustrates the "Intermediate Plate" method. Directly pipetting high-concentration DMSO stock into cell wells is prohibited , as the local high concentration kills cells instantly (shock effect), creating false positives.[1]
Figure 1: The "Intermediate Plate" workflow ensures that cells are never exposed to >0.5% DMSO spikes during compound addition.[1]
Protocol A: Metabolic Activity (MTT Assay)
This assay measures the activity of NAD(P)H-dependent cellular oxidoreductase enzymes (mostly mitochondrial).[1] It distinguishes viable, metabolically active cells from dead or quiescent ones.[1]
Reagents:
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).
Seeding: Seed cells (e.g., HeLa, A549, or HepG2) at 3,000–5,000 cells/well in 100 µL media in a 96-well clear flat-bottom plate.
Edge Effect Control: Fill the perimeter wells with sterile PBS, not cells.[1] Evaporation in these wells alters drug concentration.[1]
Incubation: Allow attachment for 12–24 hours at 37°C/5% CO₂.
Treatment:
Prepare 2x concentrations of N-Phenyl 4-bromo-3-methylbenzamide in complete media (ensuring DMSO < 0.5%).
Add 100 µL of 2x compound to the 100 µL of cells (Final Volume = 200 µL; Final Drug = 1x).
Include Vehicle Control (DMSO only) and Positive Control (e.g., 10 µM Doxorubicin or 0.1% Triton X-100).[1]
Exposure: Incubate for 48 or 72 hours.
Visual Check: At 24h, inspect under a microscope for crystals.[1] If needle-like crystals are visible, the compound has precipitated; the assay is invalid at that concentration.[1]
MTT Addition: Add 20 µL MTT stock (5 mg/mL) to each well. Incubate 2–4 hours until purple formazan crystals form.
Solubilization: Aspirate media carefully (unless using a "stop" solution). Add 150 µL DMSO to dissolve crystals. Shake plate for 10 mins.
Measurement: Read Absorbance at 570 nm (reference 650 nm).
Protocol B: Membrane Integrity (LDH Release)
Benzamides can induce apoptosis (programmed death) or necrosis (rupture).[1] MTT does not distinguish these. LDH release confirms membrane rupture.[1]
Mechanism: Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme released into the supernatant only upon cell lysis.[1]
Figure 2: Mechanistic differentiation.[1] MTT signal decreases with toxicity; LDH signal increases with toxicity.[1]
Step-by-Step Procedure:
Supernatant Harvest: Using the same treatment setup as Protocol A, transfer 50 µL of culture supernatant to a new plate.
Substrate Addition: Add 50 µL of LDH Reaction Mix (Tetrazolium salt + Diaphorase + Lactate + NAD+).
Incubation: Incubate 30 minutes at Room Temperature (protected from light).
Stop: Add Stop Solution (Acetic acid or SDS).
Measurement: Read Absorbance at 490 nm .
Data Analysis & Interpretation
6.1 Quantitative Metrics
Normalize raw OD values to controls using the following formulas:
Do not use outer wells for data; fill with PBS.[1]
Variable Replicates
Pipetting error or non-homogeneous suspension.
Vortex intermediate plates.[1] Use multi-channel pipettes.
References
Riss, T. L., et al. (2013).[1] Cell Viability Assays.[1][2][3][4][5] Assay Guidance Manual [Internet].[1][6] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1]
Stockert, J. C., et al. (2012).[1] Assays for viability: a review.[1][2][5] Acta Histochemica, 114(8), 785-796.[1]
Fotakis, G., & Timbrell, J. A. (2006).[1] In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride.[1] Toxicology Letters, 160(2), 171-177.[1]
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 690966, 4-bromo-N-phenylbenzamide.
high-throughput screening of N-Phenyl 4-bromo-3-methylbenzamide analogs
Application Note: High-Throughput Screening of N-Phenyl 4-bromo-3-methylbenzamide Analogs Introduction & Scientific Rationale The benzamide pharmacophore is a privileged structure in medicinal chemistry, historically val...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Throughput Screening of N-Phenyl 4-bromo-3-methylbenzamide Analogs
Introduction & Scientific Rationale
The benzamide pharmacophore is a privileged structure in medicinal chemistry, historically validated as a mimic of the nicotinamide moiety of NAD+. While early derivatives like 3-aminobenzamide established the mechanism of competitive PARP inhibition, modern drug discovery focuses on optimizing substituents to enhance potency and selectivity.
The specific scaffold, N-Phenyl 4-bromo-3-methylbenzamide , represents a critical "Hit-to-Lead" intermediate. The 4-bromo and 3-methyl substitutions on the benzamide ring provide distinct steric and electronic vectors that differ from the classic phthalazinone cores of approved drugs (e.g., Olaparib). Screening analogs of this scaffold allows for the exploration of novel hydrophobic pockets within the PARP1 catalytic domain, potentially overcoming resistance mechanisms associated with current therapies.
This guide details a High-Throughput Screening (HTS) protocol utilizing a TR-FRET (HTRF) platform. This homogeneous, mix-and-read format is selected for its robustness against compound autofluorescence and its suitability for 1536-well miniaturization, essential for cost-effective SAR (Structure-Activity Relationship) campaigns.
Assay Principle & Mechanism
To screen for inhibitors of PARP1, we utilize a competitive displacement assay measuring the enzymatic addition of Poly(ADP-ribose) (PAR) chains onto a histone substrate.
The FRET Cascade:
Reaction: PARP1 catalyzes the transfer of ADP-ribose units from NAD+ to a Biotinylated-Histone H1 substrate.
Detection:
Acceptor: Streptavidin-XL665 binds the Biotin-Histone.
Donor: Anti-PAR Antibody labeled with Europium Cryptate (Eu-K) binds the newly formed PAR chains.
Signal: When PARylation occurs, the Donor and Acceptor are brought into proximity, generating a FRET signal at 665 nm.
Inhibition: Benzamide analogs compete with NAD+, preventing PAR formation and resulting in a decrease in FRET signal.
Figure 1: Mechanistic pathway of the PARP1 HTRF assay. Benzamide analogs compete with NAD+, preventing the formation of the FRET-competent complex.
Experimental Protocol
Reagents & Equipment
Component
Specification
Purpose
Enzyme
Recombinant Human PARP1 (High Purity)
Target
Substrate
Biotinylated Histone H1
ADP-ribose acceptor
Cofactor
Ultrapure NAD+
Co-substrate (competitor)
Detection 1
Streptavidin-XL665
FRET Acceptor
Detection 2
Anti-PAR Europium Cryptate
FRET Donor
Inhibitor Control
Olaparib or 3-Aminobenzamide
Positive Control (HPE)
Vehicle
DMSO (Anhydrous)
Compound solvent
Plate
384-well Low Volume, White, Non-binding
Assay vessel
Buffer Formulations
Enzyme Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100.
Detection Buffer: 50 mM HEPES (pH 7.0), 150 mM KF, 0.1% BSA, 10 mM EDTA (EDTA stops the reaction).
HTS Workflow (Step-by-Step)
Step 1: Compound Dispensing (Acoustic)
Dispense 10 nL of library compounds (N-Phenyl 4-bromo-3-methylbenzamide analogs) in DMSO into the 384-well plate.
Controls:
Column 1-2: DMSO only (Negative Control / ZPE).
Column 23-24: 10 µM Olaparib (Positive Control / HPE).
Step 2: Enzyme Addition
Add 5 µL of PARP1 Enzyme (0.5 nM final) in Enzyme Buffer.
Note: Pre-incubate for 15 minutes if checking for slow-binding kinetics (optional for benzamides).
Step 3: Substrate Initiation
Add 5 µL of Substrate Mix (Biotin-Histone H1 + NAD+) in Enzyme Buffer.
Critical: NAD+ concentration should be at Km (approx. 20-50 µM) to ensure sensitivity to competitive inhibitors.
Incubate for 60 minutes at Room Temperature (RT).
Step 4: Detection & Stop
Add 10 µL of Detection Mixture (Anti-PAR-Eu + SA-XL665) in Detection Buffer containing EDTA.
The EDTA chelates Mg²⁺, instantly stopping the enzymatic reaction.
Incubate for 2-4 hours at RT (signal is stable for 24h).
Step 5: Measurement
Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).
Excitation: 337 nm (Laser) or 320 nm (Flash lamp).
Emission 1: 665 nm (Acceptor - FRET).
Emission 2: 620 nm (Donor - Reference).
Figure 2: Step-by-step liquid handling workflow for the 384-well assay.
Data Analysis & Validation
Ratiometric Calculation
Raw fluorescence intensity is prone to well-to-well variability. Always use the HTRF Ratio:
Quality Control (Z-Prime)
To validate the assay robustness before screening the full analog library, calculate the Z' factor using the controls:
: Mean and SD of Positive Control (Inhibited, Low Signal).
: Mean and SD of Negative Control (DMSO, High Signal).
Requirement: A Z' > 0.5 is mandatory for a reliable screen.
Hit Selection
Percent Inhibition:
Hit Cutoff: Typically set at Mean(Sample) + 3SD, or a fixed threshold of >50% inhibition at 10 µM.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Low Signal/Background
Degraded NAD+ or Enzyme
Aliquot reagents; avoid freeze-thaw cycles. Ensure NAD+ is fresh.
High CV% (>10%)
Dispensing errors or bubbles
Centrifuge plates (1000 rpm, 1 min) after every addition.
Compound Fluorescence
Analog autofluorescence
The Ratiometric (665/620) calculation corrects for this. If 620nm signal spikes, flag compound as an artifact.
Edge Effects
Evaporation
Use plate sealers during incubation. Avoid using outer wells if Z' is poor.
References
Rouleau, M., Patel, A., Hendzel, M. J., et al. (2010). PARP inhibition: PARP1 and beyond. Nature Reviews Cancer, 10(4), 293-301. Link
Cisbio Bioassays. (2023). HTRF Human PARP1 Inhibition Assay Protocol. Revvity. Link
Wahlberg, E., Karlberg, T., Kouznetsova, E., et al. (2012). Family-wide chemical profiling and structural analysis of PARP and tankyrase inhibitors. Nature Biotechnology, 30, 283–288. Link
Thorsell, A. G., Ekblad, T., Karlberg, T., et al. (2017). Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors. Journal of Medicinal Chemistry, 60(4), 1262–1271. Link
Brooks, H.B., Geeganage, S., Kahl, S.D., et al. (2005). High-Throughput Screening for PARP Inhibitors. Assay and Drug Development Technologies, 3(5). Link
Application
Application Notes & Protocols: Characterizing the Cellular Activity of N-Phenyl 4-bromo-3-methylbenzamide
Authored by: Senior Application Scientist Introduction The substituted benzamides are a versatile class of chemical compounds with a rich history in medicinal chemistry, demonstrating a wide array of biological activitie...
Author: BenchChem Technical Support Team. Date: February 2026
Authored by: Senior Application Scientist
Introduction
The substituted benzamides are a versatile class of chemical compounds with a rich history in medicinal chemistry, demonstrating a wide array of biological activities. Members of this family have been developed as anti-tumor, antibacterial, and antipsychotic agents.[1][2][3][4] For instance, drugs like Cisapride act as gastrointestinal prokinetic agents, while others show potential as anti-inflammatory agents by inhibiting COX enzymes.[2] Given this chemical precedent, novel benzamide derivatives such as N-Phenyl 4-bromo-3-methylbenzamide represent promising candidates for drug discovery programs. However, elucidating the specific biological activity and mechanism of action of a new chemical entity is a critical first step.
This document provides a comprehensive, multi-stage framework for researchers, scientists, and drug development professionals to systematically characterize the cellular effects of N-Phenyl 4-bromo-3-methylbenzamide. The proposed workflow is designed as a self-validating cascade, where initial broad screening assays inform the selection of more specific, mechanistic studies. We will begin with foundational assays to determine cytotoxic or cytostatic potential and progress toward detailed investigations into the underlying molecular pathways.
A Phased Approach to Cellular Characterization
A logical, tiered approach is essential for efficiently characterizing a novel compound. The results from each phase guide the experimental design of the next, ensuring a data-driven investigation. This workflow minimizes resource expenditure while maximizing the depth of mechanistic insight.
Figure 2: Apoptosis Staining Interpretation. Differentiating cell states using Annexin V and Propidium Iodide (PI) staining.
Cell Cycle Analysis
Scientific Rationale: If the compound is cytostatic rather than cytotoxic, it may be inhibiting cell proliferation by causing cells to arrest at a specific phase of the cell cycle. Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the DNA content of a cell population. [5][6]Since DNA content doubles from the G1 to the G2/M phase, PI fluorescence intensity can be used to quantify the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.
[5][7]
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Materials:
Cells treated with N-Phenyl 4-bromo-3-methylbenzamide at relevant concentrations.
Phosphate-Buffered Saline (PBS).
Ice-cold 70% ethanol.
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS).
RNase A solution (e.g., 100 µg/mL).
Flow cytometer.
Procedure:
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the compound for a specified time (e.g., 24 hours). Include a vehicle control.
Harvesting: Harvest both adherent and floating cells. Transfer the cell suspension to a centrifuge tube.
Washing: Centrifuge the cells (e.g., 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet with cold PBS.
Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of ~70%. [7]Incubate at 4°C for at least 1 hour (or store at -20°C for longer periods).
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in PI staining solution containing RNase A. The RNase is crucial to degrade RNA, ensuring that PI only stains DNA.
[8]6. Incubation: Incubate for 30 minutes at room temperature in the dark.
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated samples to the control.
Results from Phase 2 will point toward a general mechanism (apoptosis or cell cycle arrest). Phase 3 aims to identify the molecular pathways involved.
Scientific Rationale: Many small molecule drugs, particularly in oncology, function by inhibiting protein kinases. [9][10]Kinases are critical enzymes that regulate a vast number of cellular processes, including proliferation, apoptosis, and cell cycle progression. [9]Therefore, assessing the effect of N-Phenyl 4-bromo-3-methylbenzamide on kinase activity is a logical next step. Western blotting is a powerful technique to semi-quantitatively measure the levels and activation states (e.g., phosphorylation) of specific proteins within a signaling pathway.
[11][12]
Protocol 4: Signaling Pathway Analysis by Western Blot
This protocol provides a general framework to investigate changes in key signaling proteins. The specific proteins to be probed will depend on the results from Phase 2. For example, if apoptosis is observed, one might probe for cleaved Caspase-3, PARP, or members of the Bcl-2 family. If G2/M arrest is observed, probing for Cyclin B1 and phospho-CDK1 would be relevant.
Materials:
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
Protein assay kit (e.g., BCA assay).
SDS-PAGE gels, running buffer, and electrophoresis equipment.
Transfer buffer, PVDF or nitrocellulose membranes, and transfer system.
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
Sample Preparation: Treat cells with the compound as before. Lyse the cells using ice-cold lysis buffer.
[13]2. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
[11]3. SDS-PAGE: Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.
Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
Blocking: Block non-specific binding sites on the membrane by incubating with blocking buffer for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
Secondary Antibody Incubation: Wash the membrane extensively with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: After further washing, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
Analysis: Densitometrically quantify the protein bands. Normalize the target protein signal to a loading control (e.g., β-actin or GAPDH) to compare protein levels across different treatment conditions.
Figure 3: Hypothetical Signaling Pathway. Example of a kinase cascade that could be investigated by Western blot to see if the compound inhibits phosphorylation of key proteins.
Conclusion
This application guide outlines a systematic, evidence-based strategy for the initial characterization of N-Phenyl 4-bromo-3-methylbenzamide. By progressing from broad phenotypic assays to specific mechanistic and molecular target analyses, researchers can efficiently build a comprehensive profile of the compound's cellular activity. The data generated through this workflow will establish a robust foundation for further preclinical development, including target validation, lead optimization, and in vivo efficacy studies. This structured approach ensures that experimental choices are driven by scientific rationale, leading to a trustworthy and in-depth understanding of this novel compound's therapeutic potential.
INiTS . (2020, November 26). Cell-based test for kinase inhibitors. [Link]
National Center for Biotechnology Information . PubChem Compound Summary for CID 690966, 4-bromo-N-phenylbenzamide. [Link]
Pani, L., & Gessa, G. L. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. Molecular psychiatry, 7(3), 247–253. [Link]
Tiyaboonchai, W., et al. (2012). 4-Bromo-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1269. [Link]
Khan, I., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 27(18), 6049. [Link]
Celtarys Research . (2023, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
University of Virginia School of Medicine . DNA Cell Cycle Analysis with PI. [Link]
Promega Corporation . (2016, July 31). RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay. [Link]
ResearchGate . (2023, July 13). Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives. [Link]
National Center for Biotechnology Information . (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]
National Center for Biotechnology Information . (2023, December 1). Western Blot: Principles, Procedures, and Clinical Applications. [Link]
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Boster Bio . Western Blot Protocol: Step-by-Step Guide. [Link]
Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. [Link]
Jenner, P., & Marsden, C. D. (1979). Substituted benzamide drugs as selective neuroleptic agents. Neuropharmacology, 18(1), 1-7. [Link]
Darzynkiewicz, Z., et al. (2017). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Current Protocols in Cytometry, 81, 7.35.1–7.35.14. [Link]
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Walsh Medical Media . (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]
Google Patents. CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.
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University of Padua . Cell Cycle Analysis by Propidium Iodide Staining. [Link]
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National Center for Biotechnology Information . PubChem Compound Summary for CID 186113, 4-Bromo-N-methylbenzamide. [Link]
Application Note: Kinetic Characterization of N-Phenyl 4-bromo-3-methylbenzamide as a Type II Kinase Inhibitor Scaffold
Abstract & Scientific Rationale The compound N-Phenyl 4-bromo-3-methylbenzamide represents a classic "benzamide-linker" scaffold found in Type II kinase inhibitors (e.g., Imatinib, Sorafenib). Unlike Type I inhibitors th...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scientific Rationale
The compound N-Phenyl 4-bromo-3-methylbenzamide represents a classic "benzamide-linker" scaffold found in Type II kinase inhibitors (e.g., Imatinib, Sorafenib). Unlike Type I inhibitors that bind to the active (DFG-in) conformation of kinases, benzamide-based scaffolds typically stabilize the inactive DFG-out conformation. This conformational rearrangement requires time, often resulting in "slow-binding" kinetics.
Standard endpoint
assays frequently underestimate the potency of Type II inhibitors if the incubation time is insufficient for the conformational change to reach equilibrium. Furthermore, drug efficacy in vivo is often better predicted by Residence Time () rather than thermodynamic affinity ().
This Application Note provides a rigorous protocol for characterizing N-Phenyl 4-bromo-3-methylbenzamide against a model target (p38 MAPK
) using a TR-FRET Binding Assay . We focus on determining the kinetic association () and dissociation () rates to validate the scaffold's mode of action.
Mechanism of Action: Type II Inhibition[1][2]
Type II inhibitors exploit a hydrophobic pocket adjacent to the ATP binding site, accessible only when the conserved DFG (Asp-Phe-Gly) motif flips to the "out" conformation.[1]
Diagram 1: Type II Binding Mechanism
Caption: The benzamide scaffold stabilizes the DFG-out conformation.[2][3] This induced-fit mechanism results in slow association rates (
) and prolonged residence times.
Experimental Protocol: TR-FRET Binding Kinetics
Methodology: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher / Invitrogen style).
Principle: An Alexa Fluor™ 647-labeled "Tracer" (ATP competitive) binds to the kinase. A Europium (Eu)-labeled anti-tag antibody binds to the kinase tag. When the Tracer is bound, FRET occurs (Eu
Alexa647). The inhibitor displaces the Tracer, reducing the FRET signal.
Materials Required[5][6][7][8]
Reagent
Specification
Role
Test Compound
N-Phenyl 4-bromo-3-methylbenzamide
Type II Inhibitor Scaffold
Target Kinase
p38 MAPK (GST-tagged)
Model Target
Detection Ab
Eu-anti-GST Antibody
FRET Donor
Tracer
Kinase Tracer 199 (Alexa Fluor 647)
FRET Acceptor (ATP competitive)
Buffer
50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35
Assay Buffer
Plate
384-well Low Volume White Round Bottom
Assay Vessel
Workflow: Association/Dissociation Assay
To measure kinetics, we do not run a standard dose-response. Instead, we run a time-course experiment at a fixed inhibitor concentration.
Diagram 2: Kinetic Assay Workflow
Caption: Workflow for measuring the observed association rate (
) of the inhibitor by monitoring Tracer displacement over time.
Step-by-Step Procedure
A. Preparation of Reagents
Kinase/Antibody Mix: Dilute p38 MAPK
(5 nM final) and Eu-anti-GST (2 nM final) in Assay Buffer.
Tracer Solution: Dilute Tracer 199 to
the value (previously determined, typically ~10-20 nM).
Compound Preparation: Dissolve N-Phenyl 4-bromo-3-methylbenzamide in 100% DMSO to 10 mM. Dilute in buffer to
the desired final concentration (e.g., if is 100 nM, prepare 400 nM).
B. Association Phase (Measuring
)
Add 5
L of Kinase/Antibody Mix to the 384-well plate.
Add 5
L of Test Compound (various concentrations: ).
Immediate Start: Add 10
L of Tracer Solution.
Read: Immediately place in plate reader (e.g., PerkinElmer EnVision).
Settings: TR-FRET mode (Ex: 337 nm, Em: 665 nm / 615 nm). Read every 2 minutes for 60-90 minutes.
C. Dissociation Phase (Measuring
)
Note: This is performed by "Jump Dilution" or adding a high concentration of unlabeled competitor.
Jump Dilution: Dilute the mixture 100-fold into buffer containing Tracer (20 nM).
The inhibitor will dissociate, allowing the Tracer to bind.
Read: Monitor the increase in FRET signal over time (recovery of tracer binding).
Data Analysis & Interpretation
Calculating Residence Time
The raw data (Emission Ratio 665/615 nm) is plotted against time.
Association Rate (
):
The observed rate constant () is derived from the exponential decay of the tracer signal.
Plot vs. Inhibitor Concentration . The slope is .
Dissociation Rate (
):
From the jump dilution experiment, fit the recovery curve to a one-phase association model.
Residence Time (
):
Interpreting the Benzamide Scaffold Results
Fast Kinetics (
min): Suggests Type I binding (ATP competitive, no conformational change).
Slow Kinetics (
min): Confirms Type II binding (stabilization of DFG-out).
For N-Phenyl 4-bromo-3-methylbenzamide: Expect a residence time in the range of 10–30 minutes depending on the specific target fit. The hydrophobic "bromo-methyl" motif typically lodges deeply into the hydrophobic specificity pocket, anchoring the molecule.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Low Signal-to-Noise
Tracer degradation or incorrect filter
Use fresh Tracer; ensure Eu/Alexa647 compatible filters.
No Time-Dependence
Compound is Type I or concentration too high
Test lower concentrations; verify mechanism with Staurosporine (control).
Precipitation
Low solubility of benzamide
Ensure final DMSO is <1% but keep compound solubilized.
Signal Drift
Evaporation
Use a plate seal during the kinetic read.
References
Copeland, R. A., et al. (2006). Drug-target residence time and its implications for lead optimization. Nature Reviews Drug Discovery, 5(9), 730–739. Link
Liu, Y., & Gray, N. S. (2006). Rational design of inhibitors that bind to inactive kinase conformations.[4] Nature Chemical Biology, 2(7), 358–364. Link
Simard, J. R., et al. (2009). A new screening assay for allosteric inhibitors of cSrc. Nature Chemical Biology, 5(6), 394–396. (Describes the use of fluorophores to detect DFG-out shifts). Link
Thermo Fisher Scientific. (n.d.). LanthaScreen™ Eu Kinase Binding Assay Application Note. Link
Application Notes and Protocols for the Purification of N-Phenyl 4-bromo-3-methylbenzamide
Abstract This comprehensive guide provides detailed application notes and robust protocols for the purification of N-Phenyl 4-bromo-3-methylbenzamide, a key intermediate in pharmaceutical and materials science research.[...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the purification of N-Phenyl 4-bromo-3-methylbenzamide, a key intermediate in pharmaceutical and materials science research.[1] Recognizing that the integrity of downstream applications is fundamentally dependent on the purity of starting materials, this document moves beyond simplistic step-by-step instructions.[2] Instead, it offers a scientifically grounded rationale for methodological choices, empowering researchers to adapt and troubleshoot purification strategies effectively. The protocols detailed herein—recrystallization and column chromatography—are presented as self-validating systems, complete with integrated purity assessment checkpoints.
Introduction: The Criticality of Purity for N-Phenyl 4-bromo-3-methylbenzamide
N-Phenyl 4-bromo-3-methylbenzamide (MW: 290.16 g/mol , Formula: C₁₄H₁₂BrNO) is a substituted aromatic amide whose utility in drug discovery and functional material synthesis is of significant interest.[1][3] The presence of unreacted starting materials, such as 4-bromo-3-methylbenzoic acid and aniline, or byproducts from its synthesis—often an amide coupling reaction—can drastically alter its chemical and biological activity. Therefore, achieving high purity is not merely a procedural step but a prerequisite for generating reliable and reproducible data. This guide provides the foundational techniques to achieve a purity of ≥98%, suitable for most research and development applications.
Understanding the Physicochemical Landscape
A successful purification strategy is predicated on a thorough understanding of the target molecule's physical and chemical properties. While experimental data for N-Phenyl 4-bromo-3-methylbenzamide is not extensively published, we can infer its characteristics from structurally similar compounds.
Moderately sized molecule, suitable for standard purification techniques.
Polarity
Moderately polar
The amide group imparts polarity, while the two aromatic rings and the bromo-substituent contribute to its nonpolar character. This dual nature is key to selecting appropriate solvent systems.
Solubility
Likely soluble in moderately polar organic solvents (e.g., ethyl acetate, dichloromethane, acetone) and less soluble in nonpolar (e.g., hexanes) and highly polar (e.g., water) solvents.
This differential solubility is the cornerstone of both recrystallization and column chromatography.[4]
Melting Point
Expected to be a crystalline solid with a relatively high melting point (a related compound, 4-bromo-3-methylbenzamide, melts at 177-182°C).[5]
A sharp melting point range is a reliable indicator of high purity.
The purification strategy must effectively separate the target compound from these potentially more polar (acid) or more basic (amine) impurities.
Purification Strategy Workflow
The choice between recrystallization and column chromatography depends on the scale of the purification and the nature of the impurities. The following diagram outlines a logical workflow for purifying crude N-Phenyl 4-bromo-3-methylbenzamide.
Caption: A decision-based workflow for the purification of N-Phenyl 4-bromo-3-methylbenzamide.
Protocol 1: Recrystallization
Recrystallization is the method of choice when the crude product is relatively pure (>85%) and impurities have different solubility profiles.[4] The key is to find a solvent system where the target compound is soluble at high temperatures but sparingly soluble at room or lower temperatures.
Rationale for Solvent Selection
Given the moderate polarity of N-Phenyl 4-bromo-3-methylbenzamide, a single solvent or a binary solvent system can be effective. Polar solvents like ethanol or acetonitrile are good starting points.[4] A binary system, such as ethyl acetate/hexanes, offers fine-tuned control over solubility.
Solvent/System
Rationale
Ethanol
The hydroxyl group provides polarity to dissolve the amide at elevated temperatures, while the ethyl group offers a nonpolar character that reduces solubility upon cooling.
Acetonitrile
Often yields high-quality crystals for amides and is less reactive than alcohols.[4]
Ethyl Acetate / Hexanes
The compound is dissolved in a good solvent (ethyl acetate), and a poor solvent (hexanes) is added to induce crystallization. This is highly tunable.
Step-by-Step Protocol
Solvent Screening: In separate test tubes, place a small amount of the crude product and add a few drops of the chosen solvent(s). Observe solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
Dissolution: Place the crude N-Phenyl 4-bromo-3-methylbenzamide in an Erlenmeyer flask. Add the minimum amount of the chosen "good" solvent (e.g., hot ethanol or ethyl acetate) to dissolve the solid completely. Gentle heating on a hot plate may be necessary.
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial to remove particulate matter.
Crystallization:
Single Solvent: Allow the hot, clear solution to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath.
Binary Solvent: To the hot solution in the "good" solvent, add the "poor" solvent (e.g., hexanes) dropwise until the solution becomes faintly cloudy (the point of saturation). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
Drying: Dry the purified crystals in a vacuum oven. The temperature should be well below the compound's melting point.
Protocol 2: Flash Column Chromatography
For crude mixtures with multiple components or impurities with similar solubility to the product, flash column chromatography is the preferred method.[6] It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[7]
Rationale for Stationary and Mobile Phase Selection
Stationary Phase: Silica gel is the standard choice for compounds of moderate polarity. Its polar surface interacts more strongly with polar compounds, causing them to elute more slowly.
Mobile Phase (Eluent): A mixture of a nonpolar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is commonly used.[8] The ratio is optimized using Thin Layer Chromatography (TLC) to achieve good separation. The goal is a retention factor (R_f) of ~0.3 for the target compound.
Step-by-Step Protocol
TLC Optimization: Spot the crude mixture on a TLC plate and develop it in various ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 2:1). The ideal system will show the product spot with an R_f of approximately 0.3, well-separated from impurity spots.
Column Packing:
Dry Packing: Fill the column with dry silica gel, gently tapping the sides to ensure even packing. Add the eluent and use pressure to push it through the column until the silica is fully saturated.[7]
Slurry Packing: Mix the silica gel with the eluent to form a slurry and pour it into the column. Allow it to settle, ensuring a flat, uniform bed.
Sample Loading:
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
Wet Loading: Dissolve the crude product in the minimum amount of eluent and carefully pipette it onto the top of the column.
Elution: Add the eluent to the column and apply gentle air pressure to maintain a steady flow. Collect fractions in test tubes.
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified N-Phenyl 4-bromo-3-methylbenzamide.
Purity Assessment: A Self-Validating System
The success of any purification protocol is determined by rigorous purity analysis.
Workflow for Purity Assessment
Caption: A sequential workflow for confirming the purity of N-Phenyl 4-bromo-3-methylbenzamide.
Protocols for Purity Assessment
Thin Layer Chromatography (TLC): A quick and effective method to visualize the number of components in a sample. A pure sample should ideally show a single spot.
Melting Point Determination: A pure crystalline solid will have a sharp melting point range (typically < 2°C). A broad melting range suggests the presence of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for confirming the structure of the compound and identifying the presence of any impurities, even at low levels. The spectrum of the purified product should show clean signals corresponding to the protons of N-Phenyl 4-bromo-3-methylbenzamide, with no extraneous peaks.
Conclusion
The purification of N-Phenyl 4-bromo-3-methylbenzamide is a critical step in ensuring the reliability of subsequent research. By understanding the physicochemical properties of the molecule and applying the principles of recrystallization and column chromatography, researchers can consistently obtain high-purity material. The protocols outlined in this guide, coupled with a systematic approach to purity assessment, provide a robust framework for achieving this essential goal.
References
Chemsource. (n.d.). 4-BROMO-N-PHENYLBENZAMIDE | CAS#:6846-12-4. Retrieved January 28, 2026, from a relevant chemical supplier website.
ShiJiaZhuang Smo Chemical Technology Co.,LTD. (n.d.). 4-Bromo-3-methyl-N-phenylbenzamide. Retrieved January 28, 2026, from a relevant chemical supplier website.
ChemicalBook. (2023). N-(4-BROMO-PHENYL)-BENZAMIDE (CAS 2879-83-6). Retrieved January 28, 2026, from a relevant chemical supplier website.
Molbase. (n.d.). N-(3-bromo-4-methylphenyl)-3-methylbenzamide Product Description. Retrieved January 28, 2026, from a relevant chemical supplier website.
Cheméo. (n.d.). Chemical Properties of Benzamide, N-(3-methylphenyl)-4-bromo-. Retrieved January 28, 2026, from [Link].
Chemsource. (n.d.). 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE | CAS#:1072944-33-2. Retrieved January 28, 2026, from a relevant chemical supplier website.
Cheméo. (n.d.). Chemical Properties of Benzenamine, 4-bromo- (CAS 106-40-1). Retrieved January 28, 2026, from [Link].
ResearchGate. (2022). Efficient Synthesis of 4‐Bromo‐N‐(1‐phenylethyl)benzamide, Arylation by Pd(0) Catalyst, Characterization and DFT Study.
ResearchGate. (2020). What is the best technique for amide purification?. Retrieved January 28, 2026, from [Link].
Google Patents. (n.d.). CN106565541A - Synthesis method for benzamidine derivatives.
Bedford College, University of London. (1970). HOMOLYTIC PATHWAYS TO AROMATIC BROMO-COMPOUNDS. Retrieved January 28, 2026, from a relevant university thesis repository.
National Institutes of Health. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved January 28, 2026, from [Link].
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 28, 2026, from [Link].
National Institutes of Health. (2012). Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. Retrieved January 28, 2026, from [Link].
Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Retrieved January 28, 2026, from [Link].
ResearchGate. (2019). Solvent-free synthesis of molecular bromine and its application for in situ bromination of aromatic compounds.
National Institutes of Health. (2009). Memory of chirality of tertiary aromatic amides: a simple and efficient method for the enantioselective synthesis of quaternary alpha-amino acids. Retrieved January 28, 2026, from [Link].
Aromsyn Co., Ltd. (n.d.). 1020252-81-6 | N-Phenyl 4-bromo-3-methylbenzamide. Retrieved January 28, 2026, from a relevant chemical supplier website.
ResearchGate. (2018). Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation.
JoVE. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved January 28, 2026, from a relevant scientific video journal.
An experimental handbook for pharmaceutical organic chemistry-i. (n.d.). AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE.
ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved January 28, 2026, from [Link].
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved January 28, 2026, from a relevant research discussion forum.
Chemistry Channel. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved January 28, 2026, from [Link].
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Synthesis. (2010). Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins.
BenchChem. (n.d.). Purity Assessment of Synthesized 4'-Bromo-3-(3-methylphenyl)propiophenone: A Comparative Guide. Retrieved January 28, 2026, from a relevant chemical supplier website.
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Application Note & Protocols for the Quantification of N-Phenyl 4-bromo-3-methylbenzamide
For: Researchers, scientists, and drug development professionals. Abstract This comprehensive guide details robust analytical methodologies for the accurate quantification of N-Phenyl 4-bromo-3-methylbenzamide, a key int...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details robust analytical methodologies for the accurate quantification of N-Phenyl 4-bromo-3-methylbenzamide, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for precise analytical control in drug development and manufacturing, this document provides detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, a foundational protocol for UV-Vis Spectrophotometry is presented for rapid, high-throughput screening. Each protocol is designed to be a self-validating system, with an in-depth discussion on the rationale behind experimental choices. The guide culminates in a thorough overview of method validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the developed methods are fit for their intended purpose.
Introduction: The Analytical Imperative for N-Phenyl 4-bromo-3-methylbenzamide
N-Phenyl 4-bromo-3-methylbenzamide (C₁₄H₁₂BrNO) is a substituted benzamide derivative with significant potential as a building block in the synthesis of novel therapeutic agents.[1] The presence of the bromo- and methyl-substituted phenyl ring, coupled with the amide linkage to a second phenyl group, provides a scaffold for diverse chemical modifications. As with any active pharmaceutical ingredient (API) or intermediate, the ability to accurately and reliably quantify the compound is paramount. It underpins critical aspects of the drug development lifecycle, from reaction monitoring and yield optimization in chemical synthesis to purity assessment, stability testing, and quality control of the final product.
The molecular structure of N-Phenyl 4-bromo-3-methylbenzamide, with its chromophoric benzamide core, lends itself to analysis by several instrumental techniques. This guide will focus on the development and validation of methods utilizing HPLC-UV and GC-MS, which are workhorse techniques in the pharmaceutical industry for their specificity, sensitivity, and robustness.[2]
A successful analytical method is built upon a sound understanding of the analyte's physicochemical properties.
Structure and Polarity: N-Phenyl 4-bromo-3-methylbenzamide possesses a moderately non-polar structure due to the two phenyl rings. The amide group introduces some polarity. This characteristic makes it an ideal candidate for reversed-phase HPLC, where separation is based on hydrophobicity.
Volatility and Thermal Stability: The compound's predicted boiling point suggests it has sufficient volatility and thermal stability for GC analysis, particularly when coupled with a mass spectrometer for definitive identification.[3]
UV Absorbance: The benzamide chromophore is known to absorb strongly in the UV region, typically between 250-350 nm. This property is the foundation for quantification using both UV-Vis spectrophotometry and HPLC with a UV detector.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method
Reversed-phase HPLC (RP-HPLC) is the premier method for the quantification of N-Phenyl 4-bromo-3-methylbenzamide in process samples and final product. The following protocol provides a starting point for method development and validation.
Rationale for Method Design
The choice of a C18 stationary phase is based on its wide applicability and effectiveness in retaining moderately non-polar compounds like the target analyte through hydrophobic interactions. A mobile phase of acetonitrile and water provides a good balance of solvent strength for efficient elution. A gradient elution is initially employed to determine the optimal elution conditions, which can then be refined into a faster isocratic method for routine analysis. A photodiode array (PDA) or UV detector is selected due to the strong UV absorbance of the benzamide structure.
Experimental Protocol: HPLC-UV
3.2.1. Materials and Reagents
N-Phenyl 4-bromo-3-methylbenzamide reference standard (≥98% purity)[1]
Acetonitrile (HPLC grade)
Water (HPLC grade or Milli-Q)
Methanol (HPLC grade, for sample preparation)
3.2.2. Instrumentation
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and PDA or variable wavelength UV detector.
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
3.2.3. Preparation of Solutions
Mobile Phase A: Water
Mobile Phase B: Acetonitrile
Sample Diluent: Acetonitrile/Water (50:50, v/v)
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the sample diluent.
3.2.4. Chromatographic Conditions
Parameter
Recommended Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase
A: Water, B: Acetonitrile
Gradient Program
50% B to 90% B over 10 min, hold for 2 min, return to 50% B and equilibrate for 3 min
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
Detection Wavelength
Monitor at 254 nm (or λmax determined by PDA scan)
3.2.5. Data Analysis
Construct a calibration curve by plotting the peak area of the working standards against their corresponding concentrations. Determine the concentration of N-Phenyl 4-bromo-3-methylbenzamide in unknown samples by interpolation from this curve.
HPLC-UV Workflow Diagram
Caption: Workflow for HPLC-UV quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers excellent selectivity and sensitivity and serves as a powerful tool for both quantification and impurity profiling. The mass spectrometer provides definitive identification of the analyte, which is particularly useful in complex matrices.
Rationale for Method Design
The use of GC-MS is predicated on the analyte's thermal stability and volatility.[4][5] Electron Ionization (EI) is a standard ionization technique that produces a reproducible fragmentation pattern, creating a "fingerprint" for the molecule that can be used for identification and library matching. A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for separating compounds of intermediate polarity.
Experimental Protocol: GC-MS
4.2.1. Materials and Reagents
N-Phenyl 4-bromo-3-methylbenzamide reference standard (≥98% purity)
Dichloromethane (GC grade or equivalent)
Helium (carrier gas, ultra-high purity)
4.2.2. Instrumentation
Gas chromatograph with a split/splitless injector and a mass selective detector (MSD).
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
4.2.3. Preparation of Solutions
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
Working Standard Solutions: Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution with dichloromethane.
4.2.4. GC-MS Conditions
Parameter
Recommended Condition
Injector Temperature
280 °C
Injection Mode
Splitless (or Split 10:1 for higher concentrations)
Carrier Gas
Helium at 1.0 mL/min (constant flow)
Oven Program
150 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line
280 °C
Ion Source Temp.
230 °C
Ionization Mode
Electron Ionization (EI) at 70 eV
MS Scan Range
50-400 m/z
Quantification Ion
To be determined from the mass spectrum of the standard (likely the molecular ion or a major fragment)
4.2.5. Data Analysis
Identify the retention time and characteristic mass spectrum of N-Phenyl 4-bromo-3-methylbenzamide by injecting a standard. Create a calibration curve by plotting the peak area of the selected quantification ion against the concentration of the working standards. Use this curve to determine the concentration in unknown samples.
GC-MS Workflow Diagram
Caption: Workflow for GC-MS quantification.
UV-Vis Spectrophotometry Method (Screening)
For rapid, non-specific quantification, such as in dissolution testing or for quick in-process checks, UV-Vis spectrophotometry can be a valuable tool. This method is simpler but less specific than chromatographic techniques.
Experimental Protocol: UV-Vis
5.1.1. Materials and Reagents
N-Phenyl 4-bromo-3-methylbenzamide reference standard (≥98% purity)
Methanol (Spectroscopic grade)
5.1.2. Instrumentation
UV-Vis Spectrophotometer (double beam recommended) with 1 cm quartz cuvettes.
5.1.3. Procedure
Determine λmax: Prepare a ~10 µg/mL solution of the reference standard in methanol. Scan the solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).[6]
Prepare Standards: Prepare a series of standard solutions in methanol covering the expected concentration range of the samples.
Construct Calibration Curve: Measure the absorbance of each standard at the predetermined λmax, using methanol as the blank. Plot absorbance vs. concentration.
Measure Sample: Prepare the unknown sample in methanol to a concentration that falls within the linear range of the calibration curve. Measure its absorbance at λmax and determine the concentration from the calibration curve.
Method Validation: Ensuring Fitness for Purpose
Once a suitable analytical method is developed, it must be validated to demonstrate its reliability for the intended application. The validation process adheres to the guidelines set by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline.[7][8]
Key Validation Parameters
The following parameters are essential for validating a quantitative analytical method for an intermediate or API.[9][10]
Parameter
Description & Purpose
Typical Acceptance Criteria
Specificity
The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).
Peak purity analysis (for HPLC), mass spectral confirmation (for GC-MS), and resolution > 2 from adjacent peaks.
Linearity
The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range.
Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Range
The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Typically 80% to 120% of the test concentration for an assay.
Accuracy
The closeness of test results obtained by the method to the true value. Assessed by recovery studies of spiked samples.
Mean recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision
The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Includes repeatability and intermediate precision.
Repeatability (Intra-assay): RSD ≤ 2% for ≥6 replicate injections or ≥9 determinations over the range.[9] Intermediate Precision: RSD ≤ 2% when assessed by different analysts, on different days, or with different equipment.
Limit of Detection (LOD)
The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ)
The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Signal-to-Noise ratio of 10:1; demonstrated by acceptable precision and accuracy at this concentration.
Robustness
A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. Provides an indication of its reliability during normal usage.
No significant change in results when parameters like mobile phase composition (±2%), pH (±0.2), column temperature (±5°C), or flow rate (±10%) are varied.
Validation Workflow Logic
Caption: Logical flow of method validation.
Conclusion
This application note provides a comprehensive framework for the development and validation of analytical methods for the quantification of N-Phenyl 4-bromo-3-methylbenzamide. The detailed protocols for HPLC-UV and GC-MS offer robust starting points for implementation in a research or quality control setting. By adhering to the principles of method validation outlined by ICH guidelines, researchers and drug development professionals can ensure that the analytical data generated is accurate, reliable, and fit for its intended purpose, thereby supporting the advancement of new pharmaceutical entities.
References
ResearchGate. Analytical Methods for the Quantification of Pharmaceuticals. Available from: [Link]
MDPI. Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. Available from: [Link]
National Institutes of Health. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. Available from: [Link]
ResearchGate. Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. Available from: [Link]
Termedia. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Available from: [Link]
National Institutes of Health. 4-Bromo-N-phenylbenzamide. Available from: [Link]
ResearchGate. Pharmaceutical Analysis using N-Bromo Succinamide- Amarnth Dye couple : A Spectrophotometric Study. Available from: [Link]
National Institutes of Health. 4-bromo-N-phenylbenzamide | C13H10BrNO. Available from: [Link]
ResearchGate. (PDF) Efficient Synthesis of 4‐Bromo‐N‐(1‐phenylethyl)benzamide, Arylation by Pd(0) Catalyst, Characterization and DFT Study. Available from: [Link]
National Institutes of Health. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available from: [Link]
ICH. Validation of Analytical Procedures Q2(R2). Available from: [Link]
Cheméo. Chemical Properties of Benzamide, N-(3-methylphenyl)-4-bromo. Available from: [Link]
National Institutes of Health. The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. Available from: [Link]
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]
ICH. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
National Institutes of Health. 4-Bromo-N-methylbenzamide | C8H8BrNO. Available from: [Link]
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]
Chemsrc. 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE | CAS#:1072944-33-2. Available from: [Link]
developing a derivative library of N-Phenyl 4-bromo-3-methylbenzamide
Abstract This guide details the modular synthesis and diversification of N-Phenyl 4-bromo-3-methylbenzamide, a "privileged structure" in medicinal chemistry. By leveraging the orthogonal reactivity of the stable amide co...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide details the modular synthesis and diversification of N-Phenyl 4-bromo-3-methylbenzamide, a "privileged structure" in medicinal chemistry. By leveraging the orthogonal reactivity of the stable amide core and the reactive aryl bromide handle, researchers can rapidly generate high-value derivative libraries. The presence of the ortho-methyl group serves as a critical steric control element, influencing the torsional angle of subsequent biaryl derivatives—a key factor in improving selectivity for kinase and GPCR targets.
Introduction: The Scaffold Logic
The benzamide motif is ubiquitous in FDA-approved therapeutics, appearing in histone deacetylase (HDAC) inhibitors (e.g., Entinostat) and kinase inhibitors (e.g., Imatinib).
However, flat biaryl systems often suffer from promiscuous binding (poor selectivity). The specific selection of 4-bromo-3-methylbenzoic acid as the starting block is intentional and strategic:
The Bromine Handle: Located at the para-position relative to the amide, it allows for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
The 3-Methyl "Lock": This substituent is ortho to the bromine. Upon cross-coupling, this methyl group introduces steric clash with the incoming ring, forcing the biaryl system out of planarity. This "pre-organized" twisted conformation often mimics the bioactive pose required for enzyme active sites (e.g., the ATP-binding pocket of kinases), reducing the entropic penalty of binding.
Strategic Workflow Visualization
The following diagram illustrates the divergent synthesis strategy, moving from the core scaffold generation to two distinct library streams.
Figure 1: Divergent synthesis workflow. The core scaffold acts as a branch point for creating biaryl derivatives (Path A) or aminated analogs (Path B).
Module 1: Synthesis of the Core Scaffold
Objective: Scale-up synthesis of N-Phenyl 4-bromo-3-methylbenzamide (Intermediate 1 ).
Scale: 10.0 mmol (approx. 3.0 g output).
Mechanism & Rationale
Direct coupling using standard peptide reagents (HATU/EDC) is effective but expensive for scale-up. We utilize the Acid Chloride Method via Thionyl Chloride (
). This method is cost-effective, generates volatile byproducts (, ), and ensures complete conversion of the sterically hindered 3-methylbenzoic acid.
Protocol
Activation: In a dry 100 mL round-bottom flask, dissolve 4-bromo-3-methylbenzoic acid (2.15 g, 10.0 mmol) in dry Toluene (30 mL).
Chlorination: Add Thionyl Chloride (1.5 mL, 20.0 mmol) and a catalytic drop of DMF (50 µL).
Reflux: Heat to reflux (110°C) for 2 hours. Monitor cessation of gas evolution.
Evaporation: Concentrate in vacuo to remove toluene and excess
. The residue (Acid Chloride) is used immediately.
Coupling: Re-dissolve the residue in dry DCM (30 mL). Cool to 0°C.
Addition: Add Aniline (0.93 g, 10.0 mmol) followed by Triethylamine (2.1 mL, 15.0 mmol) dropwise.
Workup: Stir at RT for 4 hours. Wash with 1M HCl (2 x 20 mL) to remove unreacted aniline, then sat.
(20 mL).
Isolation: Dry organic layer over
, filter, and concentrate. Recrystallize from Ethanol/Water if purity <95%.
Rationale: This protocol installs aromatic rings at the 4-position. The 3-methyl group forces the new ring to twist (dihedral angle ~60-90°), creating specific 3D topology.
Reagents:
Catalyst:
(Robust, air-stable, works well with sterically hindered aryl bromides).
Base:
(2M aqueous).
Solvent: 1,4-Dioxane.
Protocol (Per well in a 24-well block):
Load Scaffold 1 (29 mg, 0.1 mmol) into the reaction vial.
Add Boronic Acid/Ester (
) (0.15 mmol, 1.5 equiv).
Add Solvent: 1,4-Dioxane (1.0 mL).
Add Base: 2M
(200 µL).
Degas: Sparge with Nitrogen for 2 mins.
Add Catalyst:
(4 mg, 5 mol%).
Reaction: Seal and heat at 90°C for 12 hours.
Workup: Filter through a Celite/Silica plug to remove Pd black. Elute with EtOAc.
Rationale: Replacing the bromine with an amine (morpholine, piperazine) dramatically alters physicochemical properties (logP, pKa), improving solubility and metabolic stability.
Reagents:
Catalyst:
+ Xantphos (High bite angle ligand, excellent for aryl bromides).
Protonation ensures good peak shape for basic amines.
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Strong eluent.
Gradient
5% to 95% B over 8 minutes
Rapid elution for high throughput.
Trigger
MS (ESI+)
Collects fractions only when Target Mass (M+H) is detected.
Purity Threshold
>95% by UV (254 nm)
Required for biological screening.
Experimental Workflow Diagram
Figure 2: High-throughput parallel synthesis and purification workflow.
References
Evans, B. E., et al. (1988). "Methods for drug discovery: development of potent, selective, orally active cholecystokinin antagonists." Journal of Medicinal Chemistry, 31(12), 2235–2246. (The seminal paper defining "Privileged Structures").
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. (The definitive guide on Suzuki coupling).
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. (Guidance on ligand selection like Xantphos).
Blondelle, S. E., & Houghten, R. A. (1996). "Novel antimicrobial compounds identified using synthetic combinatorial libraries." Trends in Biotechnology, 14(2), 60-65. (Relevance of benzamide libraries in antimicrobials).
Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry, 54(10), 3451-3479. (Validation of Amide coupling and Suzuki reactions as top priority methods).
Application Notes and Protocols for the Investigation of N-Phenyl 4-bromo-3-methylbenzamide in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This document provides a comprehensive guide for the preclinical evaluation of N-Phenyl 4-bromo-3-methylbenzamide...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the preclinical evaluation of N-Phenyl 4-bromo-3-methylbenzamide, a novel benzamide derivative with potential as an anti-cancer agent. Capitalizing on the established activities of structurally related compounds, this guide offers a scientifically grounded framework for elucidating its mechanism of action and therapeutic potential. We will delve into the rationale behind experimental designs, provide detailed protocols, and interpret potential outcomes, empowering researchers to conduct a thorough investigation.
Introduction: The Therapeutic Promise of Benzamide Derivatives
Benzamide and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities. In oncology, they have emerged as privileged scaffolds for the development of targeted therapies, particularly as inhibitors of protein kinases that are crucial for tumor growth and survival.[1] While N-Phenyl 4-bromo-3-methylbenzamide is a novel entity, its structural analogs, notably 4-bromo-N-phenylbenzamide derivatives, have demonstrated significant anti-cancer effects.
A compelling example is the investigation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, which have been identified as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key driver in various cancers, including non-small cell lung cancer (NSCLC).[2][3] These compounds have been shown to induce cell cycle arrest and apoptosis in cancer cell lines with FGFR1 amplification.[2][3] This precedent strongly suggests that N-Phenyl 4-bromo-3-methylbenzamide may exert its anti-cancer effects through the inhibition of critical signaling pathways, making it a compelling candidate for further investigation.
Proposed Mechanism of Action: Targeting Cancer Signaling Pathways
Based on the activities of its structural analogs, we hypothesize that N-Phenyl 4-bromo-3-methylbenzamide may function as a protein kinase inhibitor. A primary putative target is the FGFR family of receptor tyrosine kinases, which, when aberrantly activated, can drive cell proliferation, survival, and angiogenesis.[2]
The proposed mechanism involves the compound binding to the ATP-binding pocket of the kinase domain of FGFR1, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades. Key pathways that are likely to be affected include the MAPK/ERK and PLCγ1 pathways, both of which are central to cancer cell proliferation and survival.[2]
Caption: Proposed mechanism of N-Phenyl 4-bromo-3-methylbenzamide action.
Experimental Protocols: A Step-by-Step Investigative Workflow
The following protocols provide a comprehensive framework for evaluating the anti-cancer properties of N-Phenyl 4-bromo-3-methylbenzamide.
Cell Line Selection and Culture
The choice of appropriate cancer cell lines is critical for a meaningful investigation. Based on the known activity of related compounds against NSCLC, a panel of NSCLC cell lines with documented FGFR1 amplification is recommended.[2]
Data for the analogous compound C9 is presented for comparative purposes.
Cell Cycle Analysis
This experiment will determine if the compound induces cell cycle arrest.
Protocol:
Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours.
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight.
Wash the cells and resuspend in PBS containing RNase A and Propidium Iodide (PI).
Analyze the cell cycle distribution using a flow cytometer.
A significant increase in the percentage of cells in the G2/M phase would be indicative of cell cycle arrest at this stage, similar to what has been observed with analogous compounds.[2]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay will quantify the induction of apoptosis by the compound.
Protocol:
Treat cells with the compound at its IC50 and 2x IC50 concentrations for 48 hours.
Harvest the cells and wash with cold PBS.
Resuspend the cells in Annexin V binding buffer.
Add Annexin V-FITC and PI to the cells and incubate in the dark for 15 minutes.
Analyze the cells by flow cytometry.
An increase in the population of Annexin V-positive cells will indicate apoptosis induction.
Western Blot Analysis
This technique will be used to investigate the effect of the compound on the proposed signaling pathway.
Protocol:
Treat cells with the compound at various concentrations for a specified time.
Lyse the cells and quantify the protein concentration.
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Probe the membrane with primary antibodies against p-FGFR1, total FGFR1, p-PLCγ1, total PLCγ1, p-ERK, and total ERK. A housekeeping protein (e.g., β-actin) should be used as a loading control.
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
A dose-dependent decrease in the phosphorylation of FGFR1, PLCγ1, and ERK would strongly support the proposed mechanism of action.[2]
Caption: A streamlined workflow for the investigation of a novel anti-cancer compound.
Trustworthiness and Self-Validation
The protocols outlined above are designed to be self-validating. Consistent and dose-dependent effects across multiple assays (e.g., decreased viability, G2/M arrest, apoptosis induction, and inhibition of target phosphorylation) will provide a high degree of confidence in the findings. The inclusion of both positive and negative controls in each experiment is essential for data integrity.
Conclusion and Future Directions
This guide provides a robust framework for the initial investigation of N-Phenyl 4-bromo-3-methylbenzamide as a potential anti-cancer agent. The proposed experiments, grounded in the established activities of similar compounds, will elucidate its mechanism of action and cytotoxic effects. Positive and reproducible results from these in vitro studies would warrant further preclinical development, including in vivo xenograft studies to assess efficacy and safety in a more complex biological system. The exploration of this and other novel benzamide derivatives holds significant promise for the future of targeted cancer therapy.
References
Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Pharmaceuticals (Basel). [Link]
In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. [Link]
Anticancer Effect of Benzimidazole Derivatives, Especially Mebendazole, on Triple-Negative Breast Cancer (TNBC) and Radiotherapy-Resistant TNBC In Vivo and In Vitro. Cancers (Basel). [Link]
Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants (Basel). [Link]
Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Semantic Scholar. [Link]
Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases. Recent Patents on Anti-Cancer Drug Discovery. [Link]
Development of Drug-resistant Cell Lines for Experimental Procedures. Bio-protocol. [Link]
Application Notes & Protocols: Antimicrobial Susceptibility Testing of N-Phenyl 4-bromo-3-methylbenzamide
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting antimicrobial susceptibility testing (AST) for the novel synthetic compound, N-Phenyl 4-...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting antimicrobial susceptibility testing (AST) for the novel synthetic compound, N-Phenyl 4-bromo-3-methylbenzamide. Benzamide derivatives have garnered significant attention for their potential as antimicrobial agents.[1][2][3] This guide offers detailed, step-by-step protocols for foundational AST methodologies, including broth microdilution for Minimum Inhibitory Concentration (MIC) determination and the Kirby-Bauer disk diffusion method. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices, ensuring data integrity and reproducibility.
Introduction: The Rationale for a Novel Benzamide Compound
N-Phenyl 4-bromo-3-methylbenzamide is a synthetic benzamide with the chemical formula C₁₄H₁₂BrNO. The benzamide scaffold is a recognized pharmacophore present in numerous compounds with a wide array of biological activities, including antimicrobial, antibacterial, and antifungal properties.[1][3] The emergence of multidrug-resistant (MDR) pathogens necessitates the discovery and evaluation of new chemical entities that can overcome existing resistance mechanisms. Therefore, a systematic and robust evaluation of the antimicrobial profile of novel compounds like N-Phenyl 4-bromo-3-methylbenzamide is a critical first step in the drug discovery pipeline.
The primary objective of the following protocols is to determine the in vitro antimicrobial activity of N-Phenyl 4-bromo-3-methylbenzamide against a panel of clinically relevant Gram-positive and Gram-negative bacteria. These methods will establish the compound's spectrum of activity and potency, providing the foundational data required for further preclinical development.
Compound Preparation and Handling
Prior to initiating any antimicrobial testing, proper preparation of the test compound is paramount.
2.1. Reconstitution of N-Phenyl 4-bromo-3-methylbenzamide:
Solvent Selection: The choice of solvent is critical as it must completely solubilize the compound without exhibiting intrinsic antimicrobial activity. Dimethyl sulfoxide (DMSO) is a common choice for initial screening of non-polar compounds.
Protocol:
Accurately weigh a precise amount of N-Phenyl 4-bromo-3-methylbenzamide powder.
Add a minimal volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).
Gently vortex or sonicate until the compound is fully dissolved.
Perform serial dilutions in the appropriate sterile broth medium to achieve the final desired concentrations for the assay. Note: The final concentration of DMSO in the assay should not exceed 1% (v/v) to avoid solvent-induced toxicity to the microorganisms.
Broth Microdilution Method: Determining the Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This is a gold-standard method recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI).
3.1. Principle:
A standardized inoculum of the test microorganism is exposed to serial dilutions of N-Phenyl 4-bromo-3-methylbenzamide in a liquid growth medium. After a specified incubation period, the presence or absence of visible growth is determined.
3.2. Experimental Workflow:
Caption: Workflow for the Broth Microdilution Assay.
3.3. Detailed Protocol:
Prepare Bacterial Inoculum: From a fresh culture plate (18-24 hours growth), select several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
Prepare Compound Dilutions: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the N-Phenyl 4-bromo-3-methylbenzamide stock solution with MHB to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.
Controls:
Growth Control: A well containing MHB and the bacterial inoculum, but no test compound.
Sterility Control: A well containing only MHB.
Solvent Control: A well containing MHB, the bacterial inoculum, and the highest concentration of DMSO used in the assay.
Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.
Result Interpretation: The MIC is the lowest concentration of N-Phenyl 4-bromo-3-methylbenzamide at which there is no visible growth (turbidity) in the well.
3.4. Expected Data Output:
Compound Concentration (µg/mL)
S. aureus ATCC 29213
E. coli ATCC 25922
256
-
-
128
-
-
64
-
+
32
+
+
16
+
+
8
+
+
Growth Control
+
+
Determined MIC
64 µg/mL
>256 µg/mL
(-) = No visible growth; (+) = Visible growth. Data is hypothetical.
Disk Diffusion Method (Kirby-Bauer Test)
The disk diffusion method is a qualitative or semi-quantitative test that provides a preliminary assessment of a compound's antimicrobial activity.[4]
4.1. Principle:
A filter paper disk impregnated with a known concentration of N-Phenyl 4-bromo-3-methylbenzamide is placed on an agar plate that has been swabbed with a standardized bacterial lawn. The compound diffuses from the disk into the agar. If the compound is effective, it will inhibit bacterial growth, resulting in a clear "zone of inhibition" around the disk.
4.2. Experimental Workflow:
Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.
4.3. Detailed Protocol:
Prepare Inoculum and Plate: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in section 3.3. Using a sterile cotton swab, create a uniform lawn of bacteria on the surface of a Mueller-Hinton Agar (MHA) plate.
Prepare and Apply Disks:
Impregnate sterile blank filter paper disks (6 mm diameter) with a specific amount of the N-Phenyl 4-bromo-3-methylbenzamide stock solution (e.g., 20 µL of a 1.5 mg/mL solution to yield a 30 µg disk).
Allow the solvent to evaporate completely in a sterile environment.
Aseptically place the impregnated disks onto the surface of the inoculated MHA plate.
Include a control disk impregnated only with the solvent (e.g., DMSO).
Incubation: Invert the plates and incubate at 35 ± 2°C for 18-24 hours.
Result Interpretation: Measure the diameter of the zone of complete growth inhibition in millimeters (mm) using a ruler or caliper. The size of the zone correlates with the susceptibility of the microorganism to the compound.
Quality Control and Validation
To ensure the trustworthiness and accuracy of the results, strict quality control measures must be implemented.
Reference Strains: Always include well-characterized reference strains, such as Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922, in each batch of tests.
Standard Antibiotics: Run a standard antibiotic with known MIC values (e.g., gentamicin, ciprofloxacin) in parallel to validate the assay conditions and the response of the reference strains.
Media and Reagent Checks: All media and reagents should be tested for sterility and performance prior to use.
Conclusion
These protocols provide a standardized framework for the initial in vitro antimicrobial evaluation of N-Phenyl 4-bromo-3-methylbenzamide. Accurate and reproducible data generated from these assays are essential for making informed decisions in the early stages of antimicrobial drug discovery and development. The quantitative MIC data from the broth microdilution assay will be particularly crucial for structure-activity relationship (SAR) studies and for guiding the next steps in compound optimization.
References
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Preprints.org. Available from: [Link]
Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ. MDPI. Available from: [Link]
Synthesis, antimicrobial, and QSAR studies of substituted benzamides. PubMed. Available from: [Link]
Synthesis and molecular docking studies of some novel antimicrobial benzamides. PubMed. Available from: [Link]
N-Phenyl 4-bromo-3-methylbenzamide | 1020252-81-6. Chemspace. Available from: [Link]
Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. PubMed. Available from: [Link]
Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. ACS Publications. Available from: [Link]
4-Bromo-N-phenylbenzamide. PubMed Central (PMC). Available from: [Link]
Application Note: Scalable Synthesis of N-Phenyl 4-bromo-3-methylbenzamide
Executive Summary This application note details a robust, scalable protocol for the synthesis of N-Phenyl 4-bromo-3-methylbenzamide . This molecule serves as a critical scaffold in medicinal chemistry, particularly as an...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a robust, scalable protocol for the synthesis of N-Phenyl 4-bromo-3-methylbenzamide . This molecule serves as a critical scaffold in medicinal chemistry, particularly as an aryl halide precursor for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).
While direct coupling reagents (HATU, EDC) are popular for high-throughput screening, they are often cost-prohibitive at scale and require complex chromatographic purification. This guide focuses on the Acid Chloride Method , optimized for high yield (>85%) and purification via recrystallization, eliminating the need for column chromatography.
Retrosynthetic Analysis & Strategy
The synthesis is designed around the Schotten-Baumann reaction principles , utilizing a two-step "one-pot" variation or a stepwise isolation approach.
Bond Disconnection: Amide (N-C=O) bond.
Electrophile: 4-Bromo-3-methylbenzoyl chloride (generated in situ).
Nucleophile: Aniline (Phenylamine).
Strategic Choice: Thionyl Chloride (
) is selected as the activating agent over Oxalyl Chloride for its industrial relevance and ease of byproduct removal ( and are gases).
Rationale: The carboxylic acid is unreactive toward the amine at ambient conditions. Conversion to the acyl chloride increases electrophilicity.
Setup: Charge a dry RBF with 4-bromo-3-methylbenzoic acid (1.0 equiv) and anhydrous DCM (approx. 5 mL per gram of substrate).
Catalysis: Add DMF (2-3 drops).
Mechanistic Insight: DMF reacts with
to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a far more potent electrophile than alone, significantly accelerating the reaction [1].
Addition: Add Thionyl Chloride (1.5 equiv) dropwise at room temperature.
Reaction: Heat the mixture to reflux (approx. 40°C) for 2–3 hours. Monitor gas evolution (
).
Completion: Once the solution becomes clear and gas evolution ceases, the conversion is complete.
Concentration (Critical): Remove excess
and solvent under reduced pressure (rotary evaporator). Re-dissolve the crude acid chloride in fresh anhydrous DCM.
Self-Validating Step: Failure to remove excess
will result in violent reactions with the aniline and base in the next step.
Phase B: Amidation (Coupling)
Rationale: The reaction is highly exothermic. Temperature control ensures selectivity and prevents aniline oxidation.
Preparation: In a separate flask, dissolve Aniline (1.1 equiv) and Triethylamine (1.5 equiv) in DCM. Cool this solution to 0°C using an ice bath.
Addition: Transfer the acid chloride solution (from Phase A) into the addition funnel. Add dropwise to the aniline solution over 30 minutes, maintaining internal temperature <5°C.
Equilibration: Allow the mixture to warm to room temperature and stir for 4–12 hours.
Observation: A white precipitate (Triethylamine hydrochloride salt) will form, confirming the reaction progress.
Phase C: Workup & Purification
Rationale: Leveraging acid/base chemistry to remove unreacted starting materials without chromatography.
Quench: Add water to the reaction mixture.
Phase Separation: Separate the organic layer (DCM).
Acid Wash: Wash the organic layer with 1M HCl (2x).
Purpose: Protonates unreacted aniline, making it water-soluble and removing it from the organic phase.
Base Wash: Wash the organic layer with Saturated
(2x).
Purpose: Deprotonates any unreacted benzoic acid (hydrolyzed acid chloride), moving it to the aqueous phase.
Drying: Dry over anhydrous
, filter, and concentrate to dryness.
Recrystallization: Recrystallize the crude solid from hot Ethanol/Water (9:1) .
Protocol: Dissolve in minimum boiling ethanol, add water until slightly turbid, cool slowly to RT, then 4°C. Filter crystals.
Process Visualization (Workflow)
The following diagram illustrates the critical decision points and flow of the synthesis.
Figure 1: Step-by-step workflow for the synthesis, highlighting the critical exotherm control point during amidation.
Characterization & Data
Upon isolation, the product should be characterized to ensure structural integrity before use in downstream applications.
Analysis
Expected Result
Interpretation
Appearance
White to off-white crystalline solid
Indicates high purity; yellowing suggests aniline oxidation.
H NMR (DMSO-)
10.2 (s, 1H, NH)
Diagnostic amide proton singlet.
H NMR (Aromatic)
7.0 - 8.0 (m, 8H)
Integration must match 8 aromatic protons (5 from aniline, 3 from acid).
H NMR (Aliphatic)
2.40 (s, 3H, )
Distinct singlet for the methyl group on the benzoyl ring.
Melting Point
158 - 162°C (Typical range)
Sharp range (<2°C) confirms purity.
Troubleshooting:
Low Yield:[3] Often due to hydrolysis of the acid chloride. Ensure all glassware is oven-dried and reagents are anhydrous.
Impurity (Aniline): If the product smells of amines or is colored, repeat the 1M HCl wash or recrystallize again.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3] Tetrahedron, 61(46), 10827-10852.
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Acid Chloride formation).
Application Note & Protocols: A Multi-Pronged Strategy for Target Identification of N-Phenyl 4-bromo-3-methylbenzamide
Abstract The deconvolution of a small molecule's mechanism of action is a critical step in drug discovery, transforming a bioactive compound with an interesting phenotype into a tool for understanding biology and a lead...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The deconvolution of a small molecule's mechanism of action is a critical step in drug discovery, transforming a bioactive compound with an interesting phenotype into a tool for understanding biology and a lead for therapeutic development. N-Phenyl 4-bromo-3-methylbenzamide belongs to the benzamide class of compounds, a scaffold known to exhibit a wide range of potent pharmaceutical activities, including anti-tumor, antibacterial, and anti-Alzheimer's properties[1]. This application note provides a comprehensive, multi-faceted guide for researchers to identify the specific cellular targets of N-Phenyl 4-bromo-3-methylbenzamide. We eschew a single-method approach, instead advocating for an integrated strategy that begins with computational predictions to generate hypotheses, followed by orthogonal, experimental methodologies for unbiased target discovery and rigorous validation. The protocols detailed herein are designed to be self-validating systems, providing field-proven insights into chemical proteomics, stability-based assays, and downstream confirmation studies.
Known Context: Benzamide derivatives have been successfully developed as inhibitors of diverse targets, including tubulin and protein kinases, underscoring the potential for N-Phenyl 4-bromo-3-methylbenzamide to interact with a variety of protein classes[3][4].
The Strategic Workflow for Target Deconvolution
No single method for target identification is foolproof. A robust strategy relies on the convergence of evidence from multiple, independent approaches. This guide is structured around a logical flow from hypothesis generation to unbiased screening and finally, conclusive validation. The integration of computational, biochemical, and cellular methods provides the highest confidence in identifying bona fide targets.[5]
Caption: Integrated workflow for small molecule target identification.
Phase 1: In Silico Target Prediction (Hypothesis Generation)
Principle: Computational methods predict potential protein targets by comparing the small molecule's structure to databases of known ligands for various proteins (ligand-based) or by docking the molecule into protein structures (structure-based).[6] These methods are cost-effective and rapid, providing a valuable starting point for hypothesis-driven experiments.[6][7] Tools like SwissTargetPrediction utilize the principle that structurally similar molecules often share similar biological targets.[8]
Protocol: Using SwissTargetPrediction
Input: Navigate to the SwissTargetPrediction web server.[8][9]
SMILES String: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for N-Phenyl 4-bromo-3-methylbenzamide: Cc1cc(Br)ccc1C(=O)Nc2ccccc2.
Submission: Paste the SMILES string into the query box, select "Homo sapiens" as the target organism, and submit the prediction.
Analysis: The output will be a list of probable protein targets, ranked by a probability score. Pay close attention to the target classes that are most highly represented (e.g., kinases, GPCRs, enzymes).
Data Presentation: Hypothetical SwissTargetPrediction Output
Target Class
Representative Target
Probability
Rationale for Investigation
Enzymes
Carbonic Anhydrase II
35%
Druggable enzyme family, potential for metabolic effects.
Kinases
ABL1, SRC
20%
Common targets for benzamide-containing cancer drugs.[3]
GPCRs
Dopamine D2 Receptor
15%
Benzamides are known to interact with CNS receptors.
Other
Tubulin Beta Chain
10%
Benzamides can act as tubulin polymerization inhibitors.[4]
Expertise & Causality: This in silico step is not for definitive identification. Its purpose is to create a "road map." If the top hits are kinases, this might influence the choice of cell lines (e.g., those with known kinase signaling dependency) or the design of validation assays for the experimental phase.
Phase 2: Unbiased Experimental Screening
Here, we move from prediction to direct experimentation. We will detail two powerful, orthogonal approaches: one based on affinity and one on biophysical stability.
Affinity-Based Proteomics: Pull-Down with Mass Spectrometry (AP-MS)
Principle: This classic chemical proteomics approach involves immobilizing the small molecule (the "bait") on a solid support (e.g., beads) to "fish" for its binding partners ("prey") from a cell lysate.[10][11] The captured proteins are then identified by mass spectrometry.[11] This method directly identifies proteins that physically interact with the compound.
Application Note: Success requires the synthesis of a chemical probe. A linker must be attached to the N-Phenyl 4-bromo-3-methylbenzamide molecule at a position that does not disrupt its binding to its target(s). The bromine or methyl positions are potential attachment points. A terminal alkyne or azide can be added for "click chemistry" ligation to beads, a modern and highly efficient method.[12] A crucial control is a competition experiment, where the lysate is pre-incubated with excess free (un-immobilized) compound; true binders should show significantly reduced binding to the beads in this condition.
Caption: Workflow for an Affinity-Based Pull-Down (AP-MS) experiment.
Protocol: AP-MS for N-Phenyl 4-bromo-3-methylbenzamide
Probe Immobilization:
Synthesize an alkyne-tagged derivative of the compound.
Incubate 50 µL of azide-functionalized agarose bead slurry with 100 µM of the alkyne-tagged probe in the presence of copper(II)-sulfate, TBTA, and sodium ascorbate for 2 hours at room temperature to covalently link the probe to the beads.
Wash the beads 3x with PBS containing 0.1% Tween-20 to remove excess probe.
Cell Lysis:
Culture cells (e.g., HeLa or a cell line relevant to a known phenotype) to ~80-90% confluency.
Harvest cells and wash with ice-cold PBS.
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors) on ice for 30 minutes.
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.
Affinity Pull-Down:
Test Condition: Incubate 1 mg of cell lysate with 50 µL of probe-conjugated beads.
Competition Control: Pre-incubate 1 mg of cell lysate with 100-fold molar excess of free, untagged N-Phenyl 4-bromo-3-methylbenzamide for 1 hour before adding 50 µL of probe-conjugated beads.
Negative Control: Incubate 1 mg of cell lysate with 50 µL of unconjugated beads.
Incubate all tubes with gentle rotation for 2-4 hours at 4°C.
Washing and Elution:
Wash the beads 5 times with 1 mL of ice-cold lysis buffer to remove non-specific binders.
Elute bound proteins by boiling the beads in 50 µL of 2x SDS-PAGE loading buffer for 10 minutes.
Mass Spectrometry:
Run the eluate briefly on an SDS-PAGE gel and perform an in-gel tryptic digest.
Analyze the resulting peptides by LC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap).
Identify and quantify proteins using a label-free quantification (LFQ) approach. High-confidence hits are proteins significantly depleted in the competition control sample compared to the test condition.
Label-Free Stability-Based Methods
Principle: These methods exploit the biophysical principle that when a small molecule binds to a protein, it often stabilizes the protein's structure. This increased stability can be measured as resistance to thermal denaturation (Thermal Proteome Profiling, TPP) or proteolytic degradation (Drug Affinity Responsive Target Stability, DARTS).[13][14][15] A key advantage is that the native, unmodified compound is used, eliminating the need for probe synthesis and concerns about linker interference.[13][15]
Principle: TPP measures changes in protein thermal stability across the entire proteome upon ligand binding.[14] In a typical TPP experiment, cells or lysates are treated with the compound or a vehicle control, aliquoted, and heated to a range of temperatures. As proteins denature, they aggregate and precipitate out of solution. The amount of soluble protein remaining at each temperature is quantified by mass spectrometry. A target protein will show a shift in its melting curve to higher temperatures in the presence of its stabilizing ligand.[14][16]
Caption: Workflow for a Thermal Proteome Profiling (TPP) experiment.
Protocol: TPP for N-Phenyl 4-bromo-3-methylbenzamide
Cell Treatment:
Treat cultured cells in two separate pools: one with the desired concentration of N-Phenyl 4-bromo-3-methylbenzamide and one with a vehicle control (e.g., DMSO). Incubate under normal culture conditions for 1 hour.
Heat Shock:
Harvest and wash the cells, then resuspend in PBS.
Create 10 aliquots for each pool (compound and vehicle).
Heat each aliquot to a different temperature for 3 minutes using a PCR cycler with a thermal gradient (e.g., from 37°C to 67°C in 3°C increments). Cool immediately to room temperature for 3 minutes.
Protein Extraction:
Lyse the cells by freeze-thaw cycles.
Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by ultracentrifugation (100,000 x g for 20 minutes at 4°C).
Sample Preparation for MS:
Collect the supernatants (soluble fractions).
Perform a tryptic digest on the proteins from each sample.
For multiplexed analysis, label the peptides from each temperature point with tandem mass tags (TMT).
LC-MS/MS and Data Analysis:
Combine the TMT-labeled samples and analyze by LC-MS/MS.
Quantify the relative abundance of each protein at each temperature point.
Fit the data to a sigmoidal melting curve for each protein in both the vehicle and compound-treated states.
Calculate the change in melting temperature (ΔTm). Proteins with a statistically significant positive ΔTm are identified as direct or indirect targets.
Principle: DARTS is based on the observation that a protein, when bound to a small molecule, can become less susceptible to protease digestion.[13][15][17] In this assay, cell lysate is treated with the compound or vehicle, then subjected to limited proteolysis. The target protein is protected from being cleaved by the protease in the compound-treated sample. The difference in protein levels is then detected by SDS-PAGE and Western Blot (for a candidate approach) or by mass spectrometry (for an unbiased, proteome-wide approach).[13][18]
Caption: Workflow for a Drug Affinity Responsive Target Stability (DARTS) experiment.
Protocol: Proteome-Wide DARTS
Lysate Preparation:
Prepare a native cell lysate as described in the AP-MS protocol, but use M-PER buffer or a similar non-ionic detergent buffer.
Adjust the protein concentration to 1 mg/mL.
Compound Incubation:
Divide the lysate into a "vehicle" and a "compound" tube.
Add N-Phenyl 4-bromo-3-methylbenzamide to the compound tube (e.g., to a final concentration of 10 µM) and an equivalent volume of DMSO to the vehicle tube.
Incubate for 1 hour at room temperature.
Proteolysis:
Prepare a stock solution of Pronase protease. The optimal protease concentration must be determined empirically; start with a 1:1000 (protease:total protein) ratio.
Add the protease to both tubes and incubate for 30 minutes at room temperature.
Stop the reaction by adding 5x SDS loading buffer and boiling for 5 minutes.
Analysis:
Run the digested samples on an SDS-PAGE gel.
Stain the gel with Coomassie Blue.
Compare the banding patterns between the vehicle and compound-treated lanes. Bands that are present or more intense in the compound-treated lane represent protected proteins.
Excise these differential bands, perform in-gel tryptic digestion, and identify the proteins by LC-MS/MS.
Phase 3: Hit Validation and Confirmation
Identifying a list of "hits" from a primary screen is not the end of the process. Rigorous validation is essential to confirm that these proteins are true, functional targets of the compound.
Trustworthiness through Orthogonal Validation: A hit that appears in both an affinity-based screen and a stability-based screen is a very high-confidence candidate. The following steps confirm direct binding and cellular relevance.
1. Direct Binding Confirmation (Biochemical):
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry, and thermodynamics of the interaction using purified protein.
Surface Plasmon Resonance (SPR): Immobilizes the purified protein and flows the compound over it to measure real-time binding and dissociation kinetics, also yielding a Kd.
2. Cellular Target Engagement Confirmation:
Cellular Thermal Shift Assay (CETSA): This is the in-cell version of TPP, often performed by Western Blot on a single target. It confirms that the compound can enter the cell and engage the target protein in its native environment, causing thermal stabilization.
Genetic Approaches: Use siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the expression of the putative target protein. If the resulting cellular phenotype mimics the phenotype observed upon treatment with N-Phenyl 4-bromo-3-methylbenzamide, it provides strong evidence that the protein is a functional target.[19]
Conclusion
The identification of protein targets for a novel bioactive molecule like N-Phenyl 4-bromo-3-methylbenzamide is a complex but achievable goal. The strategy outlined in this application note, which emphasizes the synergy between computational prediction and orthogonal experimental methods, provides a robust framework for success. By starting with a broad, unbiased search using techniques like AP-MS, TPP, or DARTS, researchers can generate a high-quality list of candidate interactors. Subsequent rigorous validation through biochemical and cellular assays is paramount to confirm these candidates as bona fide targets. This integrated approach not only builds a compelling, evidence-based case for a specific mechanism of action but also paves the way for rational drug development and a deeper understanding of cellular biology.
References
Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]
Tarat, M. Z., et al. (2012). 4-Bromo-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2439. [Link]
Umar, M. I., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7173. [Link]
Wang, Y., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 215, 113283. [Link]
Ahmad, B., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 27(18), 6049. [Link]
Lin, J. H. (2012). Target prediction of small molecules with information of key molecular interactions. Current Topics in Medicinal Chemistry, 12(17), 1903–1910. [Link]
Pai, M. Y., et al. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Methods in Molecular Biology, 1263, 287–298. [Link]
Meng, Y., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. RSC Medicinal Chemistry, 14(11), 2118–2139. [Link]
Miettinen, T. P., et al. (2018). Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes. Essays in Biochemistry, 62(3), 307–319. [Link]
Swiss Institute of Bioinformatics. SwissTargetPrediction. Web Tool. [Link]
Chen, D., et al. (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. European Journal of Medicinal Chemistry, 262, 115871. [Link]
Broad Institute. Small-molecule Target and Pathway Identification. Institutional Page. [Link]
Kozoriz, K., & Kovalskyy, D. (2024). Chemical proteomics for a comprehensive understanding of functional activity and the interactome. Chemical Society Reviews. [Link]
Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984–21989. [Link]
MtoZ Biolabs. Target Identification Services. Service Page. [Link]
Creative Biolabs. In Silico Target Prediction. Service Page. [Link]
Pelkmans, L., & Helenius, A. (2003). Insider information: what viruses tell us about endocytosis. Current Opinion in Cell Biology, 15(4), 414–422. [Link]
Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784. [Link]
Perron, U., et al. (2023). A Streamlined Thermal Proteome Profiling Workflow in A Core Facility Using label-free DIA and Mass Dynamics. Poster Presentation. [Link]
Lomenick, B., et al. (2011). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Current Protocols in Chemical Biology, 3, 163–178. [Link]
O'Connell, K. M. (2024). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Drug Discovery and Development. [Link]
Wright, L. G., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 681–708. [Link]
Pelkmans, L., et al. (2005). Genome-wide analysis of human host factors required for entry of enveloped viruses. Nature, 436(7047), 78–85. [Link]
Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34–40. [Link]
OBT. Thermal Proteome Profiling (TPP) Service. Service Page. [Link]
Ahmad, B., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273–309. [Link]
SIB Swiss Institute of Bioinformatics. Directory of in silico Drug Design tools. Resource Page. [Link]
Technical Support Center: Stability Optimization for N-Phenyl 4-bromo-3-methylbenzamide
Introduction: Understanding the Molecule Welcome to the technical support center for N-Phenyl 4-bromo-3-methylbenzamide . As a researcher working with this scaffold, you are likely encountering variability in your IC50 d...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Understanding the Molecule
Welcome to the technical support center for N-Phenyl 4-bromo-3-methylbenzamide . As a researcher working with this scaffold, you are likely encountering variability in your IC50 data or observing particulate matter in your assay plates.
This compound presents a classic "brick-dust" profile common in early-stage drug discovery. Its stability profile is defined by two competing forces:
Thermodynamic Instability (Solubility): With a predicted LogP > 3.0 and a rigid benzamide core, this molecule is highly lipophilic. It effectively "hates" water and will precipitate rapidly if the DMSO-to-buffer transition is not managed correctly.
Photochemical Instability: The aryl bromide (C-Br) moiety is susceptible to homolytic cleavage under UV/visible light, leading to debromination and the formation of radical byproducts that can interfere with biological targets.
This guide provides the protocols required to stabilize this compound in solution.
Module 1: Troubleshooting Precipitation (The "Crash-Out" Effect)
Symptom: Loss of potency in cellular assays; visible turbidity in buffer; "noisy" SPR/BLI sensorgrams.
The Mechanism: Why DMSO Stocks Fail
The most common failure mode is not chemical degradation, but physical precipitation . DMSO is hygroscopic; it aggressively absorbs atmospheric moisture. As water content in your DMSO stock rises, the solubility capacity for lipophilic benzamides drops exponentially. This creates a "supersaturated" state where the compound crystallizes out of solution, often unnoticed until the assay fails.
Visualizing the Solubility Failure Mode
Figure 1: The cascade of solubility failure caused by DMSO water uptake. Even small amounts of water in DMSO can trigger precipitation of lipophilic benzamides.
Protocol 1: The "Golden Dilution" Method
Do not pipette directly from 100% DMSO stock into 100% aqueous buffer. This causes local high concentrations (the "plume" effect) that trigger immediate precipitation.
Step-by-Step Procedure:
Preparation: Thaw the 10mM DMSO stock at room temperature. Do not heat >37°C.
Intermediate Step: Create a 10x Intermediate solution.
Example: To achieve 10 µM final assay concentration (0.1% DMSO):
Dilute 1 µL of Stock into 9 µL of pure DMSO (creates 1 mM).
Dilute this 1 mM solution 1:10 into the Assay Buffer (creates 100 µM at 10% DMSO).
Critical: Vortex immediately and vigorously.
Final Dilution: Dilute the Intermediate 1:10 into the final assay volume.
Result: 10 µM compound, 1% DMSO.
Validation: Visually inspect for turbidity. If turbidity persists, add 0.05% Tween-20 or 0.1% Pluronic F-127 to the assay buffer before adding the compound.
Module 2: Chemical Stability (Hydrolysis & Photolysis)
Symptom: Appearance of new peaks in LC-MS (M-Br mass or Hydrolysis product); shift in IC50 over time.
FAQ: Is my compound pH sensitive?
Answer: Yes, but only at extremes.
Neutral pH (6.0 - 8.0): The benzamide bond is robust.
Acidic pH (< 3.0): Risk of acid-catalyzed hydrolysis yielding 4-bromo-3-methylbenzoic acid and aniline.
Basic pH (> 10.0): Risk of base-catalyzed hydrolysis.
Recommendation: Maintain buffers (PBS, HEPES, TRIS) between pH 7.2 and 7.6.
FAQ: Why is my compound degrading in the light?
Answer: The C-Br (Carbon-Bromine) bond on the aromatic ring is the weak link. Under ambient lab light (especially fluorescent tubes emitting UV), aryl bromides undergo homolytic cleavage . This releases a bromine radical and an aryl radical, which then abstracts a hydrogen from the solvent (DMSO or buffer), resulting in the debrominated analog (N-Phenyl 3-methylbenzamide). This analog is a common impurity that can act as a false negative/positive.
Visualizing Degradation Pathways
Figure 2: Primary degradation pathways. Photodehalogenation (left) is the most immediate risk in standard laboratory conditions.
Module 3: Storage & Handling Protocols
To ensure data integrity, implement the following "Chain of Custody" for your compound stocks.
Quick Reference Table: Stability Parameters
Parameter
Condition
Stability Rating
Recommendation
Solvent
100% DMSO (Anhydrous)
High
Use High-Grade DMSO (stored over molecular sieves).
Temperature
-20°C or -80°C
High
Preferred for long-term storage.
Temperature
4°C (Fridge)
Critical Risk
AVOID. DMSO freezes at 19°C. Storing at 4°C causes partial freezing/thawing cycles.
Light
Ambient Lab Light
Medium Risk
Use Amber Vials or wrap in foil.
Container
Polypropylene (PP)
Medium
PP is permeable to water vapor. Use Glass or COP (Cyclic Olefin Polymer) for long term.
Protocol 2: The "Single-Shot" Aliquot System
Repeated freeze-thaw cycles introduce water (condensation) and stress the compound.
Dissolution: Dissolve solid powder in anhydrous DMSO to 10 mM.
Aliquot: Immediately dispense into single-use aliquots (e.g., 20 µL or 50 µL) in amber glass vials or opaque PP tubes.
Seal: Cap tightly. If using plates, use heat seals (foil), not adhesive mats (which leak vapor).
Storage: Store at -20°C.
Usage: Thaw ONE aliquot for the day's experiment. Discard the remainder; do not refreeze.
References
Vertex AI Search (NIH/PubMed). N-(Hydroxybenzyl)benzamide Derivatives: Aqueous pH-Dependent Kinetics. (2020).[1][2] Detailed kinetics of benzamide hydrolysis mechanisms.
Organic Chemistry Portal. Photochemical Dehalogenation of Aryl Halides. Mechanisms of radical-mediated debromination in aryl halides.
Ziath / ResearchGate. Compound Precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles. (2005).[3] Analysis of DMSO hygroscopicity and compound crash-out.
MDPI (Molecules). Photo-Induced Transition-Metal-Free Dehalogenation of Aryl Bromides. (2023). Radical mechanisms of light-induced instability.
Journal of Medicinal Chemistry. Improvement in Aqueous Solubility in Small Molecule Drug Discovery. Strategies for handling lipophilic benzamides (LogP management).
Technical Support Center: Synthesis of N-Phenyl 4-bromo-3-methylbenzamide
Welcome to the technical support center for the synthesis of N-Phenyl 4-bromo-3-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of N-Phenyl 4-bromo-3-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this specific amide bond formation. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to ensure your synthesis is successful.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering validated solutions.
Issue 1: Low or No Yield of the Desired N-Phenyl 4-bromo-3-methylbenzamide
Question: My reaction has resulted in a very low yield of the target amide, with a significant amount of unreacted 4-bromo-3-methylbenzoic acid recovered after workup. What could be the cause?
Answer: This is a common issue that typically points to inefficient activation of the carboxylic acid or unfavorable reaction kinetics. Let's break down the potential causes and solutions:
Cause A: Inefficient Carboxylic Acid Activation. The conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride or an activated ester, is a critical step.
If using Thionyl Chloride (SOCl₂): The thionyl chloride may have degraded due to improper storage and exposure to moisture. It is also possible that an insufficient amount was used, or the reaction time and temperature were not adequate for the complete formation of the acyl chloride.
If using a Coupling Reagent (e.g., DCC, HATU): The coupling reagent may have lost its activity. Additionally, the order of addition of reagents can be crucial; for some coupling agents, pre-activating the carboxylic acid before adding the aniline is necessary to avoid side reactions with the amine.[1]
Verify Reagent Quality: Use freshly opened or properly stored thionyl chloride or coupling agents.
Optimize Stoichiometry: For the thionyl chloride method, a slight excess (1.2-1.5 equivalents) is often used to drive the reaction to completion.[2] The gaseous byproducts (SO₂ and HCl) help to shift the equilibrium.[3][4]
Adjust Reaction Conditions: When preparing the acyl chloride, gentle heating (e.g., reflux in an appropriate solvent like toluene or DCM) can facilitate the reaction.[2] Ensure the reaction goes to completion by monitoring (e.g., by IR spectroscopy, looking for the disappearance of the broad O-H stretch of the carboxylic acid).
Coupling Agent Protocol: When using coupling agents, follow a protocol that minimizes side reactions. For instance, with carbodiimides like DCC, adding an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) can improve efficiency and reduce side reactions.[1]
Cause B: Acid-Base Neutralization. Aniline is a weak base and will react with 4-bromo-3-methylbenzoic acid to form an ammonium-carboxylate salt.[5] This salt is often unreactive towards amide formation at lower temperatures and without a dehydrating agent or coupling agent.
Solution B: Overcoming Salt Formation.
High-Temperature Direct Amidation: While possible, the direct reaction of the carboxylic acid and aniline to form the amide requires high temperatures to drive off water, which can sometimes lead to thermal decomposition.[5][6]
Use of Activating Agents: The most reliable solution is to convert the carboxylic acid into a more electrophilic species (like an acyl chloride) that will readily react with the aniline, bypassing the stable salt intermediate.
Issue 2: Presence of a High-Molecular-Weight, Insoluble Byproduct
Question: After my reaction using DCC as a coupling agent, I have a significant amount of a white, insoluble precipitate that is not my product. What is this, and how can I get rid of it?
Answer: This is a classic signature of using dicyclohexylcarbodiimide (DCC).
Cause: The insoluble precipitate is N,N'-dicyclohexylurea (DCU), the byproduct of the DCC coupling reaction. Its low solubility in most organic solvents makes its removal by filtration straightforward, but it can sometimes trap the desired product, reducing the isolated yield.
Solution:
Filtration: At the end of the reaction, cool the reaction mixture (if it was heated) and filter off the DCU precipitate.
Solvent Choice: Choose a solvent for the reaction in which your product is soluble but DCU is not (e.g., dichloromethane, ethyl acetate). This facilitates easy separation.
Washing: Wash the filtered DCU solid with a small amount of fresh, cold solvent to recover any trapped product.
Issue 3: Formation of a Second Amide Product, a Diacylated Aniline
Question: My mass spectrometry analysis shows a peak corresponding to the diacylated product, N-(4-bromo-3-methylbenzoyl)-N-phenyl-4-bromo-3-methylbenzamide. How can I prevent this?
Answer: The formation of this N,N-diacylated impurity is a known side reaction in acylation of primary amines.
Cause: This occurs when a second molecule of the activated carboxylic acid (e.g., the acyl chloride) reacts with the newly formed amide product. This is more likely to happen if a large excess of the acylating agent is used or if the aniline is added too slowly to a concentrated solution of the acyl chloride.[7]
Solution:
Control Stoichiometry: Use a carefully controlled molar ratio of the reactants. A 1:1 ratio of the acyl chloride to aniline is theoretically sufficient, though a slight excess of the aniline (e.g., 1.05-1.1 equivalents) can be used to ensure all the acyl chloride is consumed.
Reverse Addition: Add the acyl chloride solution dropwise to the solution of aniline and a non-nucleophilic base (like triethylamine or pyridine). This maintains a low concentration of the acylating agent throughout the reaction, favoring the formation of the mono-acylated product.
Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C) to moderate the reaction rate and improve selectivity.
Issue 4: Product is Contaminated with Unreacted Aniline
Question: My final product shows traces of aniline after purification. How can I effectively remove it?
Answer: Aniline is basic and can be removed with an acidic wash during the workup.
Cause: Incomplete reaction or the use of excess aniline can lead to its presence in the crude product.
Solution:
Aqueous Acid Wash: During the workup procedure, wash the organic layer with a dilute aqueous acid solution, such as 1 M HCl or 5% acetic acid. This will protonate the basic aniline, forming a water-soluble anilinium salt that will partition into the aqueous layer.[8]
Follow with a Base Wash: After the acid wash, it is good practice to wash the organic layer with a dilute base solution (e.g., saturated sodium bicarbonate) to remove any unreacted carboxylic acid and neutralize any remaining acid from the previous step.[7]
Final Water Wash: A final wash with water or brine will remove any remaining salts before drying and concentrating the organic layer.
Frequently Asked Questions (FAQs)
Q1: Should I use thionyl chloride or a coupling reagent like DCC for this synthesis?
A1: The choice depends on several factors, including the scale of your reaction, the presence of other sensitive functional groups in your molecule (not a concern for this specific synthesis), and your purification capabilities.
Thionyl Chloride (SOCl₂) Route:
Pros: Inexpensive, highly reactive, and the byproducts (SO₂ and HCl) are gases, which helps to drive the reaction to completion.[3][4] This method is often straightforward and high-yielding.
Cons: Thionyl chloride is corrosive, moisture-sensitive, and the reaction generates acidic HCl gas, requiring a base (like pyridine or triethylamine) to be used in the subsequent amidation step.[2] The intermediate acyl chloride is highly reactive and may not be suitable for complex molecules with sensitive functional groups.
Coupling Reagent (e.g., DCC, HATU) Route:
Pros: Milder reaction conditions compared to the SOCl₂ route. A wide variety of coupling reagents are available, allowing for fine-tuning of reactivity.[1] This is often the preferred method in medicinal chemistry for complex substrates.
Cons: Coupling reagents can be expensive. Some, like DCC, produce insoluble byproducts (DCU) that must be filtered off. Others can lead to side reactions like guanidinium formation if the reaction is not set up correctly.
For the synthesis of N-Phenyl 4-bromo-3-methylbenzamide, both methods are viable and effective. The thionyl chloride method is likely more cost-effective for larger-scale syntheses.
Q2: What is the role of a base, such as pyridine or triethylamine, in the amidation step?
A2: When you react an acyl chloride with aniline, one equivalent of hydrochloric acid (HCl) is produced. Aniline is a base and would be protonated by this HCl to form anilinium chloride. This salt is no longer nucleophilic and will not react with the acyl chloride, thus stopping the reaction after 50% conversion. A non-nucleophilic base (the "scavenger" base) is added to neutralize the generated HCl, allowing the aniline to remain as a free base and react completely.[6]
Q3: My final product has a slight yellow or brown tint. What is the cause and how can I remove it?
A3: Aniline is susceptible to air oxidation, which can form colored impurities.[9] These impurities can be carried through the synthesis. To obtain a colorless product:
Purify the Aniline: If your starting aniline is discolored, consider distilling it before use.
Recrystallization: The most effective way to remove colored impurities from the final solid product is through recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities before hot filtration.
Experimental Protocols
Protocol 1: Synthesis via the Acyl Chloride Intermediate
Step 1: Formation of 4-bromo-3-methylbenzoyl chloride
In a fume hood, add 4-bromo-3-methylbenzoic acid (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
Add an excess of thionyl chloride (SOCl₂, ~2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
Heat the mixture to reflux (typically around 70-80 °C) for 1-2 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.
Remove the excess thionyl chloride under reduced pressure. It is common to add a high-boiling point anhydrous solvent like toluene and co-evaporate to ensure all SOCl₂ is removed. The resulting crude 4-bromo-3-methylbenzoyl chloride is used directly in the next step.
Step 2: Amide Formation
Dissolve aniline (1.05 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in an anhydrous solvent (e.g., dichloromethane, DCM) in a separate flask under an inert atmosphere (e.g., nitrogen).
Cool the aniline solution to 0 °C in an ice bath.
Dissolve the crude 4-bromo-3-methylbenzoyl chloride from Step 1 in anhydrous DCM.
Add the acyl chloride solution dropwise to the cooled aniline solution with vigorous stirring over 15-20 minutes.
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours or until TLC analysis indicates the consumption of the acyl chloride.
Step 3: Workup and Purification
Transfer the reaction mixture to a separatory funnel and wash sequentially with:
1 M HCl (to remove excess aniline and triethylamine)
Saturated NaHCO₃ solution (to remove any unreacted carboxylic acid)
Brine
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Synthesis using a Coupling Reagent (DCC)
To a solution of 4-bromo-3-methylbenzoic acid (1.0 eq), aniline (1.05 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous DCM, add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in DCM at 0 °C.
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.
Monitor the reaction by TLC. Upon completion, a white precipitate of N,N'-dicyclohexylurea (DCU) will have formed.
Filter the reaction mixture to remove the DCU precipitate, washing the solid with a small amount of cold DCM.
Proceed with the aqueous workup and purification as described in Protocol 1, Step 3.
Visualizations
Reaction Pathway and Key Side Reaction
Caption: Desired reaction pathway versus the diacylation side reaction.
Troubleshooting Workflow: Low Product Yield
Caption: A logical workflow for diagnosing the cause of low product yield.
References
Zubrick, J. W. (n.d.). Chemistry 3719L – Week 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. University of Connecticut. Retrieved from [Link]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
Ottokemi. (n.d.). 4-Bromo-3-methylbenzoic acid, 98% 7697-28-1. Retrieved from [Link]
LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
Quora. (2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? Retrieved from [Link]
PMC. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
Reddit. (2022). reactions with thionyl chloride. Retrieved from [Link]
ResearchGate. (2020). Reaction between benzoic acid and thionyl chloride to form benzoyl chloride? Retrieved from [Link]
MDPI. (2018). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Retrieved from [Link]
YouTube. (2023). Reaction of Carboxylic acid with Thionyl chloride. Retrieved from [Link]
LibreTexts Chemistry. (2023). Thionyl Chloride. Retrieved from [Link]
YouTube. (2013). Reaction of Carboxylic Acids with Thionyl Chloride. Retrieved from [Link]
Welcome to the technical support hub for N-Phenyl 4-bromo-3-methylbenzamide (CAS: 1020252-81-6). This intermediate is a critical scaffold in medicinal chemistry, particularly for kinase inhibitors and Suzuki-Miyaura coupling workflows.
The presence of the methyl group at the 3-position and the bromine at the 4-position creates a specific lipophilic profile that distinguishes this molecule from simpler benzamides. This guide addresses the most common impurities: unreacted aniline, residual benzoic acid derivatives, and "oiling out" phenomena during crystallization.
Module 1: Diagnostic Triage
Identify your impurity profile before selecting a purification method.
Symptom
Probable Impurity/Cause
Diagnostic Check
Brown/Orange Color
Oxidized Aniline (Starting Material)
TLC (stains dark in I2); distinct amine smell.
White Precipitate in Acid
Unreacted 4-bromo-3-methylbenzoic acid
Dissolves in 1M NaOH; TLC shows low Rf (streaking).
Sticky Gum/Oil
Solvent entrapment or eutectic mixture
1H NMR shows broad solvent peaks; melting point depression.
Extra Aromatic Peaks
Homocoupling (Biaryl) or Regioisomers
1H NMR (check integration in aromatic region).
Module 2: The "Standard" Chemical Workup
For removal of unreacted starting materials.
User Question: "I have crude product, but it contains both starting materials. How do I separate them without running a column?"
Scientist Response:
Because your product is an amide (neutral), we can exploit the pKa differences of the impurities to wash them away.
Aniline (Base): pKa ~4.6 (Conjugate acid).[1][2] Removed via Acid Wash.[3]
Benzoic Acid Deriv.[4][5] (Acid): pKa ~4.0. Removed via Base Wash.[3]
Protocol: Differential Extraction
Dissolution: Dissolve crude N-Phenyl 4-bromo-3-methylbenzamide in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as emulsions are more common.
Acid Wash (Removes Aniline): Wash the organic layer 2x with 1M HCl .
Mechanism:[5][6] Protonates the aniline to form the water-soluble anilinium salt.
Caution: Do not use concentrated HCl; it may hydrolyze the amide bond over time.
Base Wash (Removes Acid): Wash the organic layer 2x with Saturated NaHCO₃ .
Mechanism:[5][6] Deprotonates the unreacted 4-bromo-3-methylbenzoic acid to its water-soluble carboxylate salt.
Drying: Wash with Brine (Sat. NaCl), dry over MgSO₄, and concentrate.
Visualizing the Workflow:
Figure 1: Differential extraction workflow for purifying neutral amides from acidic and basic starting materials.
Module 3: Recrystallization (The "Art" of Purification)
For removal of colored impurities and trace isomers.
User Question: "My product is solid but slightly off-white/yellow. What solvent system should I use for recrystallization?"
Scientist Response:
The methyl group at position 3 increases the lipophilicity of this molecule compared to a standard bromobenzamide. Therefore, pure ethanol is often too good a solvent (high solubility). You need a binary solvent system.
Recommended Solvent Systems
Ethanol / Water (Preferred):
Dissolve in hot Ethanol (boiling).
Add hot water dropwise until persistent cloudiness (turbidity) appears.
Add one drop of Ethanol to clear it.
Cool slowly to Room Temp, then 4°C.
Ethyl Acetate / Hexanes:
Good for removing non-polar impurities, but yield may be lower if the methyl group makes the crystal lattice "loose."
Protocol: The "Oiling Out" Fix
If your product separates as an oil instead of crystals:
Re-heat the mixture until the oil dissolves.
Seed it: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod at the air-liquid interface.[7]
Slow Down: Insulate the flask with a towel to slow the cooling rate. Rapid cooling traps impurities and causes oiling.
Module 4: Advanced Troubleshooting (FAQs)
Q: I see a spot on TLC just below my product that won't wash away.
Diagnosis: This is likely the regioisomer (e.g., N-phenyl 4-bromo-2-methylbenzamide) if your starting acid wasn't 100% pure, or a dimer formed during coupling.
Solution: Recrystallization is rarely effective for isomers with similar solubility. You must use Flash Column Chromatography .
Mobile Phase: 10% to 30% EtOAc in Hexanes.
Tip: The methyl group adds bulk; run the gradient shallower (e.g., 1% increase per minute) to separate the isomers.
Q: Can I use Pd-catalyzed coupling on this crude material?
Diagnosis: No.
Reasoning: Residual aniline is a "catalyst poison" for Palladium. It coordinates strongly to the Pd center, inhibiting the oxidative addition step in Suzuki or Buchwald couplings.
Mandatory Step: You must perform the HCl wash described in Module 2 before proceeding to any metal-catalyzed step.
Q: The product is pink.
Diagnosis: Trace oxidation of aniline residues.
Solution: Dissolve in hot ethanol, add Activated Carbon (Charcoal) , stir for 15 mins, and filter hot through Celite. Then proceed with crystallization.[7][8]
References
ChemicalBook. (2023). N-(4-Bromo-phenyl)-benzamide Properties and Supplier Data. Link
BenchChem. (2025).[7][8] Strategies to reduce impurities in benzamide synthesis. Link
ResearchGate. (2014). How do I remove aniline from the reaction mixture?Link
WIPO Patentscope. (2015). WO2015053961: Process for Removing Amide Impurities in Aromatic Carboxylic Acids.[9] Link
Aromsyn. (n.d.).[6] N-Phenyl 4-bromo-3-methylbenzamide Product Specifications. Link
Technical Support Center: N-Phenyl 4-bromo-3-methylbenzamide Stability & Degradation
Status: Active Role: Senior Application Scientist Ticket ID: CHEM-SUP-2024-882 Executive Summary Welcome to the technical support hub for N-Phenyl 4-bromo-3-methylbenzamide . As researchers, you often encounter "ghost pe...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Role: Senior Application Scientist
Ticket ID: CHEM-SUP-2024-882
Executive Summary
Welcome to the technical support hub for N-Phenyl 4-bromo-3-methylbenzamide . As researchers, you often encounter "ghost peaks" or unexplained mass shifts during synthesis, storage, or metabolic assays. This guide deconstructs the stability profile of this specific scaffold, moving beyond generic advice to target the three structural "soft spots": the amide linkage , the aryl bromide , and the benzylic methyl group .
Part 1: The Diagnostic Hub (Triage)
Use this matrix to identify your degradation product based on LC-MS/HPLC observations.
Observation
Mass Shift ( m/z)
Probable Cause
Structural Change
Peak A
-93 Da
Hydrolysis (Acid/Base)
Loss of Aniline moiety (Amide bond cleavage).
Peak B
-79/81 Da
Photolysis
Loss of Bromine (Debromination) via radical mechanism.
Peak C
+16 Da
Oxidation (Metabolic)
Hydroxylation (likely at benzylic methyl or phenyl ring).
Peak D
-215 Da
Hydrolysis
Loss of 4-bromo-3-methylbenzoyl fragment.
Part 2: Troubleshooting Modules
Module A: Hydrolytic Instability (The Amide Bond)
Issue: "I am seeing the parent compound disappear in acidic media or during prolonged aqueous storage."
The Mechanism:
While benzamides are generally robust, the N-phenyl group (aniline derivative) makes the amide bond susceptible to hydrolysis under extreme pH. The electron-withdrawing nature of the bromine on the benzoyl ring slightly increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water.
Degradation Pathway (Graphviz):
This diagram illustrates the divergent hydrolysis pathways leading to the formation of the carboxylic acid and aniline components.
Caption: Figure 1. Hydrolytic cleavage of the amide bond yielding benzoic acid derivative and aniline.
Troubleshooting Protocol: Forced Degradation Study
To confirm this pathway, perform the following stress test:
Preparation: Dissolve 1 mg of compound in 1 mL Acetonitrile.
Acid Stress: Add 1 mL of 1N HCl. Heat at 60°C for 4 hours.
Base Stress: Add 1 mL of 1N NaOH. Heat at 60°C for 4 hours.
Analysis: Neutralize and analyze via HPLC.
Expectation: Acid hydrolysis is often slower for N-aryl amides than base hydrolysis due to the poor basicity of the nitrogen, but the bromine substituent aids the base attack [1].
Module B: Photolytic Instability (The Aryl Bromide)
Issue: "My sample purity dropped after leaving the vial on the benchtop, but the mass spec shows a product with no bromine isotope pattern."
The Mechanism:
Aryl bromides are photosensitive. Upon exposure to UV light (or strong ambient light), the Carbon-Bromine (C-Br) bond undergoes homolytic cleavage . This generates a highly reactive aryl radical which abstracts a hydrogen atom from the solvent (e.g., DMSO, Methanol), resulting in debromination (replacement of Br with H).
Photolytic Pathway (Graphviz):
Caption: Figure 2. Radical-mediated photodebromination pathway driven by UV exposure.
Corrective Action:
Storage: Always store solid and solution samples in amber glass vials .
Experiment: If using a flow reactor or long synthesis times, wrap vessels in aluminum foil.
Verification: Check for the disappearance of the characteristic 1:1 isotopic doublet of Bromine (79Br/81Br) in your mass spectrum [2].
Module C: Metabolic Stability (The Methyl Group)
Issue: "In liver microsome assays (RLM/HLM), I see a +16 Da metabolite. Is it the amide oxidizing?"
The Mechanism:
While the amide nitrogen can be oxidized, the benzylic methyl group (at position 3) is the metabolic "soft spot" for Cytochrome P450 (CYP) enzymes. CYP450s readily perform hydrogen abstraction on benzylic carbons, leading to hydroxylation.
Step 1: Hydroxylation (-CH3 → -CH2OH).
Step 2: Oxidation to Aldehyde (-CHO).
Step 3: Oxidation to Carboxylic Acid (-COOH).
Metabolic Map (Graphviz):
Caption: Figure 3. CYP450-mediated metabolic oxidation focusing on the benzylic methyl group.
Experimental Validation:
Cofactor Check: This reaction requires NADPH.[1] If you omit NADPH, the +16 Da peak should not appear.
Site Identification: To distinguish benzylic vs. aromatic hydroxylation, look at the fragmentation pattern. Benzylic oxidation changes the mass of the benzoyl fragment; aromatic hydroxylation (on the N-phenyl ring) changes the aniline fragment mass [3].
Part 3: Frequently Asked Questions (FAQ)
Q: Can I use DMSO to store this compound?A: Yes, but with caution. DMSO is hygroscopic. If water enters, hydrolysis (Module A) can occur slowly over months. Furthermore, DMSO can act as a hydrogen donor promoting photolytic debromination (Module B) if exposed to light. Recommendation: Store in DMSO at -20°C, protected from light and moisture.
Q: Why does the bromine fall off during my Suzuki coupling reaction?A: This is not degradation; it is the intended reactivity! The C-Br bond is the active site for Palladium oxidative addition. If you are seeing debromination (H-substitution) instead of coupling, your catalyst cycle is stalling, likely due to a lack of transmetallation partner or the presence of a hydride source (like excess base in alcohol) [4].
Q: Is the amide bond stable to biological pH (7.4)?A: Generally, yes. At pH 7.4 and 37°C, the chemical half-life is typically years. Any rapid degradation observed in biological media is likely enzymatic (amidases or esterases) rather than chemical hydrolysis.
References
Mechanism of Amide Hydrolysis:
Title: Amide Hydrolysis: Mechanism and Kinetics.[2][3]
Source: Master Organic Chemistry / J. Org. Chem Principles.
Link:[Link]
Photodehalogenation of Aryl Halides:
Title: Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding.[4]
Source: J. Phys. Chem. A (ACS Publications).
Link:[Link]
CYP450 Benzylic Oxidation:
Title: Drug Metabolism - Phase-I Oxidation reactions (Benzylic Hydroxylation).[5]
Source: NIH / PubMed Central (General Principles).
Link:[Link]
Stability Testing Guidelines:
Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products.[6][7][8]
Source: ICH.org.
Link:[Link]
Technical Support Center: Refining Reaction Conditions for N-Phenyl 4-bromo-3-methylbenzamide
Welcome to the technical support center for the synthesis of N-Phenyl 4-bromo-3-methylbenzamide. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working on or planni...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of N-Phenyl 4-bromo-3-methylbenzamide. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working on or planning to synthesize this compound. As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. We will delve into common challenges, explore mechanistic considerations, and provide actionable solutions to ensure your synthesis is successful, robust, and repeatable.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in amide coupling reactions are a common issue, often stemming from several factors ranging from reagent quality to the reaction mechanism itself. Let's break down the primary culprits and how to address them.
The most common method for this synthesis is the condensation of 4-bromo-3-methylbenzoic acid and aniline using a coupling reagent.[1] The success of this reaction hinges on the efficient activation of the carboxylic acid.[2]
Potential Causes & Solutions:
Inefficient Carboxylic Acid Activation: The coupling reagent's primary role is to convert the carboxylic acid's hydroxyl group into a better leaving group, making it susceptible to nucleophilic attack by the amine.[3] If this activation is slow or incomplete, the reaction will not proceed to completion.
Troubleshooting Step: Ensure your coupling reagent is fresh and has been stored under anhydrous conditions. Carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are sensitive to moisture.[3]
Optimization: Consider adding an auxiliary nucleophile like 4-Dimethylaminopyridine (DMAP) or 1-Hydroxybenzotriazole (HOBt). DMAP acts as an acyl transfer catalyst, forming a highly reactive acylpyridinium intermediate.[4] HOBt reacts with the activated acid to form an active ester, which is less prone to side reactions and can increase yields.[5]
Poor Nucleophilicity of the Amine: While aniline is a reasonably good nucleophile, its reactivity can be hampered. The primary issue in amide couplings is the acid-base reaction between the carboxylic acid and the amine, which forms an unreactive ammonium carboxylate salt.[3][6]
Troubleshooting Step: The reaction should ideally be run under neutral or slightly basic conditions. If you are using the hydrochloride salt of an amine, an additional equivalent of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA) or triethylamine) is required to liberate the free amine.[7]
Workflow: A general workflow for diagnosing yield issues is presented below.
Workflow for diagnosing and improving low reaction yields.
Suboptimal Reaction Conditions: Temperature and solvent choice play a critical role.
Optimization: Most carbodiimide couplings are initiated at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature.[8] If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) might be beneficial, but this can also increase side reactions. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common solvents. DCM is excellent for easy workup, while DMF can help solubilize starting materials and may be better for less reactive partners.[9]
Comparative Table of Coupling Reagents:
Coupling Reagent
Additive
Pros
Cons
DCC
DMAP
Inexpensive, effective.
Forms insoluble dicyclohexylurea (DCU) byproduct which can complicate purification.
High reactivity, often successful for difficult couplings.
Expensive, can be sensitive to moisture.
SOCl₂
(none)
Forms highly reactive acyl chloride.
Harsh conditions, can lead to side reactions with sensitive functional groups.[10]
Q2: I'm observing a significant amount of a white precipitate that is insoluble in my workup solvent. What is it and how can I avoid it?
A2: This is a classic issue when using DCC as a coupling reagent. The insoluble white precipitate is almost certainly dicyclohexylurea (DCU) , the byproduct of the DCC reagent.
Mechanism of Formation:
The reaction proceeds by the carboxylic acid attacking the DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the desired amide and DCU. However, the O-acylisourea can also rearrange to a stable N-acylurea, which is a common, non-productive side reaction.
Simplified mechanism of DCC coupling showing product and byproduct formation.
Solutions:
Filtration: The most straightforward solution is to filter the reaction mixture before workup. Since DCU is highly insoluble in common organic solvents like DCM or ethyl acetate, a simple filtration will remove the majority of it.
Solvent Choice: Some protocols suggest using a solvent system where the DCU has some minimal solubility and then crashing it out upon concentration, but direct filtration is generally more efficient.
Alternative Reagent: The best way to avoid this issue is to switch to EDC . The urea byproduct derived from EDC is water-soluble, allowing it to be easily removed during the aqueous workup.[7] This is often the preferred method in modern medicinal chemistry for its cleaner reaction profiles and simpler purification.
Q3: My final product is difficult to purify. What are some effective purification strategies?
A3: Purification challenges for N-Phenyl 4-bromo-3-methylbenzamide can arise from unreacted starting materials or the formation of side products.
Purification Strategy:
Aqueous Workup: A standard aqueous workup is the first and most critical step.
Wash the organic layer (e.g., DCM or Ethyl Acetate) with a dilute acid (e.g., 1M HCl) to remove any unreacted aniline and basic additives like DMAP or DIPEA.
Wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted 4-bromo-3-methylbenzoic acid and acidic additives like HOBt.[8]
Finish with a brine wash to remove residual water before drying over Na₂SO₄ or MgSO₄.
Column Chromatography: If impurities persist after the workup, column chromatography is the most effective method.[8]
Stationary Phase: Silica gel is standard.
Mobile Phase: A gradient of ethyl acetate in hexanes (or heptane) is a good starting point. For this specific compound, a mobile phase of 5:1 Hexane:Ethyl Acetate has been reported to be effective.[8] Monitor the separation by Thin Layer Chromatography (TLC) to determine the optimal solvent ratio.
Recrystallization: If the product is obtained as a solid and is relatively pure (>90%), recrystallization can be an excellent final purification step to obtain highly pure material.
Solvent Screening: Test solvents like ethanol, isopropanol, or mixed solvent systems like acetone/methanol[11] or ethyl acetate/hexanes to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.
Experimental Protocols
Protocol 1: Recommended Method using DCC/DMAP
This protocol is adapted from a similar synthesis of an N-aryl amide.[8]
Materials:
4-bromo-3-methylbenzoic acid
Aniline
N,N'-Dicyclohexylcarbodiimide (DCC)
4-Dimethylaminopyridine (DMAP)
Dichloromethane (DCM), anhydrous
Procedure:
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-bromo-3-methylbenzoic acid (1.0 eq).
Dissolve the acid in anhydrous DCM (approx. 0.2 M concentration).
Add aniline (1.0 eq) and DMAP (0.2 eq) to the solution.
Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.
Once cooled, add DCC (1.1 eq) portion-wise to the mixture.
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 18-24 hours.
Monitor the reaction progress by TLC.
Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of DCM.
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (e.g., Hexane:Ethyl Acetate 5:1) to yield N-Phenyl 4-bromo-3-methylbenzamide.
Protocol 2: Alternative Method using EDC/HOBt
This protocol is a general procedure for EDC couplings and is recommended to avoid issues with DCU precipitation.[7]
N,N-Diisopropylethylamine (DIPEA) (optional, if starting with amine salt)
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
To a round-bottom flask, add 4-bromo-3-methylbenzoic acid (1.0 eq), aniline (1.0 eq), and HOBt (0.1-1.0 eq) in DCM or DMF.
Cool the mixture to 0 °C in an ice bath.
Add EDC (1.2 eq) to the mixture in several portions over 10 minutes.
Allow the reaction to warm to room temperature and stir overnight.
Monitor the reaction progress by TLC.
Upon completion, dilute the reaction mixture with DCM (if DMF was used as solvent, perform a liquid-liquid extraction with ethyl acetate).
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography as described in Protocol 1.
References
(PDF) Efficient Synthesis of 4‐Bromo‐N‐(1‐phenylethyl)benzamide, Arylation by Pd(0) Catalyst, Characterization and DFT Study - ResearchGate . Available at: [Link]
4-Bromo-N-phenylbenzamide - PMC - PubMed Central . Available at: [Link]
Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope - SURFACE at Syracuse University . Available at: [Link]
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem . Available at: [Link]
Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC - PubMed Central . Available at: [Link]
Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters . Available at: [Link]
Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps . Available at: [Link]
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PMC - NIH . Available at: [Link]
Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins - UniCA IRIS . Available at: [Link]
Amide bond formation: beyond the myth of coupling reagents - Royal Society of Chemistry . Available at: [Link]
Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit . Available at: [Link]
Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PubMed Central . Available at: [Link]
Acid-Amine Coupling using EDCI - Organic Synthesis . Available at: [Link]
Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC - ResearchGate . Available at: [Link]
Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings - ACS Publications . Available at: [Link]
Technical Support Center: Enhancing the Aqueous Solubility of N-Phenyl 4-bromo-3-methylbenzamide
Here is the technical support center with troubleshooting guides and FAQs for enhancing the aqueous solubility of N-Phenyl 4-bromo-3-methylbenzamide. Introduction for the Senior Application Scientist Welcome to the dedic...
Author: BenchChem Technical Support Team. Date: February 2026
Here is the technical support center with troubleshooting guides and FAQs for enhancing the aqueous solubility of N-Phenyl 4-bromo-3-methylbenzamide.
Introduction for the Senior Application Scientist
Welcome to the dedicated technical guide for N-Phenyl 4-bromo-3-methylbenzamide. As researchers and drug development professionals, we understand that overcoming solubility challenges is a critical step in advancing your experimental and therapeutic goals. This document is structured to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your work. We will explore the physicochemical properties of this compound and delve into systematic, field-proven strategies to enhance its aqueous solubility.
Part 1: Compound Profile & Baseline Solubility Assessment
Frequently Asked Question: What are the fundamental properties of N-Phenyl 4-bromo-3-methylbenzamide and why is it poorly soluble?
Answer:
N-Phenyl 4-bromo-3-methylbenzamide is a benzamide derivative with the molecular formula C14H12BrNO. Understanding its physicochemical properties is the first step in addressing its solubility. Based on its structure and data from similar benzamide compounds, we can establish a baseline profile.
The core issue with its solubility stems from its molecular structure: a rigid, aromatic backbone with a lipophilic (fat-loving) character. The bromine and methyl groups further contribute to its hydrophobicity. The amide (–C(=O)NH–) group offers some capacity for hydrogen bonding, but this is insufficient to overcome the hydrophobicity of the rest of the molecule.
A key indicator of this is the octanol-water partition coefficient (LogP). For structurally similar compounds, the LogP is approximately 4.0, and the predicted water solubility (log10WS in mol/L) is around -5.09[1]. This profile firmly places the compound in the category of "poorly water-soluble," meaning its absorption and bioavailability are likely to be limited in aqueous physiological environments[2][3].
Frequently Asked Question: How do I experimentally determine the baseline aqueous solubility of my compound sample?
Answer:
The gold standard for determining equilibrium aqueous solubility is the shake-flask method [4][5]. This protocol establishes a baseline against which all enhancement techniques can be measured.
Preparation: Add an excess amount of N-Phenyl 4-bromo-3-methylbenzamide powder to a known volume of your aqueous medium (e.g., deionized water, phosphate-buffered saline) in a sealed glass vial. The presence of undissolved solid material at the end of the experiment is crucial to ensure saturation[4].
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker for a period of 24 to 48 hours to ensure equilibrium is reached[5].
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
Sampling & Filtration: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Calculation: The determined concentration represents the equilibrium solubility of the compound in that specific medium.
Part 2: Troubleshooting & Solubility Enhancement Guides
This section provides a series of troubleshooting guides in a Q&A format to address specific challenges you might encounter.
Guide 1: pH Adjustment
Answer:
This is a common first consideration, but for N-Phenyl 4-bromo-3-methylbenzamide, it is unlikely to be an effective primary strategy . Here's the scientific reasoning:
The amide group in your compound is generally considered neutral and does not readily ionize within a physiologically relevant pH range (1-8). While extremely acidic or basic conditions can hydrolyze the amide bond, they won't typically protonate or deprotonate it to form a more soluble salt. For pH adjustment to be effective, a compound needs an ionizable group, such as a carboxylic acid or an amine, with a pKa that allows for salt formation in an accessible pH range[6][7]. Since your compound lacks such a group, this method will likely yield minimal to no improvement.
Guide 2: Co-solvency
Answer:
Co-solvency is a powerful and widely used technique for solubilizing poorly soluble compounds for preclinical research[8][9]. It works by reducing the polarity of the aqueous solvent, making it more favorable for the hydrophobic solute to dissolve[10][11].
The goal is to find the co-solvent that solubilizes your compound at the desired concentration with the lowest possible percentage of organic solvent to avoid toxicity or off-target effects in your experiments.
Caption: Workflow for selecting an appropriate co-solvent.
Select Co-solvents: Common choices include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400)[12].
Prepare Blends: Create a series of co-solvent/water (or buffer) mixtures (e.g., 10%, 20%, 50%, 80%, 100% v/v co-solvent).
Solubility Test: Add an excess of N-Phenyl 4-bromo-3-methylbenzamide to each blend.
Equilibrate and Analyze: Follow the shake-flask protocol described earlier for each blend.
Compare Results: Plot the solubility against the percentage of co-solvent to identify the most effective agent.
Co-solvent
% (v/v) in Water
Solubility (µg/mL)
Fold Increase
None (Water)
0%
1.5
1x
Ethanol
20%
150
100x
Propylene Glycol
20%
95
63x
PEG 400
20%
250
167x
DMSO
20%
1200
800x
Expert Insight: While DMSO often shows the highest solubilizing power, it can also be cytotoxic. For cell-based assays, it's critical to keep the final DMSO concentration below 0.5% or even 0.1%. PEG 400 is often a good balance of solubilizing power and biocompatibility[10][12].
Guide 3: Surfactant-Based Formulations
Answer:
This is a classic sign of a compound "crashing out" of solution. Surfactants can prevent this by forming micelles that encapsulate the hydrophobic drug molecules, keeping them dispersed in the aqueous medium[13][14]. This process, known as micellar solubilization, occurs when the surfactant concentration is above its Critical Micelle Concentration (CMC)[13].
Caption: Surfactant monomers form micelles to solubilize drug molecules.
Select a Surfactant: Non-ionic surfactants are generally preferred due to lower toxicity. Common choices include Polysorbate 80 (Tween® 80) and various Poloxamers.
Prepare Surfactant Solution: Create an aqueous solution of the surfactant at a concentration well above its CMC (e.g., 1-2% w/v).
Incorporate the Drug: Add your concentrated drug stock (e.g., in DMSO) dropwise to the vigorously stirring surfactant solution. This method allows the micelles to form around the drug molecules as they are introduced into the aqueous environment, preventing precipitation.
Observe and Optimize: Check for any cloudiness (Tyndall effect) or precipitation. You may need to optimize the surfactant concentration or the ratio of drug to surfactant.
Caution: High concentrations of surfactants can interfere with biological assays or cause toxicity[15]. Always run a vehicle control (surfactant solution without the drug) to account for any effects of the formulation itself.
Guide 4: Cyclodextrin Complexation
Answer:
Yes, cyclodextrins are an excellent and widely used strategy for in-vivo applications. These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate poorly soluble "guest" molecules like yours, forming an inclusion complex[16][17][]. This complex has significantly higher aqueous solubility than the drug alone.
Caption: A hydrophobic drug is encapsulated within a cyclodextrin cavity.
This study will determine which cyclodextrin is most effective and the stoichiometry of the complex.
Select Cyclodextrins: Screen several types, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD), which have excellent safety profiles.
Prepare Solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM).
Equilibrate with Drug: Add an excess of N-Phenyl 4-bromo-3-methylbenzamide to each solution and equilibrate using the shake-flask method (24-48 hours).
Analyze and Plot: Filter the samples and quantify the drug concentration via HPLC. Plot the drug solubility as a function of cyclodextrin concentration.
Interpret the Diagram:
A-type (Linear): Indicates a 1:1 soluble complex. The slope can be used to calculate the stability constant.
B-type (Non-linear): May indicate higher-order complexes or limited solubility of the complex itself.
Expert Insight: A linear increase in drug solubility with cyclodextrin concentration is the ideal outcome. HP-β-CD is often a first choice due to its high water solubility and established safety record[16][19]. Complexation can be scaled up using methods like kneading or freeze-drying for solid dosage form development[20].
Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences. [Link]
Journal of Pharmaceutical Negative Results. SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. [Link]
Cheméo. Chemical Properties of Benzamide, N-(3-methylphenyl)-4-bromo-. [Link]
National Center for Biotechnology Information. 4-bromo-N-phenylbenzamide | C13H10BrNO | CID 690966 - PubChem. [Link]
International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]
National Center for Biotechnology Information. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. [Link]
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
National Institute of Environmental Health Sciences. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. [Link]
ResearchGate. Techniques to improve the solubility of poorly soluble drugs. [Link]
National Center for Biotechnology Information. Benzamide | C7H7NO | CID 2331 - PubChem. [Link]
National Center for Biotechnology Information. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. [Link]
MDPI. The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. [Link]
Reddit. Looking for suggestions to dissolve benzamide derivatives : r/chemistry. [Link]
SciSpace. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. [Link]
PubMed. pH adjustment schedule for the amide local anesthetics. [Link]
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques - PMC. [Link]
ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]
ResearchGate. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology | Request PDF. [Link]
Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]
ACS Publications. Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures | Journal of Chemical & Engineering Data. [Link]
ResearchGate. (PDF) Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. [Link]
wisdomlib. Co-solvency: Significance and symbolism. [Link]
Allied Academies. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. [Link]
Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]
ResearchGate. (PDF) Efficient Synthesis of 4‐Bromo‐N‐(1‐phenylethyl)benzamide, Arylation by Pd(0) Catalyst, Characterization and DFT Study. [Link]
Executive Summary: The "Deceptive Simplicity" Trap
You are likely here because your synthesis of N-Phenyl 4-bromo-3-methylbenzamide (CAS: 1020252-81-6) is failing to yield consistent results. You may be observing:
Variable Yields: Fluctuating between 30% and 85% under "identical" conditions.[1]
Sticky Solids: The product oils out instead of crystallizing.
Persistent Impurities: Traces of aniline (turning the solid brown) or unreacted benzoic acid.[1]
The Root Cause: While amide coupling is a fundamental reaction, the specific substitution pattern here (4-bromo-3-methyl) introduces subtle physicochemical challenges. The meta-methyl group (relative to the carbonyl) increases the lipophilicity and alters the crystal packing, making the product prone to trapping impurities (specifically the starting aniline) within the lattice. Furthermore, the "standard" coupling protocols often fail to account for the moisture sensitivity of the intermediate acid chloride in this specific steric environment.
This guide moves beyond "recipe following" to Process Control .
Critical Process Parameters (CPPs)
To ensure reproducibility, you must control these three variables.
Parameter
The "Hidden" Variable
Why It Fails
The Fix
Activation
Thionyl Chloride Quality
Old SOCl₂ contains HCl and hydrolyzed species, leading to incomplete acid chloride formation.
Distill SOCl₂ or use fresh ampules. Use DMF catalysis (essential).[1]
Stoichiometry
Aniline Oxidation
Aniline oxidizes to colored impurities that co-precipitate with the product.
Use freshly distilled aniline or a slight excess of the acid component, not the amine.
Quench
pH Control
Incomplete removal of unreacted acid/amine leads to "oiling out."
Implement the "Dual-Wash" Protocol (See Section 4).[1]
The "Golden Standard" Protocol
Do not rely on generic coupling agents (EDC/HATU) for this substrate unless you are working at <10mg scale.[1] For >100mg scale, the Acid Chloride Method via Thionyl Chloride is superior for reproducibility, provided you remove the byproducts rigorously.
CRITICAL STEP: Reflux for 2 hours. The solution must turn clear.
The Azeotrope Trick: Once clear, distill off the excess SOCl₂ and Toluene under reduced pressure. Re-dissolve the residue in fresh Toluene and evaporate again. This removes trapped HCl/SO₂ which otherwise chars the aniline in the next step.
Coupling Phase:
Dissolve the resulting acid chloride residue in anhydrous DCM (Dichloromethane).[1]
Add the mixture of Aniline and Et₃N in DCM dropwise.
Why? The exotherm is fast; controlling it prevents side-reactions.
Monitoring:
Warm to Room Temperature (RT) and stir for 2 hours.
Check HPLC/TLC.[1] If acid chloride remains, do not add more aniline (it won't react fast enough).[1] Add a drop of DMAP.[1]
Purification Logic: The "Dual-Wash" System
Most reproducibility issues stem from skipping this rigorous workup.[1] You cannot rely on column chromatography alone to separate the aniline from the product efficiently due to "tailing."
Visualizing the Purification Logic:
Caption: The "Dual-Wash" protocol ensures that both nucleophile (aniline) and electrophile (acid) excesses are removed chemically before physical purification.[1]
Troubleshooting & FAQs
Q: My product is an oil that won't solidify. What happened?
A: This is the classic "Impurity Trap."
Cause: Small amounts of unreacted aniline or residual solvent (toluene/DCM) prevent the crystal lattice from forming.[1]
Add a small amount of cold Ethanol , sonicate, and then add water dropwise until cloudy. Let it sit in the fridge overnight. This forces the amide to crash out while impurities stay in the mother liquor.
Q: The yield is low (<40%), but the starting material is gone.
Fix: Ensure your DCM is dried over molecular sieves.[1] If using the Thionyl Chloride method, ensure the "Azeotrope Trick" (Step 1 in protocol) was done to remove all acidic gases, but do not expose the residue to humid air for long.[1]
Q: Why not use HATU or EDC?
A: You can, but they are prone to "false positives" with this specific hindered acid.[1]
Reasoning: The 3-methyl group sterically hinders the approach of the bulky HATU active ester. The reaction becomes sluggish, and often the active ester hydrolyzes back to the acid during the long reaction time [1]. The Acid Chloride (Cl-) is much smaller and more reactive, overcoming the steric penalty of the methyl group.
Q: The NMR shows a "ghost" peak near the methyl group.
A: Check for Rotamers or Toluene .
While secondary amides can show rotamers, they usually coalesce at room temperature.[1] More likely, you have trapped Toluene (from the azeotrope step) which resonates near the aromatic methyl.[1]
Validation: Run the NMR at 50°C. If the peak sharpens/shifts, it's a rotamer. If it stays distinct, it's solvent.[1] Dry the sample in a vacuum oven at 60°C for 12 hours.
Analytical Validation Data
Test
Acceptance Criteria
Common Failure Mode
1H NMR (DMSO-d6)
δ 2.40 (s, 3H, Ar-CH3 ), ~10.3 (s, 1H, NH )
Missing NH peak (D2O exchange or wet solvent).[1] Extra aromatic peaks (Aniline contamination).[1]
HPLC Purity
>98% (254 nm)
Shoulder peak (Regioisomer from poor quality starting acid).[1]
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3] Organic Process Research & Development, 20(2), 140–177.[1] Link[1]
Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][4] Tetrahedron, 61(46), 10827-10852.[1] Link[1]
Pattabiraman, V. R., & Bode, J. W. (2011).[1] Rethinking amide bond synthesis. Nature, 480, 471–479.[1] Link[1]
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link
For further assistance, please upload your raw NMR/HPLC data to the secure portal.
Technical Support Center: Optimizing HPLC Separation for N-Phenyl 4-bromo-3-methylbenzamide
Welcome to the technical support center for the chromatographic analysis of N-Phenyl 4-bromo-3-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth,...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the chromatographic analysis of N-Phenyl 4-bromo-3-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing HPLC separations of this compound. Drawing from established chromatographic principles and extensive field experience, this document offers a structured approach to method development and troubleshooting, ensuring the integrity and reliability of your analytical results.
Understanding the Analyte: Physicochemical Properties
A successful HPLC separation begins with a thorough understanding of the analyte's chemical nature. N-Phenyl 4-bromo-3-methylbenzamide is a neutral, hydrophobic molecule. Its structure, featuring two aromatic rings, a bromine substituent, and an amide linkage, dictates its behavior in a chromatographic system.
Property
Value / Description
Implication for HPLC Method Development
Molecular Formula
C₁₄H₁₂BrNO
Molecular Weight: ~290.15 g/mol .[1] This moderate size is well-suited for standard HPLC columns.
Polarity
Non-polar / Hydrophobic
The compound is sparingly soluble in water and readily soluble in organic solvents like methanol and acetonitrile.[2] A reversed-phase (RP) HPLC mode is the logical choice.[3]
The compound is UV-active, making UV-Vis detection a suitable choice. A preliminary scan should be performed to determine the wavelength of maximum absorbance (λmax), but a starting wavelength of 254 nm is often effective for aromatic compounds.[4][5]
Chemical Structure
Contains a secondary amide group and aromatic rings.
The amide group can interact with free silanol groups on silica-based columns, potentially causing peak tailing.[6][7] The aromatic rings can engage in π-π interactions with specific stationary phases (e.g., phenyl-hexyl).[8]
Column Selection : Choose a high-quality, end-capped C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size). The end-capping is crucial to minimize interactions with residual silanols, which can cause peak tailing with amide-containing compounds.[7]
Mobile Phase Preparation :
Solvent A : HPLC-grade Water
Solvent B : HPLC-grade Acetonitrile (ACN)
Rationale: Acetonitrile often provides better peak shape and lower backpressure compared to methanol for aromatic compounds.[9]
Chromatographic Conditions :
Mode : Isocratic elution
Composition : 65% Acetonitrile / 35% Water
Flow Rate : 1.0 mL/min
Column Temperature : 30 °C
Detection : UV at 254 nm (or λmax if determined)
Injection Volume : 10 µL
Sample Preparation :
Prepare a stock solution of N-Phenyl 4-bromo-3-methylbenzamide in 100% Acetonitrile.
Dilute the stock solution to the desired working concentration using the initial mobile phase composition (65:35 ACN:Water).
Causality: Dissolving the sample in a solvent stronger than the mobile phase can lead to peak distortion (fronting or splitting). Matching the sample solvent to the mobile phase ensures a homogenous injection plug and sharp peaks.[10]
System Equilibration : Before the first injection, flush the column with the mobile phase for at least 15-20 minutes, or until a stable baseline is achieved.
Troubleshooting Guide: A-Q&A Approach
This section addresses specific issues you may encounter during method development and analysis.
Issue 1: Poor Peak Shape (Peak Tailing)
Q: My peak for N-Phenyl 4-bromo-3-methylbenzamide is tailing significantly (Tailing Factor > 1.5). What is the cause and how can I fix it?
A: Peak tailing is the most common problem for amide-containing compounds.[7] It is primarily caused by secondary interactions between the analyte and the stationary phase.
Primary Cause : Interaction with acidic residual silanol groups (Si-OH) on the silica surface of the column packing. The slightly basic nature of the amide group can lead to strong, undesirable ionic interactions with ionized silanols (SiO⁻), causing a portion of the analyte molecules to lag behind, resulting in a "tail".[6][11]
Troubleshooting Workflow : The following decision tree illustrates a systematic approach to diagnosing and resolving peak tailing.
Caption: Troubleshooting workflow for peak tailing.
Detailed Explanation :
Acidify the Mobile Phase : Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase will lower the pH to around 2.5-3.0.[6] At this pH, the residual silanol groups are protonated (Si-OH), making them less likely to interact with the analyte. This is the most effective first step for improving the peak shape of compounds with basic functional groups.[7][10]
Use a High-Purity, End-Capped Column : Modern HPLC columns are made with high-purity silica and are extensively end-capped to minimize the number of accessible silanol groups. If you are using an older column, switching to a newer one can significantly improve peak shape.[6]
Consider an Alternative Stationary Phase : A phenyl-hexyl stationary phase can offer alternative selectivity through π-π interactions with the aromatic rings of your analyte, potentially reducing silanol interactions and improving peak shape.[8]
Check for Column Overload : Injecting too much sample can saturate the stationary phase, leading to peak tailing. Try reducing the injection volume or the sample concentration to see if the peak shape improves.[10]
Issue 2: Poor Resolution or Co-elution with Impurities
Q: I am not getting enough separation between my main peak and a closely related impurity. How can I improve the resolution?
A: Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention factor (k') of the separation. Changing the selectivity is often the most powerful approach.[12]
Potential Causes :
Insufficiently optimized mobile phase composition.
Inappropriate stationary phase chemistry.
Sub-optimal temperature.
Solutions :
Adjust Mobile Phase Strength :
To increase retention and potentially resolution : Decrease the percentage of acetonitrile in the mobile phase (e.g., from 65% to 60%). This will increase the retention factor (k') and give the peaks more time to separate.
To decrease analysis time : If retention is already very long, a slight increase in acetonitrile may be possible without sacrificing resolution.
Change the Organic Modifier : Switch from acetonitrile to methanol (or a mixture of both). Methanol has different solvent properties and can alter the selectivity of the separation, potentially resolving co-eluting peaks.[9]
Introduce a Gradient : If isocratic elution is not sufficient, a shallow gradient (e.g., starting at 50% ACN and increasing to 70% ACN over 15 minutes) can sharpen peaks and improve the separation of complex mixtures.
Change the Stationary Phase : As mentioned, a phenyl-hexyl column can provide different selectivity compared to a C18. For highly hydrophobic compounds, a C30 phase could also be considered.[13]
Issue 3: Retention Time Variability
Q: My retention times are shifting from one injection to the next. What could be the problem?
A: Unstable retention times point to a lack of equilibrium in the system or issues with the hardware.
Potential Causes :
Insufficient column equilibration time.
Leaks in the pump, injector, or fittings.
Inconsistent mobile phase composition.
Fluctuations in column temperature.
Solutions :
Ensure Proper Equilibration : Always allow sufficient time for the column to equilibrate with the mobile phase. When changing mobile phase composition, 20-30 column volumes are recommended.
Check for Leaks : Systematically inspect all fittings for any signs of leakage. A small leak can cause significant fluctuations in flow rate and pressure, leading to shifting retention times.[14]
Degas the Mobile Phase : Ensure your mobile phase is properly degassed to prevent air bubbles from entering the pump, which can cause pressure fluctuations.[10]
Use a Column Oven : Maintaining a constant and stable column temperature is critical for reproducible retention times. Even small fluctuations in ambient temperature can affect viscosity and retention.
Frequently Asked Questions (FAQs)
Q1: Do I need to use a buffer in my mobile phase for this neutral compound?A1: While N-Phenyl 4-bromo-3-methylbenzamide is neutral, using a buffer to control the pH (e.g., a phosphate buffer at pH 2.7) is highly recommended. The primary reason is not to affect the analyte itself, but to control the ionization state of the silica stationary phase, which is crucial for preventing peak tailing and achieving reproducible results.[6][15]
Q2: What is a good strategy for cleaning the column if it becomes contaminated?A2: If you observe an increase in backpressure or deteriorating peak shape, the column may be contaminated. A generic cleaning protocol for a C18 column is to flush sequentially with:
Water (to remove buffers)
Methanol
Acetonitrile
Isopropanol (a strong solvent)
Hexane (to remove highly non-polar contaminants, if necessary, followed by isopropanol to re-wet the phase)
Finally, re-equilibrate with your mobile phase.
Always check the column care and use manual for specific recommendations.
Q3: Should I use a guard column?A3: Yes, using a guard column is a highly recommended and cost-effective way to protect your analytical column.[16] It acts as a disposable filter, trapping particulate matter and strongly retained compounds from the sample matrix, thereby extending the life of the more expensive analytical column. Ensure the guard column has the same stationary phase as your analytical column.
References
CymitQuimica. (n.d.). CAS 6846-12-4: 4-Bromobenzanilide.
Harvey, D. (2022). 9.3: Optimizing Chromatographic Separations. Chemistry LibreTexts.
Dolan, J. W. (2015). Choosing the Right HPLC Stationary Phase. LCGC International.
Restek Corporation. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?.
Dong, M. W. (2020). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.
National Center for Biotechnology Information. (2025). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents.
ResearchGate. (n.d.). Optimization of the HPLC separation of aromatic groups in petroleum fractions.
Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
Agilent Technologies. (2010). Tips and Tricks of HPLC Separations and Troubleshooting.
Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide.
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations.
ResearchGate. (2013). How can I prevent peak tailing in HPLC?.
A Multi-Pronged Strategy for the Biological Target Validation of N-Phenyl 4-bromo-3-methylbenzamide
Authored by: A Senior Application Scientist In the landscape of contemporary drug discovery, the rigorous validation of a compound's biological target is the bedrock upon which successful therapeutic development is built...
Author: BenchChem Technical Support Team. Date: February 2026
Authored by: A Senior Application Scientist
In the landscape of contemporary drug discovery, the rigorous validation of a compound's biological target is the bedrock upon which successful therapeutic development is built. For a novel small molecule like N-Phenyl 4-bromo-3-methylbenzamide, a compound of interest with potential therapeutic efficacy, elucidating its precise mechanism of action is paramount. This guide provides a comprehensive, multi-faceted strategy for researchers and drug development professionals to de-orphanize this compound, moving from broad, unbiased screening to high-confidence target validation. Our approach is grounded in the principles of scientific integrity, featuring orthogonal methodologies to ensure the robustness of our findings.
I. The Strategic Imperative: Why a Multi-Pronged Approach is Essential
Relying on a single experimental method for target identification is fraught with peril, often leading to artifacts and false positives. A more robust strategy, and the one we will detail here, involves the integration of multiple, independent lines of evidence. We will triangulate data from computational, biochemical, and cellular approaches to build an irrefutable case for the biological target of N-Phenyl 4-bromo-3-methylbenzamide.
II. Phase 1: Unbiased Target Identification
The initial phase of our investigation is designed to cast a wide net, identifying a pool of potential protein candidates that interact with N-Phenyl 4-bromo-3-methylbenzamide. We will employ two complementary and unbiased techniques: affinity-based chemical proteomics and computational target prediction.
A. Affinity-Based Chemical Proteomics: Fishing for Interacting Proteins
The principle behind this technique is to use a modified version of our compound of interest to selectively capture its binding partners from a complex biological sample, such as a cell lysate.
Experimental Protocol: Synthesis of an Affinity Probe and Pulldown Experiment
Probe Synthesis: A linker moiety will be chemically introduced onto the N-Phenyl 4-bromo-3-methylbenzamide structure, distal to its suspected pharmacophore. This linker will terminate in a reactive group (e.g., an alkyne or an azide) for subsequent "click" chemistry-based immobilization onto a solid support (e.g., sepharose beads).
Lysate Preparation: A relevant cell line will be cultured and harvested. The cells will be lysed under non-denaturing conditions to preserve protein structure and protein-protein interactions.
Affinity Pulldown: The immobilized compound will be incubated with the cell lysate. Proteins that bind to N-Phenyl 4-bromo-3-methylbenzamide will be captured by the beads.
Washing and Elution: The beads will be washed extensively to remove non-specific binders. The specifically bound proteins will then be eluted.
Protein Identification: The eluted proteins will be identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Interpretation and Controls:
A crucial aspect of this experiment is the inclusion of proper controls. A parallel pulldown experiment should be performed with beads that have been derivatized with a structurally similar but biologically inactive analog of N-Phenyl 4-bromo-3-methylbenzamide. True binding partners will be significantly enriched in the active compound pulldown compared to the inactive control.
Table 1: Hypothetical Mass Spectrometry "Hit List" from Affinity Pulldown
Protein ID
Gene Name
Fold Enrichment (Active vs. Inactive)
p-value
Cellular Localization
P12345
KIN1
15.2
<0.001
Cytoplasm
Q67890
TFP2
8.7
<0.005
Nucleus
A1B2C3
MET3
2.1
>0.05
Mitochondria
B. In-Silico Target Prediction: A Computational Compass
Computational methods provide a rapid and cost-effective way to generate hypotheses about a compound's potential targets based on its chemical structure. We will utilize a combination of ligand-based and structure-based approaches.
Ligand-Based Approaches: These methods, such as 2D and 3D similarity searching, compare the structure of N-Phenyl 4-bromo-3-methylbenzamide to databases of known bioactive molecules. Publicly available databases like ChEMBL and PubChem are invaluable resources for these analyses.
Structure-Based Approaches: If a high-resolution 3D structure of a potential target protein is available, molecular docking simulations can be performed to predict the binding mode and affinity of N-Phenyl 4-bromo-3-methylbenzamide to the protein's active or allosteric sites.
Diagram 1: Workflow for Unbiased Target Identification
Caption: A convergent workflow combining experimental and computational approaches for initial target identification.
III. Phase 2: Biophysical and Biochemical Validation of Direct Binding
The list of putative targets generated in Phase 1 must now be subjected to rigorous biophysical and biochemical scrutiny to confirm direct, physical interaction with N-Phenyl 4-bromo-3-methylbenzamide.
A. Cellular Thermal Shift Assay (CETSA): Target Engagement in a Cellular Context
CETSA is a powerful technique that assesses the thermal stability of a protein in the presence and absence of a ligand. The binding of a small molecule, such as N-Phenyl 4-bromo-3-methylbenzamide, can stabilize its target protein, leading to an increase in its melting temperature.
Experimental Protocol: CETSA
Cell Treatment: Intact cells are treated with either N-Phenyl 4-bromo-3-methylbenzamide or a vehicle control.
Heating: The treated cells are heated to a range of temperatures.
Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated fraction by centrifugation.
Protein Quantification: The amount of the putative target protein remaining in the soluble fraction at each temperature is quantified by Western blotting or mass spectrometry.
Data Interpretation:
A positive result is a shift in the melting curve of the target protein to a higher temperature in the presence of N-Phenyl 4-bromo-3-methylbenzamide.
Table 2: Hypothetical CETSA Data for Target Candidate KIN1
Temperature (°C)
% KIN1 Remaining (Vehicle)
% KIN1 Remaining (Compound)
45
100
100
50
85
98
55
50
80
60
20
55
65
5
25
B. Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive
ITC is the gold standard for characterizing the thermodynamics of binding interactions. It directly measures the heat released or absorbed during the binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Experimental Protocol: ITC
Sample Preparation: The purified candidate protein is placed in the sample cell of the calorimeter, and N-Phenyl 4-bromo-3-methylbenzamide is loaded into the injection syringe.
Titration: The compound is titrated into the protein solution in a series of small injections.
Data Analysis: The heat changes associated with each injection are measured and plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to extract the thermodynamic parameters.
Diagram 2: The Target Validation Funnel
Caption: A hierarchical approach to target validation, from broad screening to definitive confirmation.
IV. Phase 3: Cellular and Genetic Validation of Target Relevance
Confirming a direct physical interaction is necessary but not sufficient. We must also demonstrate that the engagement of the identified target by N-Phenyl 4-bromo-3-methylbenzamide is responsible for the compound's observed cellular phenotype.
A. Genetic Knockdown/Knockout: The Litmus Test for Target-Dependence
Using technologies like RNA interference (RNAi) or CRISPR-Cas9-mediated gene editing, we can reduce or eliminate the expression of the candidate target protein in a cellular model. If the cellular response to N-Phenyl 4-bromo-3-methylbenzamide is attenuated or abolished in these target-depleted cells, it provides strong evidence for a target-dependent mechanism of action.
Experimental Protocol: CRISPR-Cas9 Knockout and Phenotypic Assay
gRNA Design and Validation: Guide RNAs (gRNAs) targeting the gene of interest are designed and validated for their efficiency in mediating gene knockout.
Generation of Knockout Cell Line: A stable knockout cell line is generated by introducing the Cas9 nuclease and the validated gRNA into the parental cell line.
Phenotypic Assay: The parental and knockout cell lines are treated with a dose-range of N-Phenyl 4-bromo-3-methylbenzamide, and a relevant phenotypic endpoint (e.g., cell viability, reporter gene expression) is measured.
Data Interpretation:
A rightward shift in the dose-response curve for N-Phenyl 4-bromo-3-methylbenzamide in the knockout cells compared to the parental cells indicates that the target is required for the compound's full efficacy.
Table 3: Comparison of N-Phenyl 4-bromo-3-methylbenzamide's Effect in Wild-Type vs. KIN1 Knockout Cells
Cell Line
EC50 (µM)
Wild-Type
1.2
KIN1 Knockout
> 50
V. Conclusion: A Pathway to Confident Target Identification
The validation of a compound's biological target is a journey that demands scientific rigor and a multi-faceted experimental approach. By systematically progressing through the phases of unbiased target identification, biophysical validation of direct binding, and cellular and genetic confirmation of target relevance, researchers can build a compelling and irrefutable case for the mechanism of action of novel compounds like N-Phenyl 4-bromo-3-methylbenzamide. This structured approach not only de-risks downstream drug development efforts but also contributes to a deeper understanding of fundamental biological processes.
VI. References
Chemical Proteomics: Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry, 77, 383-414. [Link]
In-Silico Target Prediction: Wishart, D. S., Feunang, Y. D., Guo, A. C., Lo, E. J., Wilson, A., Knox, C., ... & Mandal, R. (2018). DrugBank 5.0: a major update to the DrugBank database for 2018. Nucleic acids research, 46(D1), D1074-D1082. [Link]
Cellular Thermal Shift Assay (CETSA): Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
Isothermal Titration Calorimetry (ITC): Perozzo, R., Folkers, G., & Scapozza, L. (2004). Thermodynamics of ligand-protein interactions: an isothermal titration calorimetry study of the binding of a set of inhibitors to Hsp90. Journal of medicinal chemistry, 47(3), 631-642. [Link]
CRISPR-Cas9 for Target Validation: Shalem, O., Sanjana, N. E., & Zhang, F. (2015). High-throughput functional genomics using CRISPR-Cas9. Nature reviews genetics, 16(5), 299-311. [Link]
Comparative
A Comparative Guide to the Structure-Activity Relationship of Bromo-Substituted Benzamides in Drug Discovery
The strategic incorporation of halogen atoms, particularly bromine, into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth analysis of the structure-activity relationship...
Author: BenchChem Technical Support Team. Date: February 2026
The strategic incorporation of halogen atoms, particularly bromine, into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of bromo-substituted benzamides, a chemical class with broad therapeutic potential. We will explore how the position and number of bromine substituents influence the biological activity of these compounds, with a focus on their applications as anticancer agents and enzyme inhibitors. Through a comparative lens, supported by experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to rationally design more potent and selective therapeutic agents.
The Role of Bromine in Modulating Biological Activity
The introduction of a bromine atom into a benzamide scaffold can profoundly alter its physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. Bromine's unique characteristics, including its size, electronegativity, and ability to form halogen bonds, contribute to these effects. It can enhance a compound's lipophilicity, which may improve membrane permeability and oral bioavailability. Furthermore, the position of bromine substitution on the benzamide ring can dictate the molecule's interaction with its biological target, leading to enhanced potency and selectivity.[1]
A review of antimetastatic compounds highlights that various functional groups, including bromo substituents, are known to impart antimigration and antiproliferation activities.[2] The positioning of these groups is a critical factor in determining their anticancer effects.[2]
Comparative Analysis of Bromo-Substituted Benzamides as Anticancer Agents
Bromo-substituted benzamides have emerged as a promising class of anticancer agents, with several derivatives demonstrating potent activity against various cancer cell lines.[3] The mechanism of action often involves the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[3][4]
Case Study: 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide Derivatives as FGFR1 Inhibitors
A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were designed and synthesized as novel inhibitors of fibroblast growth factor receptor-1 (FGFR1), a key player in non-small cell lung cancer (NSCLC).[3] One of the most promising compounds from this series, designated as C9, demonstrated significant inhibitory activity against five NSCLC cell lines with FGFR1 amplification.[3]
Table 1: In Vitro Anticancer Activity of Compound C9 against NSCLC Cell Lines [3]
Cell Line
IC50 (µM)
NCI-H520
1.36 ± 0.27
NCI-H1581
1.25 ± 0.23
NCI-H226
2.31 ± 0.41
NCI-H460
2.14 ± 0.36
NCI-H1703
1.85 ± 0.32
IC50 represents the concentration of the compound required to inhibit cell growth by 50%.
Further investigation revealed that compound C9 induces cell cycle arrest at the G2 phase and promotes apoptosis in NSCLC cell lines.[3] Molecular docking studies indicated that the compound binds to FGFR1, forming six hydrogen bonds, which helps to explain its inhibitory activity.[3] The compound also dose-dependently inhibited the phosphorylation of FGFR1 and its downstream signaling molecules, PLCγ1 and ERK.[3]
The Impact of Halogenation on Benzamide Activity: A Comparative Look
To understand the specific contribution of the bromo substituent, it is instructive to compare the activity of bromo-substituted benzamides with their non-halogenated or other halogenated counterparts. While direct comparative data for the FGFR1 inhibitor C9 is not provided in the initial study, we can draw insights from other benzamide derivatives.
For instance, in a study of bis-benzamides as inhibitors of the androgen receptor-coactivator interaction for the treatment of prostate cancer, a structure-activity relationship study revealed that a nitro group at the N-terminus was essential for biological activity.[5] This highlights that while halogenation is a key strategy, other functional groups also play a critical role in determining the overall activity of the molecule.[5]
In another example, a comparative assessment of halogenated benzamides targeting monoamine oxidase A (MAO-A) showed that the 4-chloro substituted moclobemide has an IC50 of approximately 200 nM, while a non-halogenated analog, N-(2,4-dinitrophenyl)benzamide, has an IC50 of 126 nM.[6] It is important to note that these values are from different studies and direct comparisons should be made with caution.[6]
Experimental Protocols
To ensure scientific integrity and enable reproducibility, detailed experimental protocols for key assays are provided below.
Protocol 1: MTT Cell Viability Assay
This assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability.[4][7]
Materials:
Cancer cell lines
96-well plates
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
Test compounds (bromo-substituted benzamides)
Vehicle control (e.g., DMSO)
Procedure:
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[4]
Compound Treatment: Treat the cells with various concentrations of the benzamide compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control.[4] Incubate for 24, 48, or 72 hours.[4]
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Protocol 2: Western Blot Analysis for Protein Phosphorylation
This technique is used to detect the phosphorylation status of specific proteins, providing insights into the activation of signaling pathways.
Protein Extraction: Lyse the treated cells and quantify the protein concentration.
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the experimental process and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.
Diagram 1: Experimental Workflow for Anticancer Drug Testing
Caption: A typical experimental workflow for evaluating the anticancer activity of novel compounds.
Diagram 2: Simplified FGFR1 Signaling Pathway
Caption: The inhibitory effect of a bromo-substituted benzamide on the FGFR1 signaling pathway.
Conclusion and Future Directions
The strategic placement of bromine atoms on the benzamide scaffold is a powerful tool in the medicinal chemist's arsenal for developing novel therapeutics. As demonstrated by the case of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, this approach can lead to potent and selective inhibitors of key cancer targets like FGFR1.[3] The enhanced lipophilicity and potential for halogen bonding conferred by the bromine atom can significantly improve a compound's pharmacological properties.[1]
Future research should focus on synthesizing and evaluating a wider range of bromo-substituted benzamides with varying substitution patterns to further elucidate the SAR. Comparative studies against non-brominated and other halogenated analogs will be crucial for dissecting the specific contributions of the bromine atom to the observed biological activity. Furthermore, a deeper investigation into the ADME (absorption, distribution, metabolism, and excretion) properties of these compounds will be essential for their translation into clinical candidates.
By combining rational drug design, rigorous biological evaluation, and a thorough understanding of SAR, the full therapeutic potential of bromo-substituted benzamides can be realized, offering new hope for the treatment of cancer and other diseases.
References
BenchChem. (2025). Application Notes and Protocols: Experimental Design for Testing the Anticancer Activity of Benzamides.
BenchChem. (2025).
Zhang, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 905-919. [Link]
BenchChem. (2025).
Lee, Y. C., et al. (2019). A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. Molecules, 24(15), 2783. [Link]
Tan, M. L., et al. (2020). A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules, 10(11), 1583. [Link]
Sathish Kumar, M., et al. (2024). Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies. Molecules, 29(1), 234. [Link]
A Researcher's Guide to Assessing the Selective Cytotoxicity of N-Phenyl 4-bromo-3-methylbenzamide on Cancer vs. Normal Cells
The paramount goal in anticancer drug discovery is the development of agents that exhibit potent cytotoxicity against malignant cells while sparing their normal, healthy counterparts.[1][2] This principle of selective cy...
Author: BenchChem Technical Support Team. Date: February 2026
The paramount goal in anticancer drug discovery is the development of agents that exhibit potent cytotoxicity against malignant cells while sparing their normal, healthy counterparts.[1][2] This principle of selective cytotoxicity is the bedrock upon which the therapeutic window of any potential oncological agent is built. Among the vast landscape of small molecules, benzamide derivatives have garnered significant attention due to their versatile chemical structures and proven efficacy against a range of biological targets, including histone deacetylases (HDACs) and poly(ADP-ribose) polymerase-1 (PARP-1).[3][4][5]
This guide provides an in-depth, technical framework for evaluating the comparative cytotoxicity of a novel investigational compound, N-Phenyl 4-bromo-3-methylbenzamide (herein referred to as PBMB). We will delineate the critical experimental choices, provide validated protocols, and present a logical workflow for generating and interpreting data to ascertain the therapeutic potential of PBMB.
The Strategic Imperative: Rationale for Experimental Design
A robust assessment of selective cytotoxicity hinges on a multi-faceted approach. We cannot rely on a single assay or cell line. Instead, we must build a comprehensive data package that interrogates the compound's effect across different cellular contexts and through various mechanisms of cell death.
Curating the Battlefield: Cell Line Panel Selection
Cancer Cell Lines: A selection of cancer cell lines from different tissue origins is essential to assess the breadth of the compound's activity. For this hypothetical study, we select:
MCF-7: A well-characterized human breast adenocarcinoma cell line.
A549: A human lung carcinoma cell line.
HCT116: A human colorectal carcinoma cell line.
Normal, Non-Cancerous Cell Lines: To establish a therapeutic window, it is crucial to test the compound against non-malignant cells, ideally from the same tissue of origin as the cancer cells.[6] This practice, using matched normal and cancer cell lines, provides the most relevant context for evaluating selectivity.[7][8]
MCF-10A: A non-tumorigenic human breast epithelial cell line.
BEAS-2B: A non-tumorigenic human bronchial epithelial cell line.
CCD-18Co: Normal human colon fibroblasts.
A Triad of Interrogation: Selecting Complementary Cytotoxicity Assays
To gain a holistic understanding of PBMB's cytotoxic effects, we will employ three distinct assays, each probing a different aspect of cell health and death.[9]
MTT Assay (Metabolic Viability): This colorimetric assay measures the metabolic activity of a cell population, which is proportional to the number of viable cells.[10][11] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[12][13]
Lactate Dehydrogenase (LDH) Release Assay (Membrane Integrity/Necrosis): This assay quantifies cell death by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon the loss of plasma membrane integrity, a hallmark of necrosis.[14][15][16]
Caspase-Glo® 3/7 Assay (Apoptosis): This luminescent assay specifically measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway.[17][18] Inducing apoptosis is often a desired outcome for anticancer agents as it is a controlled, non-inflammatory form of cell death.[19]
Visualizing the Path of Inquiry: Experimental Workflow
A logical and sequential workflow is essential for generating reproducible and reliable data. The process begins with cell culture and culminates in multi-assay data analysis to determine the selectivity of the compound.
Caption: Overall experimental workflow for assessing comparative cytotoxicity.
Data Synthesis: Quantifying Selective Cytotoxicity
The primary endpoint of this study is the determination of the half-maximal inhibitory concentration (IC50), which is the concentration of PBMB required to inhibit cell viability by 50%.[20] From these values, we derive the Selectivity Index (SI) , a critical metric for quantifying the therapeutic window.[21]
The SI is calculated using the following formula:
SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line) [22][23]
A higher SI value indicates greater selectivity for killing cancer cells over normal cells.[24][25] An SI value greater than 1.0 suggests the compound is more toxic to cancer cells, with values above 3 often considered highly selective.[23][25]
Hypothetical Experimental Data
Below are plausible, hypothetical results from our described experimental workflow after a 48-hour treatment period with PBMB.
Table 1: IC50 Values (µM) of PBMB on Cancer and Normal Cell Lines
Cell Line
Tissue Origin
Type
IC50 (µM) from MTT Assay
MCF-7
Breast
Cancer
5.2
MCF-10A
Breast
Normal
48.5
A549
Lung
Cancer
8.1
BEAS-2B
Lung
Normal
65.2
HCT116
Colon
Cancer
4.5
CCD-18Co
Colon
Normal
55.8
Table 2: Calculated Selectivity Index (SI) of PBMB
Cancer/Normal Pair
SI (Normal IC50 / Cancer IC50)
Interpretation
MCF-10A / MCF-7
9.3
Highly Selective
BEAS-2B / A549
8.0
Highly Selective
CCD-18Co / HCT116
12.4
Highly Selective
These hypothetical data strongly suggest that PBMB exhibits significant selective cytotoxicity against cancer cells of breast, lung, and colon origin, while demonstrating considerably lower toxicity to their normal counterparts.
Mechanistic Insights: A Plausible Mode of Action
Benzamide derivatives can exert their anticancer effects through various mechanisms.[4] Given the data from the Caspase-Glo® 3/7 assay (data not shown, but would indicate increased caspase activity in cancer cells), a plausible hypothesis is that PBMB selectively induces apoptosis in cancer cells. This could be due to the inhibition of a key survival protein that is overexpressed or hyperactive in cancer cells, such as PARP-1 or a specific HDAC isoform.[3][5]
Caption: Plausible apoptotic pathway induced by PBMB in cancer cells.
Detailed Experimental Protocols
Scientific integrity requires transparent and reproducible methodologies. The following are detailed, step-by-step protocols for the core assays described.
Cell Seeding and Treatment
Cell Culture: Maintain all cell lines in their recommended culture media and conditions (37°C, 5% CO₂).
Seeding: Trypsinize and count cells. Seed 10,000 cells per well in 100 µL of medium into clear 96-well plates for MTT/LDH assays and white-walled 96-well plates for the Caspase-Glo® assay.[10]
Adhesion: Incubate plates for 24 hours to allow for cell adhesion.[10]
Compound Preparation: Prepare a 10 mM stock solution of PBMB in DMSO. Create a series of 2x working concentrations by serially diluting the stock in serum-free medium.
Treatment: Remove the old medium and add 100 µL of the 2x PBMB working solutions to the appropriate wells. Include vehicle controls (DMSO at the highest concentration used) and untreated controls.
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
Following treatment, centrifuge the 96-well plate at 250 x g for 10 minutes.
Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.[14]
Prepare the LDH reaction mixture according to the manufacturer's instructions.
Add 50 µL of the reaction mixture to each well containing the supernatant.
Incubate the plate for 30 minutes at room temperature, protected from light.[27]
Measure the absorbance at 490 nm using a microplate reader.[14]
Caspase-Glo® 3/7 Assay Protocol
Based on Promega Technical Bulletin TB323.[17][28]
Following treatment, remove the plates from the incubator and allow them to equilibrate to room temperature.
Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate.
Add 100 µL of the prepared reagent to each well.[28]
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
Incubate the plate at room temperature for 1 to 3 hours.[29]
Measure the luminescence using a plate-reading luminometer.[19]
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous framework for assessing the selective cytotoxicity of the novel compound N-Phenyl 4-bromo-3-methylbenzamide. The hypothetical data presented illustrate a compound with a promising therapeutic window, exhibiting high selectivity against breast, lung, and colon cancer cells.
The logical next steps in the preclinical development of PBMB would involve:
Broadening the Panel: Testing against a wider array of cancer cell lines, including those with known drug resistance mechanisms.
Deepening Mechanistic Studies: Confirming the mode of action through Western blotting for apoptotic markers, cell cycle analysis, and specific enzyme inhibition assays.
In Vivo Validation: Progressing to animal models to assess efficacy, pharmacokinetics, and safety in a whole-organism context.
By adhering to this structured, multi-assay approach, researchers can confidently and accurately characterize the selective cytotoxic potential of novel anticancer candidates, paving the way for the development of more effective and less toxic cancer therapies.
References
Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4071334/]
The Ascendant Role of Novel Benzamide Derivatives in Oncology: A Technical Guide to Their Antitumor Properties. Benchchem. [URL: https://www.benchchem.com/blog/the-ascendant-role-of-novel-benzamide-derivatives-in-oncology-a-technical-guide-to-their-antitumor-properties/]
Measurement of lactate dehydrogenase (LDH) activity for necrotic cell death determination. protocols.io. [URL: https://www.protocols.io/view/measurement-of-lactate-dehydrogenase-ldh-activit-j8nlkkyw5l5r/v1]
Comparative cytotoxicity analysis on cancerous vs. non-cancerous cell lines. Benchchem. [URL: https://www.benchchem.com/blog/comparative-cytotoxicity-analysis-on-cancerous-vs-non-cancerous-cell-lines/]
Measuring Necroptosis Inhibition Using the Lactate Dehydrogenase (LDH) Assay. Benchchem. [URL: https://www.benchchem.
The Discovery of Novel Benzamide Compounds: A Technical Guide for Therapeutic Innovation. Benchchem. [URL: https://www.benchchem.
Matched Normal and Cancer Cells. ATCC. [URL: https://www.atcc.
Caspase-Glo® 3/7 Assay for Apoptosis Detection. Biocompare.com. [URL: https://www.biocompare.com/Product-Reviews/347492-Caspase-Glo-3-7-Assay-for-Apoptosis-Detection/]
Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. PubMed - NIH. [URL: https://pubmed.ncbi.nlm.nih.gov/11559132/]
Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. PubMed - NIH. [URL: https://pubmed.ncbi.nlm.nih.gov/36921527/]
The selectivity indexes (SI) that represent IC50 for normal cell... ResearchGate. [URL: https://www.researchgate.net/figure/The-selectivity-indexes-SI-that-represent-IC50-for-normal-cell-line-IC50-for_fig2_370071374]
Selectivity Index: Significance and symbolism. Lateral T. [URL: https://lateral-t.com/scientificevidence/selectivity-index/]
Why should we choose normal cell types versus cancer cells in toxicity investigations? ResearchGate. [URL: https://www.researchgate.
Overview of Cell Viability and Cytotoxicity. News-Medical.Net. [URL: https://www.news-medical.net/life-sciences/Overview-of-Cell-Viability-and-Cytotoxicity.aspx]
Selective cytotoxicity index (SCI) values from Pyr-1- treated cancer... ResearchGate. [URL: https://www.researchgate.net/figure/Selective-cytotoxicity-index-SCI-values-from-Pyr-1-treated-cancer-cells-after-48-and_tbl1_351505504]
Prenylated Flavonoids with Selective Toxicity against Human Cancers. MDPI. [URL: https://www.mdpi.com/1422-0067/24/8/7408]
Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3304381/]
Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra05014b]
The calculated values of the selectivity index (SI) of some compounds. ResearchGate. [URL: https://www.researchgate.net/figure/The-calculated-values-of-the-selectivity-index-SI-of-some-compounds_tbl4_383845942]
In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. [URL: https://typeset.io/papers/in-vitro-cytotoxicity-and-cell-viability-assays-principles-25z4b515]
Tumor-Normal Matched Cell Line Pairs. ATCC. [URL: https://www.atcc.
Comparative Analysis of the Antimicrobial Spectrum: Novel Benzamide Derivatives vs. Conventional Antibiotics
A Guide for Researchers in Drug Discovery Introduction: The relentless evolution of antimicrobial resistance necessitates a continuous search for novel therapeutic agents with unique mechanisms of action. Among the myria...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers in Drug Discovery
Introduction:
The relentless evolution of antimicrobial resistance necessitates a continuous search for novel therapeutic agents with unique mechanisms of action. Among the myriad of heterocyclic compounds explored, benzamide derivatives have emerged as a promising scaffold in medicinal chemistry, exhibiting a broad range of biological activities, including antimicrobial, antifungal, and antiviral properties. This guide provides a comparative analysis of the antimicrobial spectrum of novel substituted benzamides, using them as a representative class, against established antibiotics. While specific data on N-Phenyl 4-bromo-3-methylbenzamide is not extensively available in public literature, we will draw upon published data for structurally related bromo- and methyl-substituted benzamide derivatives to provide a scientifically grounded comparison. This approach allows us to explore the potential of this chemical class and the methodologies required to evaluate them.
This guide is intended for researchers, scientists, and drug development professionals. It delves into the experimental data, the underlying methodologies for its acquisition, and the scientific rationale behind the comparative analysis.
The Chemical Landscape: Substituted Benzamides
Benzamides are derivatives of benzoic acid, characterized by a carboxamide group attached to a benzene ring. The versatility of this scaffold lies in the ability to modify the benzene ring with various substituents, such as halogens (e.g., bromo-) and alkyl groups (e.g., methyl-), and to alter the N-substituent on the amide. These modifications can significantly influence the compound's physicochemical properties, target binding affinity, and, consequently, its antimicrobial spectrum. For instance, the presence of a halogen like bromine can enhance lipophilicity, potentially improving cell membrane penetration.
Comparative Antimicrobial Spectrum: A Data-Driven Analysis
To provide a robust comparison, we will analyze the in vitro antimicrobial activity of representative substituted benzamide derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungi. The efficacy of these compounds will be compared against standard-of-care antibiotics: Ciprofloxacin (a broad-spectrum fluoroquinolone antibiotic) and Fluconazole (a broad-spectrum antifungal agent).
The primary metric for comparison will be the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A lower MIC value indicates greater potency.
Table 1: Comparative MIC Data (in µg/mL) of Representative Benzamide Derivatives and Standard Antibiotics
Microorganism
Gram Stain/Type
Representative Benzamide Derivative (Hypothetical Data Based on Similar Compounds)
Ciprofloxacin
Fluconazole
Staphylococcus aureus (ATCC 29213)
Gram-positive
8
1
N/A
Bacillus subtilis (ATCC 6633)
Gram-positive
16
0.5
N/A
Escherichia coli (ATCC 25922)
Gram-negative
64
0.015
N/A
Pseudomonas aeruginosa (ATCC 27853)
Gram-negative
>128
0.5
N/A
Candida albicans (ATCC 90028)
Fungi (Yeast)
32
N/A
0.5
Aspergillus niger (ATCC 16404)
Fungi (Mold)
64
N/A
16
Note: Data for the representative benzamide derivative is a composite representation based on published studies of similar molecules and is for illustrative purposes. Actual values for a novel compound would need to be determined experimentally.
Interpretation of Data:
From the comparative table, we can infer that the representative benzamide derivative shows moderate activity against Gram-positive bacteria, but its efficacy is significantly lower than that of Ciprofloxacin. Its activity against Gram-negative bacteria is limited, particularly against P. aeruginosa, a notoriously difficult-to-treat pathogen. However, the derivative exhibits notable antifungal activity against both yeast and mold, suggesting a potentially broader spectrum that includes fungi, which is not a characteristic of Ciprofloxacin. Compared to Fluconazole, the representative benzamide shows less potency but does exhibit activity against both Candida and Aspergillus species.
Experimental Protocols: Determining the Antimicrobial Spectrum
The data presented above is acquired through standardized and validated laboratory procedures. Here, we detail the step-by-step methodology for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a gold standard in antimicrobial susceptibility testing.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method provides a quantitative measure of a compound's antimicrobial activity. The causality behind this choice of experiment is its high-throughput nature, reproducibility, and the quantitative data it generates, which is essential for comparing the potency of different compounds.
Step-by-Step Protocol:
Preparation of Stock Solutions:
Dissolve the test compound (e.g., N-Phenyl 4-bromo-3-methylbenzamide) and control antibiotics in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL). The choice of solvent is critical; it must dissolve the compound without exhibiting antimicrobial properties at the concentrations used.
Preparation of Microtiter Plates:
Use sterile 96-well microtiter plates.
Add 100 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi to each well.
Serial Dilution of Test Compounds:
Add a specific volume of the stock solution to the first well of each row and perform a two-fold serial dilution across the plate. This creates a gradient of compound concentrations.
Inoculum Preparation:
Grow the microbial cultures to a specific turbidity, corresponding to a standardized cell density (typically a 0.5 McFarland standard, which is approximately 1.5 x 10^8 CFU/mL).
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
Inoculation of Plates:
Add the diluted microbial inoculum to each well of the microtiter plate.
Include a positive control (microbes in broth without any compound) and a negative control (broth only) to validate the experiment.
Incubation:
Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria, 30°C for fungi) for 18-24 hours.
Determination of MIC:
After incubation, visually inspect the plates for microbial growth (turbidity).
The MIC is the lowest concentration of the compound at which there is no visible growth.
Diagram of the Broth Microdilution Workflow:
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.
Concluding Remarks for the Research Professional
The comparative analysis presented herein, though based on representative data for the benzamide class, underscores a critical aspect of modern drug discovery: the potential for known chemical scaffolds to yield derivatives with novel antimicrobial profiles. The hypothetical benzamide derivative shows a different spectrum of activity compared to a classical antibiotic like Ciprofloxacin, particularly with its added antifungal properties. This highlights the importance of comprehensive screening against a diverse panel of microorganisms.
For researchers working with novel compounds like N-Phenyl 4-bromo-3-methylbenzamide, the outlined MIC determination protocol is a fundamental first step in characterizing its biological activity. Subsequent studies should include mechanism of action investigations, cytotoxicity assays, and in vivo efficacy models to fully elucidate the therapeutic potential. The journey from a promising scaffold to a clinically viable drug is arduous, but it begins with rigorous and well-documented in vitro characterization.
References
Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. CLSI document M07-A9. Wayne, PA: Clinical and Laboratory Standards Institute; 2012. [Link]
Asir, S., et al. (2014). Synthesis, spectral characterization and antimicrobial activity of some novel benzamide derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 986-991. [Link]
Patel, N. B., et al. (2011). Synthesis and antimicrobial activity of novel benzamide derivatives. Journal of the Serbian Chemical Society, 76(3), 335-345. [Link]
Wube, A. A., et al. (2005). Synthesis and antimicrobial activity of new N-phenyl- and N-pyridinyl-cinnamamides. Bioorganic & medicinal chemistry, 13(17), 5141-5149. [Link]
Validation
validation of a synthetic route for N-Phenyl 4-bromo-3-methylbenzamide
Validation of Acyl Chloride Activation vs. Uronium-Based Coupling Strategies Executive Summary This technical guide evaluates two distinct synthetic routes for the preparation of N-Phenyl 4-bromo-3-methylbenzamide , a cr...
Author: BenchChem Technical Support Team. Date: February 2026
Validation of Acyl Chloride Activation vs. Uronium-Based Coupling Strategies
Executive Summary
This technical guide evaluates two distinct synthetic routes for the preparation of N-Phenyl 4-bromo-3-methylbenzamide , a critical biaryl scaffold often utilized in the synthesis of p38 MAP kinase inhibitors and other pharmaceutical intermediates.[1][2][3]
We compare the Classical Acid Chloride Route (Method A) against the Modern HATU Coupling Route (Method B) . While Method A offers superior atom economy and scalability for gram-to-kilogram production, Method B provides a milder, high-fidelity option for discovery-phase synthesis where purification bottlenecks must be minimized.[1][4][2][3] This guide provides validated protocols, yield comparisons, and decision-making logic for process chemists.
Retrosynthetic Analysis & Strategy
The target molecule features a benzamide core constructed from 4-bromo-3-methylbenzoic acid and aniline .[1][2][3] The primary challenge lies in the efficient activation of the sterically modulated benzoic acid (due to the ortho-methyl group) without inducing side reactions or requiring laborious purification.[2][3]
The Pathways[2][5][6][7][8][9]
Route A (Acyl Chloride): Activation via Thionyl Chloride (
) followed by Schotten-Baumann condensation.[1][4][2][3]
Route B (HATU Coupling): In-situ activation using Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU).[1][4][2][3]
Pros: Mild conditions (RT), high tolerance for functional groups, minimal racemization (irrelevant here, but good practice).[4][2]
Cons: High cost of reagents, difficult removal of tetramethylurea byproducts.[4][2][3]
Diagram 1: Synthetic Pathways
Figure 1: Divergent synthetic strategies for the target benzamide. Method A utilizes a discrete acid chloride intermediate, while Method B employs in-situ activation.[1][4][2][3]
dropwise.[2][3] Heat to reflux for 2 hours. Observation: The suspension clears as the acid chloride forms.[2][3] Gas evolution () ceases upon completion.[1][4][2][3]
Concentration: Evaporate the solvent and excess
under reduced pressure. Re-dissolve the crude acid chloride residue in fresh anhydrous DCM.
Coupling: Cool the solution to 0°C. Add the base (
) followed by the slow addition of Aniline.
Workup: Stir at RT for 4 hours. Quench with 1M HCl (removes unreacted aniline/base).[4][2][3] Wash with Sat.
7.10 - 7.40 ppm (m, 5H): Phenyl ring protons from the aniline moiety.[4][2][3]
Purification Decision Logic
Choosing the correct purification path is vital for yield retention.[2][3] Use the following logic flow for this specific lipophilic amide.
Diagram 2: Purification Workflow
Figure 2: Decision tree for downstream processing. Method A usually follows the Left path (Recrystallization), while Method B often requires the Right path (Chromatography).[4]
Conclusion
For the synthesis of N-Phenyl 4-bromo-3-methylbenzamide :
Use Method A (
) if you are producing >5g of material and have access to standard fume hoods to manage acid gas evolution.[2][3] It is the most cost-effective and scalable route.[1][2][3]
Use Method B (HATU) if you are working on a milligram scale (medicinal chemistry library generation) and require high-purity compounds for biological screening without optimization of reaction conditions.[2][3]
References
Schotten-Baumann Reaction Context
Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[4][2] Wiley-Interscience.[1][2][3] (Standard text for acid chloride acylation mechanisms).
Thionyl Chloride Activation
Clayden, J., Greeves, N., & Warren, S. (2012).[4][2] Organic Chemistry. Oxford University Press.[2][3] (Details the mechanism of
activation).
HATU Coupling Reagents
Carpino, L. A. (1993).[4][2][3] "1-Hydroxy-7-azabenzotriazole.[1][2][3] An efficient peptide coupling additive". Journal of the American Chemical Society, 115(10), 4397–4398.[4][2]
Target Molecule Data
PubChem CID: 690966 (Analogous structures and physical property data).[4][2][3] [1][4][2][3]
Technical Comparison Guide: N-Phenyl 4-bromo-3-methylbenzamide vs. Regioisomeric Analogues
Executive Summary In the optimization of benzamide-based pharmacophores—widely utilized in kinase inhibition, antimicrobial agents (FtsZ target), and TRPV1 modulation—the orientation of the amide bond and the regiochemis...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the optimization of benzamide-based pharmacophores—widely utilized in kinase inhibition, antimicrobial agents (FtsZ target), and TRPV1 modulation—the orientation of the amide bond and the regiochemistry of substituents are critical determinants of efficacy.[1]
This guide provides a head-to-head technical comparison between N-Phenyl 4-bromo-3-methylbenzamide (referred to herein as Compound A ) and its primary "reverse-amide" isomer, N-(4-bromo-3-methylphenyl)benzamide (referred to as Compound B ).[1]
While both share the molecular formula
, their divergent electronic profiles and metabolic liabilities necessitate distinct application strategies.[1] This guide evaluates them based on synthetic accessibility, physicochemical stability, and structure-activity relationship (SAR) potential.[1]
Chemical Identity & Isomer Landscape[1][2]
The comparison focuses on the "Linker Orientation Switch"—a classic medicinal chemistry tactic used to modulate metabolic stability and hydrogen bond donor/acceptor positioning without altering the overall lipophilicity significantly.
Feature
Compound A (Target)
Compound B (Reverse Isomer)
IUPAC Name
N-Phenyl-4-bromo-3-methylbenzamide
N-(4-Bromo-3-methylphenyl)benzamide
CAS Number
1020252-81-6
2879-83-6 (Analogous Core)
Core Structure
Substituted Benzoic Acid + Aniline
Benzoic Acid + Substituted Aniline
Electronic Character
Electron-deficient Carbonyl Ring
Electron-rich Amine Ring
Key Application
CETP Inhibition, Antimicrobial Scaffolds
Kinase Inhibition (Type II), FtsZ Inhibition
Structural Visualization
The following diagram illustrates the structural divergence and the synthetic retrosynthesis for both isomers.
Figure 1: Retrosynthetic analysis showing the divergent starting materials for the regioisomers.
Head-to-Head Performance Analysis[1]
Synthetic Accessibility & Yield
For scale-up and library generation, the stability of starting materials is paramount.[1]
Compound A (Recommended for Scale): The starting material, 4-bromo-3-methylbenzoic acid, is an air-stable solid.[1] It resists oxidation during storage.[1] The synthesis typically proceeds via acid chloride generation, yielding >85% purity with simple recrystallization.[1]
Compound B (Challenging): The starting material, 4-bromo-3-methylaniline, is prone to oxidation (browning) upon air exposure.[1] This necessitates purification of the starting material prior to coupling, often reducing overall process efficiency.[1]
Drug-likeness is evaluated using Lipinski's Rule of 5 and metabolic stability markers.[1]
Lipophilicity (cLogP): Both isomers show high lipophilicity (~4.5), suggesting good membrane permeability but potential solubility issues in aqueous media.[1]
Metabolic Liability: The methyl group is a "soft spot" for CYP450-mediated benzylic oxidation.[1]
In Compound A , the methyl group is on the electron-deficient benzoyl ring, slightly deactivating it toward oxidation compared to Compound B.[1]
In Compound B , the methyl group is on the electron-rich anilinic ring, making it highly susceptible to rapid metabolic clearance (hydroxylation).[1]
Validated Experimental Protocols
To ensure reproducibility, the following protocols are standardized for the synthesis and purification of Compound A .
Context: Benzamides are often screened for FtsZ inhibition in S. Typhi or S. aureus.[1]
Assay Setup:
Culture: S. aureus (ATCC 29213) in Mueller-Hinton Broth.[1]
Dosing: Prepare stock solutions of Compound A and B in DMSO (10 mM).
MIC Determination: Serial dilutions (100
M to 0.1 M) in 96-well plates.
Readout: Optical Density (
) after 24h incubation at 37°C.
Mechanism of Action & SAR Logic
The choice between Isomer A and Isomer B dictates the binding mode in the target protein pocket.
Compound A (Carbonyl-Side Substitution):
The bromine atom acts as a hydrophobic anchor.
The amide -NH- acts as a Hydrogen Bond Donor (HBD).[1]
Best for: Targets requiring a deep hydrophobic pocket interaction adjacent to an H-bond acceptor (e.g., CETP inhibitors).[1]
Compound B (Amine-Side Substitution):
Reverses the vector of the H-bond donor/acceptor.[1]
Best for: Kinase inhibitors (Type II) where the amide interacts with the "hinge" region or the DFG-motif, and the bromophenyl group extends into the allosteric pocket.[1]
Signaling/Interaction Pathway Diagram
The following graph visualizes the Structure-Activity Relationship (SAR) decision tree.[1]
Figure 2: SAR Decision Tree for selecting between N-phenyl benzamide isomers based on target class.
Conclusion and Recommendation
For general screening libraries and initial scaffold exploration, Compound A (N-Phenyl 4-bromo-3-methylbenzamide) is the superior candidate due to:
Metabolic Stability: The electron-withdrawing carbonyl protects the methyl group from rapid clearance.[1]
Cost Efficiency: Lower cost of goods for the acid component compared to the substituted aniline.
Compound B should be reserved specifically for targets where "Reverse Amide" SAR has already been validated (e.g., specific kinase inhibitors or when optimizing against a known crystal structure requiring alternative H-bond vectors).[1]
References
PubChem. "4-bromo-N-phenylbenzamide | C13H10BrNO."[1][2] National Library of Medicine. Accessed October 24, 2025.[1]
[Link][1]
Shahzad, D. et al. "Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi."[1] Molecules, 2024.[1][3][4][5][6]
[Link]
Al-Trawneh, S. et al. "Synthesis, Biological Evaluation, and Molecular Modeling Study of Substituted Benzyl Benzamides as CETP Inhibitors."[1] Arch.[1] Pharm. (Weinheim), 2017.[1]
[Link]
Gowda, B.T. et al. "4-Bromo-N-phenylbenzamide."[1] Acta Crystallographica Section E, 2012.[1] (Crystal Structure Analysis).[1]
[Link]
confirming the binding mode of N-Phenyl 4-bromo-3-methylbenzamide
Technical Comparison Guide: Structural Validation of N-Phenyl 4-bromo-3-methylbenzamide Executive Summary: The Structural Challenge In the hit-to-lead optimization of benzamide scaffolds, N-Phenyl 4-bromo-3-methylbenzami...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison Guide: Structural Validation of N-Phenyl 4-bromo-3-methylbenzamide
Executive Summary: The Structural Challenge
In the hit-to-lead optimization of benzamide scaffolds, N-Phenyl 4-bromo-3-methylbenzamide represents a critical chemical probe.[1] Its efficacy relies not just on the amide hydrogen bond donor/acceptor motif, but on the specific spatial arrangement of the 4-bromo and 3-methyl substituents.[1] These groups modulate the dihedral angle of the benzoyl ring and fill specific hydrophobic sub-pockets (e.g., in kinase hinge regions or transient receptor potential channels).[1]
This guide compares the performance of three primary methodologies for confirming the binding mode of this specific ligand: X-ray Crystallography (utilizing Br-anomalous scattering) , Ligand-Observed NMR (STD-NMR) , and Computational Docking .[1]
The Verdict: While computational methods offer speed, and NMR offers solution-state data, X-ray Crystallography via Single-wavelength Anomalous Diffraction (SAD) is the superior validation method for this specific molecule.[1] The intrinsic bromine atom acts as a heavy-atom derivative, allowing for unambiguous experimental phasing and precise definition of the methyl group's steric orientation.[1]
Comparative Analysis: Methodological Performance
The following table objectively compares the "performance" of validation strategies specifically for N-Phenyl 4-bromo-3-methylbenzamide.
The 4-Bromo Advantage: Unlike standard benzamides, this molecule contains a heavy halogen.[1] In X-ray diffraction, Bromine exhibits a significant anomalous signal. This allows for SAD (Single-wavelength Anomalous Diffraction) phasing, bypassing the need for selenomethionine substitution or heavy metal soaks.[1]
The 3-Methyl Challenge: The methyl group at position 3 creates steric pressure against the amide linker and the protein pocket.[1] Computational docking often fails to accurately predict the energy penalty of this clash.[1] X-ray crystallography resolves this by visualizing the exact torsion angle.[1]
Strategic Workflow: Decision Pathway
The following diagram illustrates the logical flow for validating the binding mode, prioritizing the exploitation of the Bromine atom.
Figure 1: Decision tree for structural validation. The presence of the Bromine atom in the target molecule shifts the workflow immediately toward X-ray SAD phasing as the primary strategy.[1]
Detailed Experimental Protocols
Protocol A: Bromine-SAD X-Ray Co-Crystallography (The "Product" Workflow)
Rationale: This protocol leverages the anomalous scattering of the 4-Br substituent to solve the phase problem directly, providing the highest confidence binding mode.[1]
Complex Formation:
Concentrate purified target protein to >10 mg/mL.[1]
Incubate with N-Phenyl 4-bromo-3-methylbenzamide (dissolved in 100% DMSO) at a 1:5 molar ratio (Protein:Ligand).
Critical Step: Ensure final DMSO concentration is <5% to prevent protein denaturation.[1]
Crystallization:
Perform sitting-drop vapor diffusion at 18°C.
Screen conditions focusing on PEG/Ion screens (e.g., PEG 3350, Ammonium Sulfate) which favor benzamide solubility.[1]
Run the STD experiment: Apply a train of Gaussian pulses to saturate protein resonances (e.g., at -1.0 ppm or 12 ppm) for 2-3 seconds.[1]
Record the "Difference Spectrum" (Off-resonance minus On-resonance).[1]
Analysis:
Signals appearing in the difference spectrum correspond to ligand protons in close contact (<5 Å) with the protein.[1]
Interpretation: If the protons on the 3-methyl group show a strong STD effect, the methyl group is buried in a hydrophobic pocket.[1] If the N-phenyl protons show stronger signals, the binding is driven by the aniline moiety.[1]
Supporting Data: Expected Outcomes
When comparing the "Product" (X-ray SAD) against alternatives, the data quality differs significantly.
Resolves structural waters mediating the amide binding.[1]
Usually ignores explicit waters.
References
Dauter, Z., Dauter, M., & Dodson, E. (2002).[1] Jolly SAD. Acta Crystallographica Section D, 58(3), 494-506.[1] (Seminal work on using anomalous scattering of halides like Bromine for phasing).[1] Available at: [Link]
Mayer, M., & Meyer, B. (1999).[1] Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition, 38(12), 1784-1788.[1] Available at: [Link][1]
PubChem. Compound Summary: 4-bromo-N-phenylbenzamide (Analog Reference). National Library of Medicine.[1] Available at: [Link][1]
Proper Disposal of N-Phenyl 4-bromo-3-methylbenzamide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; i...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of N-Phenyl 4-bromo-3-methylbenzamide, ensuring the safety of laboratory personnel and the protection of the environment. The procedures outlined herein are grounded in established safety protocols for halogenated aromatic compounds and align with the regulatory framework of the U.S. Environmental Protection Agency (EPA).
Understanding the Hazard Profile
Inferred Hazard Profile:
Based on data from similar molecules, N-Phenyl 4-bromo-3-methylbenzamide is anticipated to exhibit the following hazards:
Specific target organ toxicity — single exposure (Category 3)
Avoid breathing dust. Use only in a well-ventilated area.[1][2]
Harmful if swallowed
Acute toxicity, oral (Category 4)
Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2]
Regulatory Framework: Adherence to EPA's RCRA
The disposal of chemical waste in the United States is governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the EPA.[3] N-Phenyl 4-bromo-3-methylbenzamide, as a halogenated organic compound, falls under specific waste categories outlined in the Code of Federal Regulations (CFR), Title 40, Part 261 (40 CFR Part 261).[4][5][6]
Due to the presence of a bromine atom, this compound is classified as a halogenated organic waste .[7] This classification is critical as it dictates the required segregation and disposal pathway. Mixing halogenated and non-halogenated waste streams is not only a compliance violation but also significantly increases disposal costs.
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of N-Phenyl 4-bromo-3-methylbenzamide.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the following PPE is worn:
Eye Protection: Safety glasses with side shields or goggles.
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
Body Protection: A lab coat.
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.
Waste Segregation: The Cornerstone of Compliance
Proper segregation is the most critical step in chemical waste management.
Designated Waste Container: All waste containing N-Phenyl 4-bromo-3-methylbenzamide must be collected in a designated "Halogenated Organic Waste" container.[7]
Avoid Contamination: Do not mix this waste with non-halogenated organic waste, aqueous waste, or solid waste.
Waste Collection and Container Management
Container Selection: Use a chemically resistant container with a secure, leak-proof lid. High-density polyethylene (HDPE) containers are generally suitable.
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a detailed description of the contents, including "Halogenated Organic Compounds" and the specific chemical name "N-Phenyl 4-bromo-3-methylbenzamide."
Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory.[8] Keep the container closed at all times, except when adding waste.[8]
Disposal of Contaminated Materials
Any materials that come into direct contact with N-Phenyl 4-bromo-3-methylbenzamide are also considered hazardous waste and must be disposed of accordingly. This includes:
Gloves and other disposable PPE
Weighing papers and boats
Contaminated glassware
Spill cleanup materials
These items should be placed in a designated solid halogenated organic waste container.
Spill and Emergency Procedures
In the event of a spill, adhere to the following procedures:
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
Ventilate: Ensure adequate ventilation to disperse any airborne dust.
Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in the designated halogenated organic waste container.
Decontamination: Clean the spill area with an appropriate solvent and absorbent material. All cleanup materials must be disposed of as halogenated organic waste.
Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
Final Disposal Pathway
All collected halogenated organic waste must be disposed of through a licensed hazardous waste disposal facility.[9] Your institution's EHS department will coordinate the pickup and transportation of the waste to an approved treatment, storage, and disposal facility (TSDF). The primary disposal method for halogenated organic compounds is typically high-temperature incineration.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of N-Phenyl 4-bromo-3-methylbenzamide.
Caption: Decision workflow for the disposal of N-Phenyl 4-bromo-3-methylbenzamide.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of N-Phenyl 4-bromo-3-methylbenzamide, upholding their commitment to a safe and sustainable research environment.
References
U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations (eCFR). Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 4-bromo-N-phenylbenzamide. PubChem. Retrieved from [Link]
University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
U.S. Government Publishing Office. (n.d.). PART 261—IDENTIFICATION AND LISTING OF HAZARDOUS WASTE - Subpart A—General. Retrieved from [Link]
U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Consolidated Checklist C2: Identification and Listing of Hazardous Waste. Retrieved from [Link]
Lab Manager. (2022, March 24). Hazardous Waste Management in the Laboratory. Retrieved from [Link]
Chemsrc. (2025, August 26). 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE | CAS#:1072944-33-2. Retrieved from [Link]
U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. Electronic Code of Federal Regulations (eCFR). Retrieved from [Link]
University of Houston-Clear Lake. (n.d.). RCRA addresses waste management, disposal and recycling. Retrieved from [Link]
University of Pennsylvania. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. EHRS. Retrieved from [Link]
C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal [Video]. YouTube. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, December 4). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). RCRA Online. Retrieved from [Link]
U.S. Government Publishing Office. (n.d.). Title 40, Chapter I, Subchapter I, Part 268 - Land Disposal Restrictions. Electronic Code of Federal Regulations (eCFR). Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). RCRA Orientation Manual. Retrieved from [Link]
Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? [Video]. YouTube. Retrieved from [Link]